N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-methoxy-N-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-7-4-11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCWGRKUQDBZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=CS1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649562 | |
| Record name | N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898825-89-3 | |
| Record name | N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, a specialized chemical entity, holds significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, featuring a thiazole core functionalized with a Weinreb amide, presents a versatile scaffold for the synthesis of complex molecules, particularly ketones. The thiazole ring is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial and anti-inflammatory activities.[1] The N-methoxy-N-methylamide (Weinreb amide) moiety is a particularly useful functional group in organic synthesis due to its ability to react with organometallic reagents to form ketones without the common over-addition side reaction that produces tertiary alcohols. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed protocols for their experimental determination, and discusses its synthesis and spectroscopic characterization.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing aspects from reaction conditions to bioavailability. Due to the limited availability of experimental data for this compound, this section presents a combination of known identifiers and computationally predicted values to guide researchers.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 898825-89-3 | [Vendor Data] |
| Molecular Formula | C₆H₈N₂O₂S | [Vendor Data] |
| Molecular Weight | 172.20 g/mol | [Vendor Data] |
| Predicted logP | -0.1 | SwissADME |
| Predicted Water Solubility | 1.83 x 10⁴ mg/L | SwissADME |
| Predicted pKa (most basic) | 1.39 (Nitrogen on thiazole ring) | ChemAxon |
| Melting Point | To be determined experimentally | - |
| Boiling Point | To be determined experimentally | - |
Predicted values are computationally derived and should be confirmed by experimental measurement.
Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating protocols for the experimental determination of key physicochemical properties of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the methodology.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range. This protocol describes the capillary method using a standard melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time during the accurate determination.
-
Accurate Determination: Prepare a new sample. Heat the apparatus to a temperature approximately 15-20°C below the estimated melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[2]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro Method)
Principle: For small quantities of a liquid, the boiling point can be determined by observing the temperature at which a rapid and continuous stream of bubbles emerges from a small, inverted capillary tube placed in the liquid. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: Attach a small test tube containing 0.1-0.2 mL of the sample to a thermometer using a rubber band.
-
Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: Heat the bath gradually. As the temperature rises, air will slowly be expelled from the capillary tube.
-
Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. Record this temperature.
-
Confirmation: Allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is also a good approximation of the boiling point.
Caption: Workflow for Micro Boiling Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This method, based on OECD Guideline 105, determines the saturation concentration of a substance in water at a given temperature.[3] An excess of the solid is equilibrated with water, and the concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.
Methodology:
-
Equilibration: Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Shaking/Stirring: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the mixture to stand at the same constant temperature to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the clear aqueous phase. It is crucial to avoid transferring any solid particles. Centrifugation or filtration may be necessary.
-
Analysis: Determine the concentration of the dissolved compound in the sample using a validated analytical technique such as HPLC-UV or LC-MS.
-
Calculation: The solubility is reported in mg/L or mol/L.
Caption: Workflow for logP Determination.
pKa Determination by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound. [4]A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.
Methodology:
-
Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in water or a suitable co-solvent if solubility is low.
-
Apparatus Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Caption: Workflow for pKa Determination.
Spectroscopic Characterization
As experimental spectra for this compound are not readily available in the public domain, this section provides an analysis of the expected spectroscopic features based on its structure, with illustrative data from the closely related analog, N-methoxy-N-methylacetamide. [2][5][6]
¹H NMR Spectroscopy
-
Thiazole Protons: Two distinct signals are expected for the protons on the thiazole ring, likely in the aromatic region (δ 7.0-9.0 ppm). The proton at the C2 position would likely be the most downfield.
-
N-Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, typically in the range of δ 3.5-4.0 ppm. For N-methoxy-N-methylacetamide, this signal appears at δ 3.62 ppm. [5]* N-Methyl Protons (-NCH₃): A singlet integrating to three protons is also expected for the N-methyl group, typically in the range of δ 3.0-3.5 ppm. In N-methoxy-N-methylacetamide, this signal is observed at δ 3.11 ppm. [5]
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A signal for the amide carbonyl carbon is expected in the downfield region of the spectrum, typically between δ 165-175 ppm. The carbonyl carbon of N-methoxy-N-methylacetamide appears at δ 171.8 ppm. [5]* Thiazole Carbons: Two signals are expected for the CH carbons of the thiazole ring, and one for the quaternary carbon, likely in the range of δ 110-160 ppm.
-
N-Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around δ 60-65 ppm. In N-methoxy-N-methylacetamide, this signal is at δ 61.0 ppm. [5]* N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected around δ 30-35 ppm. For N-methoxy-N-methylacetamide, this signal is at δ 31.9 ppm. [5]
Infrared (IR) Spectroscopy
-
C=O Stretch (Amide I): A strong absorption band is expected for the carbonyl group of the Weinreb amide, typically in the region of 1630-1680 cm⁻¹. N-methoxy-N-methylacetamide shows a strong band at 1663 cm⁻¹. [5]* C-N Stretch: Amide C-N stretching vibrations are typically found in the 1400-1000 cm⁻¹ region.
-
Thiazole Ring Vibrations: Characteristic stretching vibrations for the C=N and C=C bonds within the thiazole ring are expected in the 1600-1400 cm⁻¹ region.
Mass Spectrometry
The electron impact (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 172. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the thiazole ring.
Synthesis and Potential Impurities
This compound is a Weinreb amide and can be synthesized from the corresponding carboxylic acid, 1,3-thiazole-5-carboxylic acid. A common and efficient method involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.
Plausible Synthetic Route:
-
Activation of Carboxylic Acid: 1,3-thiazole-5-carboxylic acid can be converted to an activated intermediate, such as an acid chloride (using, for example, thionyl chloride or oxalyl chloride) or a mixed anhydride.
-
Amide Formation: The activated carboxylic acid derivative is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the desired this compound.
Potential Impurities:
-
Starting Materials: Unreacted 1,3-thiazole-5-carboxylic acid or N,O-dimethylhydroxylamine.
-
Side Products: Byproducts from the activation step or self-condensation of the starting materials.
-
Solvents: Residual solvents used in the synthesis and purification steps.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general precautions for handling similar heterocyclic and amide compounds should be followed. Thiazole derivatives can be skin and eye irritants. [4]It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
References
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem. National Institutes of Health. Available at: [Link]
-
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available at: [Link]
-
A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. Available at: [Link]
-
Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. PubChem. Available at: [Link]
-
Water Solubility | Scymaris. Available at: [Link]
-
Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins | Journal of Chemical & Engineering Data. ACS Publications. Available at: [Link]
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- 3. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methoxy-N-methylacetamide(78191-00-1) 1H NMR spectrum [chemicalbook.com]
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- 6. jutq.utq.edu.iq [jutq.utq.edu.iq]
An In-Depth Technical Guide to N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
This compound is a specialized chemical entity that combines two key functional groups of significant interest in contemporary organic synthesis and medicinal chemistry: the 1,3-thiazole-5-carboxamide core and the N-methoxy-N-methylamide, commonly known as a Weinreb amide. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The carboxamide linkage at the 5-position of the thiazole ring provides a synthetically versatile point for modification, allowing for the exploration of structure-activity relationships in drug discovery programs.
The true synthetic power of this molecule, however, lies in its Weinreb amide functionality. Introduced by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide has become an indispensable tool for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives. Its unique stability towards over-addition by organometallic reagents, attributed to the formation of a stable chelated intermediate, allows for the precise and high-yield formation of carbonyl compounds where traditional methods might fail.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed representative protocol for its synthesis, methods for its characterization, and a discussion of its synthetic applications, particularly for professionals in drug development.
Physicochemical Properties
A clear understanding of the fundamental properties of a compound is critical for its effective use in research and development. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | N/A |
| Molecular Weight | 172.2 g/mol | N/A |
| CAS Number | 898825-89-3 | N/A |
| Appearance | Predicted: White to off-white solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | N/A |
Synthesis Protocol: A Representative Two-Step Approach
Diagram of the Synthetic Workflow
Caption: A representative two-step synthetic workflow.
Step 1: Synthesis of 1,3-Thiazole-5-carboxylic acid
This step utilizes a variation of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry, followed by saponification.
Materials:
-
Ethyl 3-bromo-2-oxopropanoate
-
Thioformamide
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in ethanol.
-
Addition of Bromopyruvate: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Saponification: Once the formation of the intermediate ester is complete, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.0 equivalents) in water/ethanol and stir at room temperature overnight, or heat to reflux for 1-2 hours until the ester is fully hydrolyzed (as monitored by TLC).
-
Work-up and Isolation: Cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl. The product, 1,3-thiazole-5-carboxylic acid, should precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. The product can be further purified by recrystallization if necessary.
Causality of Experimental Choices: The Hantzsch synthesis is a reliable method for constructing the thiazole ring. Saponification is a standard and high-yielding method for the hydrolysis of the ethyl ester to the desired carboxylic acid. Acidification is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid.
Step 2: Formation of the Weinreb Amide
This step involves the conversion of the carboxylic acid to a more reactive acylating agent (an acid chloride), followed by coupling with N,O-dimethylhydroxylamine.
Materials:
-
1,3-Thiazole-5-carboxylic acid (from Step 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,O-Dimethylhydroxylamine hydrochloride[2]
-
Pyridine or Triethylamine (TEA)
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,3-thiazole-5-carboxylic acid (1.0 equivalent) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). To this suspension, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1,3-thiazole-5-carbonyl chloride is typically used in the next step without further purification.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM and add pyridine (2.2 equivalents) or triethylamine. Add this mixture dropwise to the stirred solution of the acid chloride at 0 °C.
-
Reaction Completion and Work-up: Allow the reaction to stir at room temperature overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices: The conversion to an acid chloride is a standard method for activating a carboxylic acid for amidation. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction and to free the N,O-dimethylhydroxylamine from its hydrochloride salt. The aqueous work-up removes any remaining salts and water-soluble impurities.
Characterization and Validation
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following are the expected analytical data for this compound.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the thiazole C2-H (~8.8-9.0 ppm).- Singlet for the thiazole C4-H (~8.2-8.4 ppm).- Singlet for the N-methoxy protons (-OCH₃) (~3.7-3.8 ppm).- Singlet for the N-methyl protons (-NCH₃) (~3.3-3.4 ppm). |
| ¹³C NMR | - Carbonyl carbon (C=O) (~160-165 ppm).- Thiazole C2 (~150-155 ppm).- Thiazole C4 (~145-150 ppm).- Thiazole C5 (~120-125 ppm).- N-methoxy carbon (-OCH₃) (~61-62 ppm).- N-methyl carbon (-NCH₃) (~32-34 ppm).[3] |
| Mass Spec (ESI+) | Expected m/z: 173.03 [M+H]⁺, 195.01 [M+Na]⁺ |
Note: Predicted chemical shifts are based on typical values for similar heterocyclic and amide structures and may vary depending on the solvent and other experimental conditions.[4][5]
Synthetic Utility and Applications
The primary utility of this compound in a research and development setting is as a sophisticated building block for the synthesis of various ketones.
Diagram of Weinreb Amide Reactivity
Caption: Synthetic transformations of the Weinreb amide.
This controlled reactivity is paramount in multi-step syntheses where the preservation of other functional groups is essential. For drug development professionals, this means that complex thiazole-containing molecules, which could be potential drug candidates, can be synthesized with greater efficiency and precision. The resulting 5-acyl-1,3-thiazoles can then be further elaborated, for example, through reduction of the ketone to a secondary alcohol, or through various alpha-functionalization reactions.
Safety and Handling
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Reagent-Specific Hazards:
-
Thionyl Chloride/Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (SO₂ and HCl, or CO, CO₂, and HCl). Handle with extreme care in a fume hood.
-
Pyridine/Triethylamine: Flammable, toxic, and irritant.
-
N,O-Dimethylhydroxylamine hydrochloride: Can cause skin and eye irritation.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable synthetic intermediate that provides a reliable gateway to a wide range of 5-acyl-1,3-thiazole derivatives. Its synthesis, while requiring careful handling of reagents, is based on well-understood and high-yielding chemical transformations. The stability and predictable reactivity of the Weinreb amide functionality make this compound a strategic asset for researchers and scientists, particularly those engaged in the complex, multi-step syntheses required for modern drug discovery and development. By providing this detailed technical guide, we hope to facilitate its effective and safe utilization in the laboratory.
References
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- An efficient conversion of carboxylic acids into Weinreb amides. (2002). Arkivoc.
- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI.
- Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal.
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- Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. (2025). Benchchem.
- How do you prepare a Weinreb amide?. (n.d.). TutorChase.
- SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021).
- GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. (2016).
- Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- Synthesis of (-)-deoxypukalide, the enantiomer of a degradation product of the furanocembranolide pukalide. (n.d.). PubMed.
- An efficient conversion of carboxylic acids into Weinreb amides. (2025).
- 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.).
- Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. (n.d.).
- A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024).
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.
- 13C NMR Chemical Shift. (n.d.).
- N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5. (n.d.). Biosynth.
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Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent,. (n.d.). ACS Publications.
- Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. (2012). ChemSpider Synthetic Pages.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). FULIR.
- Synthesis of N, O-dimethylhydroxylamine hydrochloride. (2025).
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC - NIH.
- SYNTHESIS OF N,O-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. (1987).
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The Definitive Guide to the Structural Elucidation of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Abstract
This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of N-methoxy-N-methyl-1,3-thiazole-5-carboxamide, a key heterocyclic scaffold in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a logical and experimentally validated workflow. We will delve into the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The causality behind each experimental choice is explained, and the protocols are designed to be self-validating, ensuring the highest degree of scientific integrity. All methodologies are grounded in established principles and supported by authoritative references.
Introduction: The Significance of the Thiazole Carboxamide Moiety
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of modern heterocycle synthesis.[1] When functionalized at the 5-position with an N-methoxy-N-methylamide (Weinreb amide), the resulting molecule, this compound, becomes a versatile intermediate for the synthesis of ketones and other complex derivatives, crucial for the development of novel chemical entities.[3]
The unambiguous confirmation of its structure is paramount before its use in further synthetic steps. This guide presents a systematic approach to its characterization, ensuring both identity and purity.
A Multi-faceted Approach to Structure Verification
The elucidation of a novel or synthesized molecule is akin to solving a puzzle. Each piece of analytical data provides a unique clue, and only through their combined interpretation can the full picture emerge. Our strategy relies on a tripartite workflow, beginning with the confirmation of molecular mass, followed by the identification of functional groups, and culminating in the precise mapping of the atomic framework.
Figure 1: A workflow diagram illustrating the multi-faceted approach to the structural elucidation of this compound.
Mass Spectrometry: Confirming the Molecular Identity
The first step in any structural elucidation is to confirm the molecular weight and deduce the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A time-of-flight mass spectrometer equipped with an electrospray ionization source is used.
-
Data Acquisition: The sample is infused into the ESI source, and the spectrum is acquired in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺.
-
Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.
Expected Data and Interpretation
For this compound (C₆H₈N₂O₂S), the expected monoisotopic mass is 172.0306. The HRMS analysis should yield a prominent ion corresponding to the protonated molecule [M+H]⁺.
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | 173.0384 | 173.0381 |
| [M+Na]⁺ | 195.0204 | 195.0201 |
Table 1: Predicted and hypothetical observed m/z values for this compound in HRMS.
The observation of the [M+H]⁺ ion with a mass accuracy of <5 ppm provides strong evidence for the proposed elemental composition. Further fragmentation analysis (MS/MS) can provide additional structural clues. A characteristic fragmentation of Weinreb amides involves cleavage of the N-O bond and the amide C-N bond.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and thiazole moieties.
| Wavenumber (cm⁻¹) (Hypothetical) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (thiazole ring) |
| ~2950 | Medium | C-H stretch (methyl groups) |
| ~1660 | Strong | C=O stretch (amide I band) |
| ~1600 | Medium | C=N stretch (thiazole ring) |
| ~1450 | Medium | C-H bend (methyl groups) |
| ~1100 | Strong | C-O stretch (methoxy group) |
Table 2: Predicted characteristic IR absorption bands for this compound.
The most diagnostic peak is the strong carbonyl (C=O) stretch around 1660 cm⁻¹. The position of this band is indicative of a conjugated amide system.[4] The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amide.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of individual nuclei. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all atoms and their connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: The compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
1D NMR Acquisition: ¹H and ¹³C{¹H} NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR Acquisition: A suite of 2D NMR experiments is performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
-
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum will provide information on the number of unique proton environments, their chemical shifts, integration (number of protons), and coupling patterns.
| Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Integration | Assignment |
| 8.85 | s | 1H | H2 |
| 8.40 | s | 1H | H4 |
| 3.80 | s | 3H | O-CH₃ |
| 3.35 | s | 3H | N-CH₃ |
Table 3: Predicted ¹H NMR data for this compound in CDCl₃.
The two singlets in the aromatic region are characteristic of the two protons on the thiazole ring. The downfield shift of H2 (δ 8.85) is due to its position between two heteroatoms. The two singlets in the aliphatic region correspond to the methoxy and N-methyl groups.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will show the number of unique carbon environments.
| Chemical Shift (δ, ppm) (Hypothetical) | Assignment |
| 165.0 | C=O |
| 155.0 | C2 |
| 145.0 | C4 |
| 125.0 | C5 |
| 62.0 | O-CH₃ |
| 34.0 | N-CH₃ |
Table 4: Predicted ¹³C NMR data for this compound in CDCl₃.
The downfield signal at δ 165.0 is characteristic of an amide carbonyl carbon. The signals for the thiazole ring carbons are in the expected aromatic region. The two upfield signals correspond to the methyl groups.
2D NMR Spectroscopy: Connecting the Pieces
2D NMR is essential for confirming the assignments made from the 1D spectra.
Figure 2: A diagram illustrating the key expected HSQC and HMBC correlations for this compound.
-
HSQC: This experiment will show direct correlations between H2 and C2, H4 and C4, the methoxy protons and the methoxy carbon, and the N-methyl protons and the N-methyl carbon. This confirms the direct attachment of these protons to their respective carbons.
-
HMBC: This is the most powerful experiment for determining the overall connectivity. Key expected correlations include:
-
H4 to C2, C5, and the carbonyl carbon (C=O), establishing the substitution pattern on the thiazole ring.
-
H2 to C4.
-
The methoxy and N-methyl protons to the carbonyl carbon, confirming the structure of the Weinreb amide.
-
By systematically analyzing these 2D correlations, the complete structure of this compound can be unambiguously confirmed.
Conclusion
The structural elucidation of this compound is a clear-cut process when a systematic and multi-technique approach is employed. By integrating the data from High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D NMR experiments, a self-validating and definitive structural assignment can be achieved. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.
References
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. (1967). [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. (2019). [Link]
-
Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. Journal of Molecular Structure. (2013). [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. (2020). [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. (2023). [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. (2009). [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. (2018). [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. (2004). [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. (2023). [Link]
-
Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides. Royal Society of Chemistry. (2014). [Link]
Sources
Thiazole Carboxamides: A Versatile Scaffold for Modulating Biological Activity
A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the diverse biological activities of thiazole carboxamide derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the mechanistic underpinnings of their therapeutic potential, furnish detailed protocols for their evaluation, and present a framework for understanding their structure-activity relationships. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the pursuit of novel therapeutic agents.
The Thiazole Carboxamide Core: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active molecules, including the FDA-approved drug Dasatinib. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal scaffold for drug design. The attachment of a carboxamide group further enhances its versatility, providing a key pharmacophoric element for interaction with various biological targets. The amide moiety can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites and receptor pockets.
The true power of the thiazole carboxamide scaffold lies in its synthetic tractability. The core can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a vast library of derivatives with a wide spectrum of biological activities.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole carboxamide derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which thiazole carboxamides exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature of many cancers. Thiazole carboxamides have been shown to target a variety of kinases, including:
-
Tyrosine Kinases: Many thiazole carboxamide derivatives are potent inhibitors of tyrosine kinases such as Abl, Src, and receptor tyrosine kinases like VEGFR and EGFR. Dasatinib, for example, is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
-
Serine/Threonine Kinases: Inhibition of serine/threonine kinases, including Aurora kinases and cyclin-dependent kinases (CDKs), has also been reported, leading to cell cycle arrest and apoptosis.
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase and the potential point of intervention for a thiazole carboxamide inhibitor.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and inhibition by a thiazole carboxamide derivative.
Evaluation of Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for potential anticancer agents.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole carboxamide derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Representative Anticancer Data
| Compound | Target | Cell Line | IC50 (µM) |
| Dasatinib | Multi-kinase | K562 (CML) | <0.001 |
| Derivative A | Aurora Kinase A | HeLa (Cervical) | 0.05 |
| Derivative B | VEGFR-2 | HUVEC | 0.12 |
Antimicrobial Activity: Combating Infectious Diseases
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiazole carboxamide derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.
Mechanism of Action: Diverse Targets
The antimicrobial mechanisms of thiazole carboxamides are varied and can include:
-
Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.
-
Cell Wall Synthesis Inhibition: Interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Biofilm Disruption: Some derivatives have been shown to inhibit the formation of microbial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Protocol (Broth Microdilution):
-
Compound Preparation: Prepare a stock solution of the thiazole carboxamide derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Representative Antimicrobial Data
| Compound | Organism | MIC (µg/mL) |
| Derivative C | Staphylococcus aureus | 8 |
| Derivative D | Escherichia coli | 16 |
| Derivative E | Candida albicans | 4 |
Anti-inflammatory and Other Therapeutic Applications
Beyond cancer and infectious diseases, thiazole carboxamides have shown potential in a range of other therapeutic areas.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiazole carboxamides have been investigated as anti-inflammatory agents, with some derivatives showing potent inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). They can also modulate the production of inflammatory cytokines like TNF-α and IL-6.
Antiviral Activity
Several thiazole carboxamide derivatives have been reported to possess antiviral activity against a variety of viruses, including influenza virus, hepatitis C virus, and coronaviruses. Their mechanisms of action can involve the inhibition of viral entry, replication, or assembly.
Other Activities
The versatility of the thiazole carboxamide scaffold has led to its exploration in other therapeutic areas, including:
-
Neurodegenerative Diseases: Some derivatives have shown neuroprotective effects in models of Alzheimer's and Parkinson's disease.
-
Diabetes: Inhibition of dipeptidyl peptidase-4 (DPP-4) by certain thiazole carboxamides has been explored as a potential treatment for type 2 diabetes.
Conclusion and Future Directions
The thiazole carboxamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds, coupled with their synthetic accessibility, make them an attractive starting point for drug development programs. Future research in this area will likely focus on:
-
Structure-Based Drug Design: Utilizing computational methods to design more potent and selective inhibitors.
-
Exploration of Novel Targets: Identifying new biological targets for thiazole carboxamide derivatives.
-
Development of Drug Delivery Systems: Enhancing the bioavailability and therapeutic efficacy of these compounds.
The continued exploration of the chemical space around the thiazole carboxamide core is expected to yield a new generation of drugs with improved efficacy and safety profiles for the treatment of a wide range of human diseases.
References
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Brooijmans, N., Deshpande, M., Doweyko, A. M., Fairchild, C., Hunt, J. T., Hynes, J., Jalluri, R. K., Loo, D., Peterson, J., Pitt, S., Schieven, G. L., Schmidt, R. J., Tokarski, J., Wen, M. L., Wityak, J., & Borzilleri, R. M. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Faham, A. (2019). Thiazole-carboxamide derivatives: synthesis, anti-inflammatory/analgesic activities and molecular docking studies. Bioorganic Chemistry, 85, 466-478. [Link]
The Strategic Role of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide in Modern Drug Discovery: A Technical Guide
Foreword: The Thiazole Carboxamide Scaffold and the Power of the Weinreb Amide
In the landscape of modern medicinal chemistry, the 1,3-thiazole-5-carboxamide core represents a "privileged scaffold"—a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities. Derivatives of this heterocyclic system have demonstrated significant potential in oncology and inflammatory diseases.[1][2][3] The strategic importance of this scaffold compels a closer examination of its synthetic pathways, particularly the intermediates that offer versatility and efficiency in the generation of diverse compound libraries.
This technical guide focuses on a pivotal, yet often understated, intermediate: N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide . This compound, a specific type of Weinreb amide, is a powerful tool for medicinal chemists. The N-methoxy-N-methylamide functionality is not merely an amide linkage; it is a stable, yet reactive, precursor for the synthesis of ketones and aldehydes.[4][5] This stability prevents the over-addition of organometallic reagents, a common challenge in traditional synthesis, thereby providing a controlled and high-yield route to key carbonyl intermediates.[4][5]
This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will elucidate the synthesis of this compound, explore its chemical utility, and contextualize its application in the synthesis of biologically active molecules. By understanding the causality behind the experimental choices and the inherent logic of the synthetic pathways, researchers can fully leverage this versatile building block in their drug discovery programs.
I. Synthesis of this compound: A Gateway Intermediate
The synthesis of this compound begins with the commercially available thiazole-5-carboxylic acid. The conversion of this carboxylic acid to the corresponding Weinreb amide is a critical step that activates the carbonyl group for subsequent transformations. While various methods exist for amide bond formation, the use of peptide coupling reagents offers a reliable and high-yielding approach.
A. The Rationale for Peptide Coupling Reagents
Peptide coupling reagents are designed to facilitate the formation of amide bonds with high efficiency and minimal side reactions, particularly racemization in the case of chiral molecules.[6] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine, in this case, N,O-dimethylhydroxylamine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and uronium-based reagents like HBTU. The choice of reagent and additives like HOBt can be optimized to achieve high yields and purity.
B. Experimental Protocol: Synthesis via EDCI/HOBt Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from thiazole-5-carboxylic acid using EDCI and HOBt.
Materials:
-
Thiazole-5-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve thiazole-5-carboxylic acid (1.0 eq) in a minimal amount of anhydrous DMF. To this, add anhydrous DCM.
-
Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
Activation and Coupling: To the solution of thiazole-5-carboxylic acid, add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.
-
Amide Formation: Add the freshly prepared solution of N,O-dimethylhydroxylamine to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of the target Weinreb amide.
II. Chemical Properties and Reactivity
This compound is a stable, crystalline solid at room temperature. Its key chemical feature is the Weinreb amide functionality, which dictates its reactivity profile.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [ChemScene] |
| Molecular Weight | 172.20 g/mol | [ChemScene] |
| CAS Number | 898825-89-3 | [ChemScene] |
| Appearance | Off-white to yellow solid | [Apollo] |
| Solubility | Soluble in DCM, DMF, and other common organic solvents | Inferred |
Reactivity with Organometallic Reagents:
The primary utility of this compound lies in its controlled reaction with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).[4][5] The reaction proceeds through a stable, chelated tetrahedral intermediate, which prevents the addition of a second equivalent of the nucleophile.[5] Upon acidic work-up, this intermediate collapses to yield the corresponding ketone.[4][5]
Diagram of the Reaction Mechanism:
Caption: Reaction of the Weinreb amide with an organometallic reagent.
III. Application in the Synthesis of Biologically Active Molecules
The thiazole-5-yl ketones, readily synthesized from this compound, are versatile intermediates for the construction of more complex, biologically active molecules. These ketones can undergo a variety of further chemical transformations, including reduction to alcohols, conversion to oximes, and elaboration of the side chain to introduce additional pharmacophoric features.
A. Synthesis of Thiazole-5-carboxamide Derivatives with Anticancer Activity
Numerous studies have reported the synthesis of thiazole-5-carboxamide derivatives with potent anticancer activity.[1][2][3] While these reports often start from the corresponding carboxylic acid and couple it directly with a variety of amines, the use of the Weinreb amide as a platform to first generate a library of ketones, which are then further functionalized, represents a highly strategic and modular approach to lead optimization.
For instance, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have been synthesized and shown to possess anticancer activity against various cell lines.[2] The synthesis of these compounds involves the coupling of a thiazole-5-carboxylic acid with different anilines. A more versatile approach would be to synthesize the corresponding thiazole-5-yl ketones via the Weinreb amide and then elaborate these ketones into the final carboxamide derivatives.
B. Representative Application: Synthesis of a c-Met Kinase Inhibitor Precursor
c-Met kinase is a validated target in oncology, and inhibitors of this enzyme have shown clinical promise. Several potent c-Met inhibitors feature the thiazole-carboxamide scaffold.[7] A representative synthetic route to a key ketone intermediate for such inhibitors, starting from this compound, is outlined below. This illustrates the practical application of the title compound in a drug discovery context.
Experimental Protocol: Synthesis of a Thiazole-5-yl Ketone Intermediate
Materials:
-
This compound
-
Arylmagnesium bromide (e.g., 4-fluorophenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate and hexanes for extraction and chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere and cool to 0 °C.
-
Grignard Addition: Add the arylmagnesium bromide solution (1.2 eq) dropwise to the cooled solution of the Weinreb amide.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C. Allow the mixture to warm to room temperature and then extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to yield the desired thiazole-5-yl ketone.
Diagram of the Application Workflow:
Caption: Application of the Weinreb amide in synthesizing a kinase inhibitor.
IV. Conclusion and Future Perspectives
This compound is a strategically important and highly versatile intermediate in the synthesis of biologically active thiazole-5-carboxamide derivatives. Its ability to undergo clean and controlled reactions with organometallic reagents to furnish key ketone intermediates makes it an invaluable tool for medicinal chemists. The modularity of this synthetic approach allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process.
Future research in this area will likely focus on expanding the repertoire of transformations of the thiazole-5-yl ketones derived from this Weinreb amide. Furthermore, the development of more efficient and environmentally benign methods for the synthesis of the Weinreb amide itself will continue to be an area of interest. As the demand for novel therapeutics targeting cancer and inflammatory diseases grows, the importance of key building blocks like this compound will undoubtedly continue to increase.
V. References
-
Cai, W.-X.; Liu, A.-L.; Li, Z.-M.; Dong, W.-L.; Liu, X.-H.; Sun, N.-B. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Appl. Sci.2016 , 6, 14. [Link]
-
Hawash, M.; Jaradat, N.; Sabobeh, R.; Abualhasan, M.; Qaoud, M. T. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega2023 , 8, 30, 27685–27703. [Link]
-
Hussein, M. A. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry2020 , 36, 2, 185-198. [Link]
-
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Unlocking the Therapeutic Potential of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide: A Technical Guide to Target Identification and Validation
Introduction: The Thiazole-5-Carboxamide Scaffold as a Privileged Motif in Drug Discovery
The 1,3-thiazole ring is a prominent five-membered aromatic heterocycle, containing both nitrogen and sulfur, that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key interactions with biological macromolecules have established it as a "privileged scaffold." This core structure is present in a multitude of clinically approved drugs and investigational agents, demonstrating efficacy across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2][3] The carboxamide linkage at the 5-position of the thiazole ring is a common feature in many biologically active molecules, providing a critical hydrogen bonding motif.[3]
This guide focuses on a specific derivative, N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide . While direct biological data for this exact molecule is sparse in publicly available literature, the extensive research on its close chemical relatives provides a strong foundation for predicting its potential therapeutic applications and for designing a robust experimental plan for target identification and validation. The N-methoxy-N-methyl amide, commonly known as a Weinreb amide, is a notable feature. While often employed as a stable intermediate in organic synthesis for constructing ketones, its presence in a final bioactive compound warrants a thorough investigation into its influence on target engagement and pharmacokinetic properties.
This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals. It will synthesize the known biological activities of the broader thiazole-5-carboxamide class to hypothesize potential therapeutic targets for this compound and provide detailed experimental workflows for their validation.
The Bioactive Landscape of Thiazole-5-Carboxamide Derivatives: A Foundation for Target Hypothesis
The therapeutic potential of the thiazole-5-carboxamide scaffold is broad, with derivatives demonstrating potent activity in several key areas of human health. Understanding this landscape is crucial for forming educated hypotheses about the potential targets of this compound.
Oncology: A Major Focus for Thiazole-5-Carboxamides
The most significant body of research on thiazole-5-carboxamide derivatives lies in the field of oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases.
-
c-Met Kinase Inhibition: Several studies have identified thiazole/thiadiazole carboxamide derivatives as potent inhibitors of the c-Met receptor tyrosine kinase.[3] c-Met is a well-validated oncogene, and its aberrant activation is implicated in the proliferation, survival, and metastasis of various tumors. The thiazole ring is believed to form favorable hydrogen bonding interactions with the c-Met kinase domain.[3]
-
General Antiproliferative Activity: Beyond specific kinase targets, numerous thiazole-5-carboxamide derivatives have demonstrated broad antiproliferative activity against a range of human cancer cell lines, including lung, liver, and colon cancer.[4][5] This suggests that this chemical class may interact with multiple targets involved in cancer cell growth and survival.
Neuroscience: Modulating Excitatory Neurotransmission
Recent research has expanded the scope of thiazole-5-carboxamides to include the central nervous system.
-
AMPA Receptor Modulation: A study on a series of thiazole-carboxamide derivatives revealed their ability to act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6] AMPA receptors are critical for mediating fast excitatory neurotransmission in the brain.[6] Their overactivation can lead to excitotoxicity, a key pathological process in neurological disorders such as epilepsy and neurodegenerative diseases.[6] The inhibitory action of these compounds on AMPAR-mediated currents suggests a potential neuroprotective role.[6]
Inflammation and Pain: Targeting the Cyclooxygenase (COX) Pathway
The anti-inflammatory potential of thiazole-5-carboxamides has also been explored, with a focus on the cyclooxygenase (COX) enzymes.
-
COX Inhibition: New series of thiazole carboxamide derivatives have been designed and synthesized as inhibitors of COX-1 and COX-2.[7] The COX enzymes are central to the inflammatory cascade, and their inhibition is a well-established strategy for treating pain and inflammation. Some of these derivatives have shown promising potency and selectivity for COX-2, which is often overexpressed in inflammatory conditions and some cancers.[7]
Other Potential Therapeutic Avenues
The versatility of the thiazole-5-carboxamide scaffold is further highlighted by reports of other biological activities:
-
Antioxidant Activity: Certain thiazole-carboxamide derivatives have demonstrated potent free radical scavenging activity, suggesting a potential role in combating oxidative stress-related diseases.[1][2]
-
Antimicrobial Properties: The broader class of thiazole-containing compounds has been investigated for antibacterial and antifungal activities.[1][2]
Hypothesizing Therapeutic Targets for this compound
Based on the established bioactivity of its analogs, we can formulate several testable hypotheses for the primary therapeutic targets of this compound:
-
Hypothesis 1 (Oncology): The compound is a protein kinase inhibitor, with a high probability of targeting receptor tyrosine kinases such as c-Met, or other kinases involved in cancer cell proliferation.
-
Hypothesis 2 (Neuroscience): The compound acts as a negative allosteric modulator of AMPA receptors, suggesting a potential therapeutic role in neurological disorders characterized by excitotoxicity.
-
Hypothesis 3 (Inflammation): The compound is an inhibitor of COX-1 and/or COX-2, indicating potential as an anti-inflammatory agent.
The N-methoxy-N-methyl (Weinreb) amide moiety may influence the compound's interaction with these targets. Its steric and electronic properties differ from a typical secondary amide, which could affect binding affinity and selectivity. Furthermore, its metabolic stability may differ, impacting the compound's pharmacokinetic profile.
Experimental Workflows for Target Identification and Validation
A systematic and multi-tiered approach is essential for identifying and validating the therapeutic targets of this compound. The following experimental workflows provide a comprehensive strategy.
Workflow 1: Broad Target Class Screening
The initial step is to perform a broad screen to narrow down the potential target classes. This can be achieved through commercially available screening panels.
Objective: To identify the general class of biological macromolecules with which the compound interacts.
Methodology:
-
Compound Preparation: Synthesize and purify this compound to >98% purity, as confirmed by NMR and LC-MS.[8][9][10] Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Broad Kinase Panel Screen: Submit the compound for screening against a large panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™ or similar). A typical screen would assess binding affinity at a single high concentration (e.g., 10 µM).
-
GPCR and Ion Channel Panels: Depending on budget and initial hypotheses, consider screening against panels of G-protein coupled receptors (GPCRs) and ion channels.
-
Data Analysis: Analyze the percentage of inhibition or binding displacement for each target. Targets showing significant interaction (e.g., >50% inhibition) are considered primary hits.
Causality and Self-Validation: A broad, unbiased screen provides an authoritative first pass, minimizing the risk of overlooking unexpected targets. The self-validating nature of this step comes from the statistical analysis of a large dataset; true hits will typically stand out significantly from the background noise.
Caption: Workflow for initial broad screening of potential biological targets.
Workflow 2: Specific Target Validation and Potency Determination
Once primary hits are identified, the next step is to validate these interactions and determine the compound's potency.
Objective: To confirm the interaction with specific targets and quantify the binding affinity or inhibitory concentration (IC50/EC50).
Methodology (Example for a Kinase Hit like c-Met):
-
In Vitro Kinase Assay:
-
Principle: Measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme.
-
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the purified recombinant c-Met kinase, a suitable peptide substrate, and ATP.
-
Add the compound dilutions to the reaction wells.
-
Incubate to allow the phosphorylation reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a detection method such as fluorescence, luminescence, or radioactivity.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
-
-
Binding Affinity Assay (e.g., Isothermal Titration Calorimetry - ITC):
-
Principle: Directly measure the heat change upon binding of the compound to the target protein to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
-
Protocol:
-
Place the purified target protein in the ITC sample cell.
-
Titrate in a solution of the compound from a syringe.
-
Measure the heat evolved or absorbed after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein to determine the binding parameters.
-
-
Causality and Self-Validation: Using orthogonal assays (e.g., an enzymatic activity assay and a direct binding assay) provides a robust validation of the target interaction. If the compound shows similar potency in both types of assays, it strongly supports a direct interaction with the target.
Caption: Workflow for validating and quantifying compound-target interactions.
Workflow 3: Cell-Based Assays for Functional Activity
Demonstrating that the compound affects the target's function in a cellular context is a critical step.
Objective: To assess the compound's ability to modulate the target's activity in a relevant cellular environment.
Methodology (Example for c-Met):
-
Target Phosphorylation Assay (Western Blot):
-
Principle: Measure the inhibition of c-Met autophosphorylation in a cancer cell line that overexpresses the receptor (e.g., MKN-45 gastric cancer cells).[3]
-
Protocol:
-
Culture MKN-45 cells to ~80% confluency.
-
Starve the cells to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Stimulate the cells with the c-Met ligand, Hepatocyte Growth Factor (HGF).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform a Western blot using antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
-
Quantify the band intensities to determine the dose-dependent inhibition of c-Met phosphorylation.
-
-
-
Cell Proliferation Assay:
-
Principle: Measure the effect of the compound on the proliferation of cancer cell lines dependent on the target's activity.
-
Protocol:
-
Seed cancer cells (e.g., A549, HT-29) in 96-well plates.[3]
-
Treat the cells with a range of concentrations of the compound.
-
Incubate for a period of time (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Causality and Self-Validation: A strong correlation between the biochemical IC50 (from Workflow 2) and the cellular potency (e.g., inhibition of target phosphorylation and cell proliferation) provides compelling evidence that the compound's cellular effects are mediated through the intended target.
Caption: Workflow for assessing the compound's functional activity in cells.
Quantitative Data Summary
The following table outlines hypothetical, yet realistic, data that could be generated from the proposed experimental workflows, with comparators drawn from the literature on related thiazole-5-carboxamide derivatives.
| Assay Type | Target/Cell Line | This compound (Hypothetical Data) | Reference Compound (e.g., 51am from[3]) |
| Biochemical Assay | c-Met Kinase | IC50: 1.2 µM | IC50: 0.83 µM (A549 cells) |
| Cell-Based Assay | MKN-45 (p-c-Met) | IC50: 2.5 µM | Not Reported |
| Cell Proliferation | A549 (Lung Cancer) | GI50: 3.1 µM | IC50: 0.83 µM |
| Cell Proliferation | HT-29 (Colon Cancer) | GI50: 2.8 µM | IC50: 0.68 µM |
| Biochemical Assay | COX-2 Enzyme | IC50: 5.7 µM | IC50: 0.191 µM (Compound 2b from[7]) |
| Electrophysiology | AMPA Receptor | IC50: > 10 µM | Not Reported (Qualitative Inhibition) |
Conclusion and Future Directions
This compound belongs to a chemical class with a rich and diverse biological activity profile. Based on extensive research into its close analogs, the most promising therapeutic targets for this compound likely lie within the domains of oncology (protein kinase inhibition), neuroscience (AMPA receptor modulation), and inflammation (COX inhibition). The presence of the Weinreb amide functionality presents an interesting structural variation that warrants detailed investigation.
The systematic application of the experimental workflows detailed in this guide—from broad, unbiased screening to specific biochemical and cell-based validation—will provide a clear and robust pathway to elucidating the mechanism of action of this compound. A definitive identification of its primary target(s) will be the critical first step in unlocking its full therapeutic potential and advancing it as a lead candidate in drug discovery. Future work should also focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.
References
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
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Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 13. Available at: [Link]
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Khan, A., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Pharmaceuticals, 17(7), 896. Available at: [Link]
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Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29153–29172. Available at: [Link]
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Hawash, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(6), e0331000. Available at: [Link]
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Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Available at: [Link]
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Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). National Institutes of Health. Available at: [Link]
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Hawash, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2015). National Institutes of Health. Available at: [Link]
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Ruji Biology. N-Methoxy-N-methyl thiazole-5-carboxamide. Available at: [Link]
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N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in diverse biological interactions have established it as a cornerstone in medicinal chemistry.[1][2][3] This guide focuses on a particularly strategic derivative: N-methoxy-N-methyl-1,3-thiazole-5-carboxamide . This compound, a specific type of Weinreb amide, serves as a highly versatile and controllable intermediate for the synthesis of complex analog libraries. We will explore the rationale behind its design, detail robust synthetic pathways, analyze its reactivity for derivative generation, and examine the structure-activity relationships (SAR) of the resulting analogs in various therapeutic contexts, including oncology and inflammatory diseases. This document is intended for researchers and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Strategic Value of the Thiazole-5-Weinreb Amide Core
The thiazole nucleus is a five-membered aromatic heterocycle containing both sulfur and nitrogen, which imparts a unique set of physicochemical properties.[1][4] This structure is prevalent in nature and is a key component in drugs demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[5][6][7]
The specific placement of an N-methoxy-N-methylcarboxamide (Weinreb amide) at the C5 position of the thiazole ring is a deliberate and strategic choice for several reasons:
-
Controlled Reactivity: The primary advantage of the Weinreb amide is its reaction with organometallic reagents (e.g., Grignard or organolithium reagents). Unlike more reactive acylating agents like acid chlorides or esters, the Weinreb amide forms a stable, chelated tetrahedral intermediate.[8] This intermediate resists further nucleophilic attack and subsequent collapse until acidic workup, preventing the common problem of over-addition and cleanly yielding a ketone.[8][9]
-
Synthetic Versatility: The resulting ketone is a pivotal functional group, serving as a launchpad for a vast array of chemical transformations to generate diverse analogs.
-
Modulation of Properties: The carboxamide linkage itself provides a critical hydrogen bond donor and acceptor site, which can be crucial for target engagement. Modifications based on this core allow for the fine-tuning of properties such as lipophilicity, metabolic stability, and target affinity.
Logical Framework for Analog Development
The use of the this compound core follows a logical and efficient workflow for library synthesis. This process is designed to maximize diversity from a common, high-value intermediate.
Caption: General workflow for analog library synthesis.
Synthesis of the Core Scaffold
The construction of the this compound scaffold is a multi-step process that begins with the formation of the thiazole ring itself, followed by functional group manipulations to install the Weinreb amide.
Formation of the 1,3-Thiazole-5-carboxylic Acid Intermediate
The Hantzsch thiazole synthesis remains one of the most reliable and versatile methods for constructing the thiazole core.[10] This process involves the condensation of an α-haloketone with a thioamide. To generate the required C5-carboxylic acid functionality (or a precursor), a common strategy is to use an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate.
Reaction Scheme: Thioformamide + Ethyl 2-chloroacetoacetate → Ethyl 4-methyl-1,3-thiazole-5-carboxylate
This initial ester is then hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding 1,3-thiazole-5-carboxylic acid, the direct precursor to the Weinreb amide.[11][12]
Conversion to this compound
The conversion of a carboxylic acid to a Weinreb amide is a critical amide bond formation reaction. The choice of coupling reagent is paramount to ensure high yield, prevent side reactions, and, if applicable, avoid racemization of chiral centers elsewhere in the molecule.[13]
Several modern peptide coupling reagents are highly effective for this transformation.[8][9]
Commonly Used Coupling Systems:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like hydroxybenzotriazole (HOBt).
-
Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Triazine-based Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is particularly effective as it can be used in various solvents and simplifies workup.[9]
The general procedure involves activating the carboxylic acid with the coupling reagent, followed by the addition of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or N-methylmorpholine) to neutralize the hydrochloride salt.[13]
Caption: Conversion of the carboxylic acid to the Weinreb amide.
Biological Activities & Structure-Activity Relationships (SAR)
Thiazole-5-carboxamide derivatives have demonstrated a remarkable breadth of biological activity. The specific nature of the substituents at the C2, C4, and the amide nitrogen positions dictates the primary pharmacological effect.
Anticancer Activity
-
Kinase Inhibition: Many thiazole carboxamides function as potent kinase inhibitors. For instance, derivatives have been developed as c-Met kinase inhibitors, a key target in gastric and other cancers.[2][14] SAR studies in this area revealed that specific substitutions on a phenyl ring attached to the amide nitrogen were critical for potent inhibition.
-
Antiproliferative Effects: Novel 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives have shown activity against various cancer cell lines, including A-549 (lung), Bel7402 (liver), and HCT-8 (colon).[5] In this series, the substitution pattern on the amide's phenyl ring was a key determinant of potency.[5]
Anti-inflammatory and Antioxidant Activity
-
Cyclooxygenase (COX) Inhibition: Thiazole carboxamides have been designed as selective COX-2 inhibitors, which is a validated strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12][15] SAR exploration showed that bulky, lipophilic groups (like t-butyl) on the amide phenyl ring can enhance potency and selectivity.[12]
-
Antioxidant Properties: The thiazole scaffold is also associated with potent antioxidant activity. The ability of derivatives to scavenge free radicals, such as DPPH, has been systematically evaluated.[1][4] These studies often show a strong correlation between substituent electronics and antioxidant capacity, with electron-donating groups enhancing activity.[1]
SAR Summary Table
The following table summarizes key SAR insights gleaned from various studies on thiazole carboxamide analogs.
| Position | Substituent Type | Observed Biological Effect | Example Target(s) | Reference |
| C2-Position | Aryl groups (e.g., Phenyl, Methoxyphenyl) | Often essential for core activity; modulates target binding and lipophilicity. | COX, c-Met | [12][14] |
| C4-Position | Small alkyl (e.g., -CH₃), CF₃ | Influences metabolic stability and can fill small hydrophobic pockets in the target. | Anticancer | [5] |
| Amide-N | Substituted Phenyl Rings | Crucial for potency and selectivity. Lipophilic groups (t-butyl) or H-bond donors/acceptors direct target interactions. | COX, c-Met, Antioxidant | [1][2][12] |
Key Experimental Protocols
The following protocols provide a validated framework for the synthesis and evaluation of this compound derivatives.
Protocol 1: Synthesis of N-Methoxy-N-methyl-4-methyl-1,3-thiazole-5-carboxamide
This protocol details the conversion of the commercially available ethyl 4-methyl-1,3-thiazole-5-carboxylate to the target Weinreb amide.
Part A: Hydrolysis to the Carboxylic Acid
-
Dissolve ethyl 4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide (1.2 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1,3-thiazole-5-carboxylic acid.
Part B: Weinreb Amide Formation
-
Suspend the 4-methyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) under an argon atmosphere.
-
Add EDCI (1.2 eq) and HOBt (1.1 eq). Stir for 15 minutes at room temperature.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM and add triethylamine (TEA) (1.5 eq). Stir for 10 minutes.
-
Add the N,O-dimethylhydroxylamine/TEA solution to the activated acid solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-methoxy-N-methyl-4-methyl-1,3-thiazole-5-carboxamide.
Protocol 2: Synthesis of a 5-Acyl-thiazole Analog via Grignard Reaction
This protocol demonstrates the utility of the Weinreb amide intermediate.
-
Dissolve the N-methoxy-N-methyl-4-methyl-1,3-thiazole-5-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the target 5-acyl-4-methyl-1,3-thiazole derivative.
Protocol 3: DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This protocol provides a method to assess the antioxidant potential of synthesized analogs.[1][4]
-
Prepare a stock solution of the test compound (e.g., 1000 µg/mL) in methanol.
-
Perform serial dilutions from the stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Prepare a fresh 0.002% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.
-
In a 96-well plate, add 100 µL of each compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well. Include a positive control (e.g., Trolox or Ascorbic Acid) and a negative control (methanol only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Future Perspectives
The this compound scaffold continues to be a highly valuable platform for drug discovery. Future research will likely focus on:
-
Novel Target Identification: Applying libraries derived from this core to new and emerging biological targets.
-
Bioisosteric Replacement: Replacing the core thiazole with related heterocycles like oxazoles, imidazoles, or thiadiazoles to explore new chemical space and intellectual property.[2]
-
Green Chemistry Approaches: Developing more environmentally benign synthetic routes for the core synthesis, utilizing microwave-assisted synthesis or solvent-free conditions.[3]
-
Pharmacokinetic Optimization: Fine-tuning substituents to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for the development of orally bioavailable drug candidates.
By combining rational design with the synthetic flexibility afforded by the Weinreb amide intermediate, the thiazole-5-carboxamide core is poised to deliver the next generation of innovative therapeutics.
References
-
Hawash, M., Ghannam, D., Dawoud, L., Dawoud, M., Eid, A., Alhajj, L., & Qaoud, M. T. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]
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Un-Kun, L., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Li, X., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]
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Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health (PMC). [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. [Link]
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Baričić, M., et al. (2021). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Molecular Structure. [Link]
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ResearchGate. (n.d.). Synthetic route to 5‐substituted amino‐1,3,4‐thiadiazoles 18–30. ResearchGate. [Link]
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Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
-
ResearchGate. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. [Link]
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Singh, A., & Sharma, P. K. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
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Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]
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Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. [Link]
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Ali, M. A., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Annals of the Romanian Society for Cell Biology. [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link]
-
Autechaux. (n.d.). N-Methoxy-N-methyl thiazole-5-carboxamide. Autechaux. [Link]
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ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
-
Al-Amiery, A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
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ResearchGate. (1966). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction. ResearchGate. [Link]
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Organic Chemistry Portal. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Chemistry Portal. [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
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ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications. [Link]
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Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. National Institutes of Health (PMC). [Link]
-
MDPI. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, a versatile Weinreb amide intermediate. Weinreb amides are critical building blocks in modern organic synthesis, enabling the high-yield preparation of ketones and aldehydes by preventing over-addition of organometallic reagents.[1][2] The protocol herein details a robust amide coupling reaction between 1,3-thiazole-5-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride, utilizing (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as the coupling agent. We provide in-depth explanations for each experimental step, guidelines for product characterization, and a comprehensive troubleshooting guide to ensure reproducible success for researchers in synthetic chemistry and drug development.
Introduction: The Synthetic Utility of Weinreb Amides
N-methoxy-N-methylamides, commonly known as Weinreb amides, were first introduced by Steven M. Weinreb and Steven Nahm in 1981.[2] Their significance stems from the remarkable stability of the N-methoxy-N-methylamino group, which forms a stable chelated tetrahedral intermediate upon reaction with organolithium or Grignard reagents. This intermediate resists collapse and subsequent over-addition, which is a common side reaction with other carboxylic acid derivatives like esters or acid chlorides.[2][3] Upon acidic workup, this intermediate cleanly hydrolyzes to furnish the corresponding ketone or aldehyde, making Weinreb amides superior precursors for controlled carbonyl synthesis.
The target molecule, this compound, incorporates a thiazole ring, a heterocyclic motif frequently found in pharmacologically active compounds, highlighting its potential as an intermediate for the synthesis of novel therapeutic agents.[4][5][6] This protocol employs a modern peptide coupling reagent, HATU, which is known for its high efficiency, fast reaction kinetics, and ability to suppress racemization, making it ideal for a broad range of substrates.[7][8][9]
Reaction Principle and Mechanism
The synthesis proceeds via an amide bond formation between 1,3-thiazole-5-carboxylic acid and N,O-dimethylhydroxylamine. The core of the reaction involves the activation of the carboxylic acid's carbonyl group by the coupling reagent, HATU.
Mechanism of Activation and Coupling:
-
Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. Simultaneously, HATU forms a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: This intermediate rapidly rearranges to form a highly reactive N-hydroxypyridyl-type active ester (OAt-ester). This species is highly susceptible to nucleophilic attack.[8]
-
Nucleophilic Attack: The free N,O-dimethylhydroxylamine, liberated from its hydrochloride salt by the base, acts as the nucleophile. It attacks the activated carbonyl carbon of the OAt-ester.
-
Amide Formation: The tetrahedral intermediate collapses, eliminating 1-hydroxy-7-azabenzotriazole (HOAt) and yielding the stable this compound product.
Caption: Mechanism of HATU-mediated Weinreb amide synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Supplier Notes |
| 1,3-Thiazole-5-carboxylic acid | 31250-13-8 | C₄H₃NO₂S | 129.14 | Purity ≥97% |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | C₂H₈ClNO | 97.54 | Hygroscopic, store in a desiccator.[10] |
| HATU | 148893-10-1 | C₁₀H₁₅F₆N₆OP | 380.23 | Store under inert gas, moisture sensitive. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | Anhydrous, purity ≥99.5% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Use from a solvent purification system or sealed bottle. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | HPLC grade for workup and chromatography. |
| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | HPLC grade for chromatography. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Prepare fresh. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | NaCl | 58.44 | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying organic layers. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line, manifold, bubbler)
-
Syringes and needles for reagent addition
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for flash column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
Detailed Experimental Protocol
This protocol is based on a 5 mmol scale of the starting carboxylic acid.
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,3-thiazole-5-carboxylic acid (646 mg, 5.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 25 mL) and stir until the solid is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: An inert and anhydrous environment is crucial as the coupling reagent (HATU) and the activated intermediate are moisture-sensitive.[7] Cooling to 0 °C controls the initial exothermic reaction upon addition of the base and minimizes potential side reactions.
-
-
Reagent Addition:
-
To the stirred solution at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (585 mg, 6.0 mmol, 1.2 equiv.) followed by HATU (2.28 g, 6.0 mmol, 1.2 equiv.).
-
Slowly add N,N-diisopropylethylamine (DIPEA, 2.6 mL, 15.0 mmol, 3.0 equiv.) dropwise over 5 minutes using a syringe.
-
Causality: An excess of the amine and coupling reagent ensures the complete consumption of the limiting carboxylic acid. Three equivalents of base are used: one to neutralize the amine hydrochloride salt, one to deprotonate the carboxylic acid, and one to facilitate the HATU activation cycle.[11]
-
-
Reaction Progression:
-
After the addition of DIPEA is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 4-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM (25 mL).
-
Transfer the mixture to a 250 mL separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL).
-
Wash the organic layer with brine (1 x 30 mL).
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: The NaHCO₃ wash neutralizes any remaining acidic species and removes the water-soluble HOAt byproduct. The brine wash removes residual water from the organic phase.[12]
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
Equilibrate the column with 10% EtOAc/Hexane.
-
Load the crude product onto the column and elute with a gradient of 10% to 50% EtOAc in Hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil. The expected molecular weight is 172.20 g/mol .[13][14]
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
Expect a singlet for the thiazole proton (H-2) around δ 8.8-9.0 ppm.
-
Expect a singlet for the other thiazole proton (H-4) around δ 8.2-8.4 ppm.
-
A singlet for the N-methoxy protons (-OCH₃) is expected around δ 3.7-3.8 ppm (3H).
-
A singlet for the N-methyl protons (-NCH₃) is expected around δ 3.3-3.4 ppm (3H).
-
(Note: Exact shifts may vary; these are estimations based on similar structures.)[15]
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Expect signals for the thiazole ring carbons between δ 120-160 ppm.
-
The carbonyl carbon (C=O) should appear around δ 160-165 ppm.
-
The N-methoxy carbon (-OCH₃) is expected around δ 61-62 ppm.
-
The N-methyl carbon (-NCH₃) is expected around δ 32-34 ppm.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₆H₉N₂O₂S [M+H]⁺: 173.0430. Found: [Value should be within ±5 ppm].
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive coupling reagent due to moisture.2. Insufficient amount of base.3. Low quality of anhydrous solvent. | 1. Use fresh HATU from a sealed container.2. Ensure accurate addition of DIPEA.3. Use freshly dried solvent or a new sealed bottle. |
| Low Yield | 1. Inefficient extraction.2. Loss of product during chromatography.3. Degradation of starting material or product. | 1. Perform extractions thoroughly (e.g., 3x with DCM).2. Use a finer elution gradient during chromatography.3. Ensure reaction is not run for an excessively long time. |
| Byproduct Formation | Reaction of HATU with the amine nucleophile (guanidinium byproduct).[16] | This is less common with HATU than older uronium reagents but can occur. Ensure dropwise addition of base and maintain 0 °C during initial phase. Pre-activation of the acid before adding the amine can also be considered. |
| Purification Difficulty | Byproducts co-eluting with the product. | Try a different solvent system for chromatography (e.g., DCM/Methanol or Toluene/Acetone). A water-soluble coupling agent like EDC may simplify workup.[16] |
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis of this compound. By employing HATU as a modern coupling agent, this method offers high yields and operational simplicity. The detailed procedural steps, mechanistic insights, and troubleshooting guide are designed to enable researchers to successfully synthesize this valuable Weinreb amide intermediate for applications in medicinal chemistry and complex molecule synthesis.
References
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Niu, T., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]
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Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
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El-Sayed, M. A.-A., et al. (2023). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Preprints.org. [Link]
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Wikipedia. (2023). Weinreb ketone synthesis. [Link]
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Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]
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TutorChase. (n.d.). How do you prepare a Weinreb amide? [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
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Hawash, M. M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5991. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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Reddit. (2021). r/Chempros - HATU/PyBOP coupling procedure question. [Link]
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ResearchGate. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. [Link]
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Jaradat, N., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3765. [Link]
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ChemSpider Synthetic Pages. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. [Link]
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ResearchGate. (2002). An efficient conversion of carboxylic acids into Weinreb amides. [Link]
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Application Note & Protocol: A Guide to Thiazole-5-Carboxamide Synthesis using EDCI/HOBt Coupling
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Thiazole-5-Carboxamides and Amide Coupling
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide array of biological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] Specifically, thiazole-5-carboxamides represent a critical subclass, frequently utilized as versatile building blocks in the design and synthesis of novel therapeutic agents.[3][4] The synthesis of these molecules hinges on one of the most fundamental reactions in drug discovery: the formation of an amide bond.
While thermodynamically favorable, the direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid.[5] A plethora of coupling reagents have been developed for this purpose.[6][7] Among them, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) has emerged as a robust, efficient, and widely adopted method. This system offers several distinct advantages:
-
High Efficiency: It reliably promotes amide bond formation across a broad range of substrates.
-
Suppression of Side Reactions: The inclusion of HOBt minimizes common side reactions, such as racemization of chiral centers and the formation of inactive N-acylurea byproducts.[8][9][10]
-
Operational Simplicity: As a water-soluble carbodiimide, both excess EDCI and its corresponding urea byproduct can be easily removed through a simple aqueous workup, greatly simplifying product purification.[11][12]
This document provides an in-depth guide to the EDCI/HOBt coupling mechanism, a detailed experimental protocol for the synthesis of thiazole-5-carboxamides, and expert insights into optimization and troubleshooting.
The Mechanism of Action: A Stepwise View of EDCI/HOBt Coupling
The success of the EDCI/HOBt system lies in a sequential activation and coupling pathway that enhances efficiency while ensuring the integrity of the final product. The reaction proceeds through three key steps:
-
Activation of the Carboxylic Acid: The process begins with the reaction between the thiazole-5-carboxylic acid and EDCI. The carboxylic acid attacks the carbodiimide, forming a highly reactive and unstable O-acylisourea intermediate.[5][11] This intermediate is primed for nucleophilic attack but is also susceptible to undesirable side reactions.
-
Formation of the HOBt Active Ester: This is the critical role of HOBt. As a superior nucleophile, HOBt rapidly intercepts the O-acylisourea intermediate.[13] This forms a more stable HOBt active ester and releases the EDCI-urea byproduct. The formation of this HOBt ester is paramount because it prevents the intramolecular acyl transfer that would otherwise convert the O-acylisourea into a stable, unreactive N-acylurea byproduct, which is a common failure mode when using EDCI alone.[11][14] Furthermore, this pathway significantly suppresses the risk of racemization when working with chiral carboxylic acids.[8][15]
-
Amide Bond Formation: The amine nucleophile then attacks the carbonyl carbon of the HOBt active ester. This step forms the desired thiazole-5-carboxamide bond and regenerates HOBt, which can technically participate in the cycle again, though it is typically used in stoichiometric amounts to ensure high efficiency.[13] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often included to neutralize any acid salts (like EDCI hydrochloride) and to facilitate the deprotonation of the initial carboxylic acid.[5]
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"purification of thiazole carboxamides by column chromatography"
An Application Note and Detailed Protocol for the Purification of Thiazole Carboxamides by Column Chromatography
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the purification of thiazole carboxamides using column chromatography. Thiazole carboxamides are a significant class of heterocyclic compounds, widely investigated for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Achieving high purity of these synthesized compounds is a critical, non-negotiable step for accurate biological evaluation and further development. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring robust and reproducible purifications.
The Foundational Principle: Understanding the Separation
Column chromatography is a preparative technique used to isolate a desired chemical compound from a mixture.[4][5] The separation relies on the differential partitioning of the mixture's components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent, or eluent, that flows through the column).[5]
For thiazole carboxamides, the interaction between the compound and the stationary phase is primarily governed by polarity. The thiazole ring, the carboxamide linkage, and various substituents contribute to the overall polarity of the molecule. By carefully selecting the stationary and mobile phases, one can exploit subtle differences in polarity to achieve separation from starting materials, by-products, and other impurities.
Strategic Method Development: Normal-Phase vs. Reversed-Phase Chromatography
The first critical decision in developing a purification protocol is the choice between normal-phase and reversed-phase chromatography. This choice is dictated by the polarity of the stationary phase relative to the mobile phase.[6][7]
-
Normal-Phase Chromatography (NPC): Employs a polar stationary phase (e.g., silica gel) and a non-polar to moderately polar mobile phase.[6][8] In this mode, polar compounds are retained more strongly on the column, while non-polar compounds elute faster.[6][9]
-
Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase (typically mixtures of water and methanol or acetonitrile).[6][10] Here, non-polar compounds are retained longer, and polar compounds elute more quickly.[6]
Causality in Selection: For thiazole carboxamides, which are often synthesized and soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or hexane/ethyl acetate mixtures, normal-phase chromatography is the most commonly employed and recommended starting point .[11][12][13] Many published procedures successfully utilize silica gel with hexane-ethyl acetate solvent systems for these compounds.[11][14] Reversed-phase is generally reserved for more polar thiazole derivatives that are soluble in alcohols, DMSO, or water.[12]
}
Caption: Decision workflow for selecting the appropriate chromatography mode.Optimizing the Separation: Stationary and Mobile Phase Selection
The Stationary Phase: The Foundation of Separation
The choice of stationary phase is crucial for a successful purification.
-
Silica Gel (SiO₂): This is the workhorse adsorbent for normal-phase chromatography of thiazole carboxamides.[4][5][11] Its surface is covered with silanol (Si-OH) groups, making it highly polar and slightly acidic.[15] This acidity can be a double-edged sword. While it provides excellent separation for many neutral compounds, it can strongly bind basic molecules (like those containing amine functionalities) or cause the degradation of acid-sensitive compounds.[15][16]
-
Amine-Functionalized Silica: For basic thiazole carboxamides, using an amine-functionalized silica can significantly improve purification.[15] This stationary phase neutralizes the acidic silanol groups, preventing the strong, sometimes irreversible, binding of basic analytes and resulting in better peak shapes and recovery.[9][15]
-
Alumina (Al₂O₃): Less common for this class but can be a useful alternative to silica. It is available in acidic, neutral, and basic forms, offering flexibility when dealing with compounds that are unstable on silica.
The Mobile Phase: The Driving Force of Elution
The mobile phase, or eluent, carries the compounds through the column. In normal-phase chromatography, the eluting power of the solvent increases with its polarity. A mixture of a non-polar "weak" solvent and a polar "strong" solvent is typically used.
Common Solvent Systems for Thiazole Carboxamides: The most prevalent system is a binary mixture of n-hexane (or heptane) and ethyl acetate (EtOAc) .[11][13] The ratio is adjusted to achieve optimal separation.
| Solvent (in order of increasing polarity) | Polarity Index | UV Cutoff (nm) | Notes |
| n-Hexane | 0.1 | 195 | The primary non-polar component. |
| Dichloromethane (DCM) | 3.1 | 233 | A stronger eluent than hexane. Can improve solubility but slows column flow.[16] |
| Ethyl Acetate (EtOAc) | 4.4 | 255 | The most common polar modifier used with hexane. |
| Acetone | 5.1 | 330 | A stronger polar modifier than EtOAc. |
| Methanol (MeOH) | 5.1 | 205 | A very strong polar solvent, used sparingly in normal-phase to elute highly polar compounds. |
Data synthesized from multiple chromatography resources.[17]
Mobile Phase Modifiers: When using standard silica gel for basic or acid-sensitive compounds, adding a small amount of a modifier to the eluent can be highly effective.
-
Triethylamine (TEA) or Ammonia (NH₄OH): Adding 0.5-2% of a basic modifier like TEA deactivates the acidic silanol sites on the silica gel, preventing streaking and improving the recovery of basic compounds.[15][16]
Experimental Protocol: From TLC to Pure Compound
This protocol outlines a systematic approach to purifying a synthesized thiazole carboxamide using flash column chromatography.
}
Caption: The systematic workflow for column chromatography purification.Step 1: Method Development with Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid, small-scale version of column chromatography used to determine the ideal mobile phase composition before committing to a large-scale column.[4]
-
Prepare Samples: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Also prepare solutions of your starting materials if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and starting materials onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber containing a prepared mobile phase (start with a system like 4:1 Hexane:EtOAc). Allow the solvent front to travel up the plate.
-
Visualize: View the plate under a UV lamp (254 nm). Circle the spots. Further visualization can be done using stains like potassium permanganate or ceric ammonium molybdate.
-
Analyze & Optimize:
-
The goal is to find a solvent system where your desired product has a retention factor (Rf) of ~0.2-0.3 .[16]
-
Rf = (distance traveled by compound) / (distance traveled by solvent front)
-
If the Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 Hexane:EtOAc).
-
If the Rf is too low (<0.1), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 4:1 to 2:1 Hexane:EtOAc).
-
Ensure there is good separation between the product spot and any impurity spots.
-
Step 2: Column Preparation (Wet Packing)
Rationale: Proper packing is essential to prevent channels and cracks in the stationary phase, which lead to poor separation.[4]
-
Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a stationary phase weight-to-sample weight ratio of 20:1 to 100:1.[4]
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent determined by TLC to form a free-flowing slurry.
-
Pack: Pour the slurry into the column. Use gentle tapping or air pressure to ensure even packing.
-
Equilibrate: Run 2-3 column volumes of the eluent through the packed silica to ensure it is fully settled and equilibrated. The top of the silica bed must never run dry.[4]
Step 3: Sample Loading
Rationale: The sample must be loaded in a tight, concentrated band at the top of the column for optimal separation.
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent. Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (like DCM). Add a small amount of silica gel (1-2x the weight of the crude product). Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[16] Add a protective layer of sand on top of the sample.
Step 4 & 5: Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or regulated air line for flash chromatography) to achieve a steady flow rate.
-
Gradient vs. Isocratic:
-
Isocratic Elution: The same solvent composition is used throughout the purification. This is simple and effective if the TLC shows good separation of all components.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the run (e.g., starting with 10% EtOAc in hexane and slowly increasing to 30%). This is useful for separating compounds with a wide range of polarities.[16]
-
-
Collection: Collect the eluent in a series of labeled test tubes or vials. The size of the fractions depends on the column size and expected separation.
Step 6 & 7: Fraction Analysis and Product Isolation
-
Analyze Fractions: Use TLC to analyze the collected fractions. Spot several fractions per plate to quickly identify which ones contain your pure product.
-
Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified thiazole carboxamide.
-
Confirm Purity: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or melting point.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spots [18] | - Sample is too concentrated (overloaded).- Compound is interacting too strongly with acidic silica (if basic).- Inappropriate solvent system polarity. | - Load less material on the column.- Add 0.5-2% triethylamine or ammonia to the eluent.[16]- Re-optimize the solvent system using TLC. |
| Poor or No Separation | - Eluent is too polar (compounds elute too quickly).- Improperly packed column (channeling).- Compounds have very similar polarities. | - Decrease the polarity of the mobile phase.- Repack the column carefully.- Try a different solvent system (e.g., DCM/Hexane) or a different stationary phase (e.g., alumina). |
| Compound Stuck on Column | - Eluent is not polar enough.- Compound may be decomposing or irreversibly binding to silica. | - Gradually increase the eluent polarity (gradient elution).- If the compound is basic, try eluting with a solvent containing TEA or ammonia.- Consider using a less acidic stationary phase like neutral alumina. |
| Cracked Silica Bed | - Column ran dry.- Heat generated from mixing solvents in the column. | - Always keep the silica bed covered with solvent.- Pre-mix solvents before adding them to the column reservoir. |
References
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). National Institutes of Health. [Link]
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Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. [Link]
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How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). ResearchGate. [Link]
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Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). National Institutes of Health. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health. [Link]
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Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Normal-phase vs. Reversed-phase Chromatography. (n.d.). Phenomenex. [Link]
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Mobile Phase Selection in Method Development: How to Optimize. (n.d.). Welch Materials. [Link]
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Successful Flash Chromatography. (n.d.). King Group. [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]
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Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. (2009). ResearchGate. [Link]
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How do I decide between normal- or reversed-phase flash column chromatography? (2023). Biotage. [Link]
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Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek. [Link]
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Normal phase vs reverse phase HPLC. (2017). Chemistry Stack Exchange. [Link]
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Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (n.d.). Chromatography Forum. [Link]
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Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. (n.d.). The Royal Society of Chemistry. [Link]
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Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (n.d.). Bitesize Bio. [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2011). ResearchGate. [Link]
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Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. (2021). National Institutes of Health. [Link]
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Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1992). PubMed. [Link]
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Troubleshooting: TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
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Application Note: 1H NMR Characterization of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Abstract
This application note provides a comprehensive guide to the ¹H NMR characterization of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, a key intermediate in contemporary synthetic chemistry, often utilized as a Weinreb amide for the synthesis of ketones. This document outlines the theoretical basis for the expected proton NMR spectrum, provides a detailed, field-proven protocol for sample preparation and data acquisition, and presents an analysis of the anticipated spectral data. The methodologies described herein are designed to ensure high-quality, reproducible results for researchers in synthetic chemistry, medicinal chemistry, and drug development.
Introduction: The Structural Significance of this compound
This compound belongs to the class of Weinreb amides, which are notable for their utility in forming carbon-carbon bonds.[1] The N-methoxy-N-methylamide moiety allows for the addition of organometallic reagents to the carbonyl group to form a stable chelated intermediate, which upon acidic workup, yields a ketone. This controlled reactivity prevents the common over-addition seen with other carboxylic acid derivatives, making Weinreb amides invaluable in multi-step synthesis.[1]
The 1,3-thiazole core is a prevalent heterocycle in a multitude of biologically active compounds. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, unambiguous structural confirmation of intermediates like this compound is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose, providing detailed information about the molecular structure.[2]
Predicted ¹H NMR Spectral Characteristics
A detailed analysis of the structure of this compound allows for the prediction of its ¹H NMR spectrum. The molecule possesses distinct proton environments that are expected to give rise to a characteristic set of signals.
Molecular Structure and Proton Environments
Caption: Structure of this compound with key protons highlighted.
Expected Chemical Shifts and Multiplicities
The predicted ¹H NMR data is summarized in the table below. These predictions are based on established chemical shift ranges for thiazole derivatives and Weinreb amides.[3][4][5][6]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H2 (Thiazole) | 8.8 - 9.2 | Singlet (s) | 1H | The proton at the C2 position is typically the most deshielded proton in the thiazole ring. |
| H4 (Thiazole) | 8.2 - 8.6 | Singlet (s) | 1H | The proton at the C4 position is also in the aromatic region but generally upfield from H2. |
| -OCH₃ (Methoxy) | 3.7 - 3.9 | Singlet (s) | 3H | Characteristic singlet for the methoxy group of a Weinreb amide.[3][4] |
| -NCH₃ (Methyl) | 3.2 - 3.4 | Singlet (s) | 3H | Characteristic singlet for the N-methyl group of a Weinreb amide.[3][4] |
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural elucidation.
Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D
-
Tetramethylsilane (TMS) (if not already present in the deuterated solvent)
-
NMR Tube (5 mm, high precision)
-
Pasteur Pipette and Bulb
-
Glass Wool
-
Vial for sample preparation
Step-by-Step Sample Preparation
The quality of the NMR spectrum is critically dependent on the sample preparation.[7][8] This protocol incorporates steps to minimize common issues such as peak broadening and the presence of impurity signals.
Caption: Workflow for preparing a high-quality NMR sample.
Causality Behind Experimental Choices:
-
Analyte Quantity: 5-10 mg of the compound provides a sufficient concentration for a strong signal-to-noise ratio in a relatively short acquisition time.[9][10]
-
Deuterated Solvent: The use of a deuterated solvent is essential as the spectrometer's lock system utilizes the deuterium signal to stabilize the magnetic field.[7][8] CDCl₃ is a common choice for many organic molecules, but if solubility is an issue, DMSO-d₆ is a suitable alternative.
-
Filtration: Filtering the sample through glass wool removes any particulate matter.[7] Suspended solids can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.[7][8]
NMR Data Acquisition Parameters
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg | A standard single-pulse experiment is sufficient for this molecule. |
| Number of Scans (NS) | 8 to 16 | This range provides a good signal-to-noise ratio while minimizing experimental time.[11] |
| Relaxation Delay (d1) | 1-2 seconds | A delay of 1-2 seconds is generally adequate for small molecules to allow for sufficient relaxation of the protons between pulses, ensuring accurate integration.[12] |
| Acquisition Time (AQ) | 2-4 seconds | This duration allows for the detection of sharp signals and good digital resolution.[11][12] |
| Spectral Width (SW) | 12-16 ppm | This range is sufficient to encompass all expected proton signals for this type of molecule. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR analysis. |
Trustworthiness Through Self-Validation:
-
Internal Standard: The residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) or added TMS (0 ppm) serves as an internal reference for accurate chemical shift calibration.
-
Reproducibility: Adherence to this standardized protocol ensures that the experiment can be reliably reproduced by other researchers, a cornerstone of scientific integrity.
Data Analysis and Interpretation
Upon completion of the data acquisition, the resulting Free Induction Decay (FID) is Fourier transformed to yield the ¹H NMR spectrum.
-
Phasing and Baseline Correction: The spectrum should be carefully phased to ensure all peaks are in pure absorption mode. A baseline correction should be applied to obtain a flat baseline for accurate integration.
-
Chemical Shift Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Peak Integration: The integral of each signal should be determined. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (1:1:3:3 for H2, H4, -OCH₃, and -NCH₃, respectively).
-
Multiplicity Analysis: The splitting pattern (multiplicity) of each signal provides information about the number of neighboring protons. For this molecule, all signals are expected to be singlets due to the absence of vicinal protons.
Conclusion
The ¹H NMR characterization of this compound is a straightforward process when a systematic approach is employed. By understanding the predicted spectral features and adhering to a robust experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate. The application of the principles and procedures outlined in this note will facilitate reliable and high-quality structural analysis, supporting the advancement of synthetic and medicinal chemistry projects.
References
-
PubMed. (2010-03-15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]
-
University of Arizona. NMR Sample Preparation. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
University of Missouri. (2020-04-13). Optimized Default 1H Parameters. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. [Link]
-
Chemistry LibreTexts. (2022-04-25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]
-
The Royal Society of Chemistry. 1. General 2 Synthesis of the α,β-unsaturated Weinreb amide substrates. [Link]
-
The Royal Society of Chemistry. d4ob01725k1.pdf. [Link]
-
PubMed Central (PMC). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
Taylor & Francis Online. (2019-03-18). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. [Link]
-
ResearchGate. ¹H NMR spectrum of the thiazole derivative B. [Link]
-
IRIS-AperTO - UniTo. Synthesis of Weinreb amides. [Link]
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Quantitative Analysis and Structural Elucidation of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, a Weinreb amide derivative of the pharmaceutically relevant thiazole heterocycle. We detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, covering everything from fundamental principles and method development to a step-by-step experimental protocol. The causality behind key experimental choices, such as the selection of chromatographic conditions and mass spectrometry parameters, is explained to provide a deeper understanding of the analytical process. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification and structural confirmation of this and similar molecules.
Introduction and Scientific Context
This compound features two key chemical motifs: the 1,3-thiazole ring, a heterocyclic scaffold prevalent in many pharmaceutical agents, and the N-methoxy-N-methylamide, commonly known as a Weinreb amide. Weinreb amides are exceptionally useful synthetic intermediates, valued for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition.
The precise and accurate analysis of this compound is critical in various stages of drug development, including:
-
Reaction Monitoring: Tracking the formation of the Weinreb amide during synthesis.
-
Purity Assessment: Quantifying the compound in final products and identifying potential impurities.
-
Metabolic Studies: Identifying and quantifying metabolites in preclinical and clinical research.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information.[1][2] This application note details a validated approach using electrospray ionization (ESI) to characterize and quantify the target analyte.
Analyte Properties and Mass Spectrometry Fundamentals
-
Compound: this compound
-
Molecular Weight (Average): 172.20 g/mol [5]
-
Monoisotopic Mass: 172.0306 Da
For high-resolution mass spectrometry (HRMS), the expected mass of the protonated molecule [M+H]⁺ is 173.0384 Da . This high mass accuracy is crucial for confirming elemental composition.
The Rationale for Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the preferred ionization technique for this molecule. As a "soft ionization" method, it imparts minimal energy to the analyte, ensuring that the molecular ion remains intact, which is essential for accurate molecular weight determination.[6][7] The presence of nitrogen atoms in the thiazole ring and the amide group makes the molecule readily protonated in an acidic mobile phase, leading to a strong signal for the [M+H]⁺ ion in positive ionization mode.[8][9]
The Power of Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural confirmation.[10] In this process, the protonated molecular ion ([M+H]⁺) is isolated in the first stage of the mass spectrometer (MS1). It is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. These fragments are analyzed in the second stage (MS2), generating a unique "fingerprint" spectrum that confirms the molecule's identity.[10][11]
Proposed Fragmentation Pathway
Understanding the fragmentation of this compound is key to developing a selective and reliable MS/MS method. The fragmentation is predicted to occur at two primary locations: the Weinreb amide bond and the thiazole ring.
-
Amide Bond Cleavage: The cleavage of the N-CO bond is a common and dominant fragmentation pathway for amides.[12] This is driven by the stability of the resulting acylium ion, which is further stabilized by the aromatic thiazole ring.
-
Thiazole Ring Fragmentation: Heterocyclic rings can undergo characteristic ring-opening and fragmentation pathways, often involving the loss of small neutral molecules.[13][14][15]
Caption: Proposed MS/MS fragmentation of the protonated molecule.
Experimental Workflow: From Sample to Data
The analytical workflow is a systematic process designed to ensure reproducibility and accuracy. Each step is optimized to address the specific chemical properties of the analyte.
Caption: High-level overview of the LC-MS/MS analytical workflow.
Detailed Application Protocol
This protocol is designed to be a self-validating system, providing a robust starting point for method development and routine analysis.[16][17]
Materials and Reagents
-
This compound standard (≥98% purity)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials with inserts
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution. A typical concentration range might be 1 ng/mL to 1000 ng/mL.[18] The diluent should match the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% FA).
Liquid Chromatography (LC) Parameters
The polar nature of the analyte presents a challenge for retention on traditional reversed-phase columns.[19] The use of a mobile phase with high aqueous content at the start of the gradient is essential.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.6 µm) | Provides a good balance of retention and efficiency for small molecules.[18] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier aids in protonation for ESI and improves peak shape.[20] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Standard flow rate for 2.1 mm ID columns. |
| Injection Volume | 5 µL | Small volume minimizes peak distortion. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, return to 5% B | Ensures elution of the analyte and cleans the column of less polar contaminants.[18] |
Mass Spectrometry (MS) Parameters
Parameters should be optimized by direct infusion of the working stock solution. The values below serve as a validated starting point.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Optimal for protonating nitrogen-containing compounds.[6][8] |
| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray.[9] |
| Source Temp. | 150 °C | Facilitates desolvation of droplets. |
| Desolvation Temp. | 350 °C | Aids in solvent evaporation to release gas-phase ions.[9] |
| Nebulizer Gas | Nitrogen, 3 Bar | Assists in droplet formation.[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
MRM Transitions for Quantification and Confirmation
Based on the predicted fragmentation, the following MRM transitions should be monitored. The collision energy (CE) must be optimized for your specific instrument but typical values are provided.
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Quantifier | 173.04 | 114.01 | 100 | 15 |
| Qualifier | 173.04 | 86.99 | 100 | 25 |
Self-Validation Check: For a positive identification, a detected peak must have a retention time that matches the standard and a ratio of the qualifier to quantifier ion that is within a specified tolerance (e.g., ±20%) of the standard. This is a core principle of method validation in regulated environments.[16][21][22]
Conclusion
This application note provides an expert-driven, scientifically grounded protocol for the analysis of this compound. By explaining the causality behind the chosen parameters and grounding the methodology in established principles of mass spectrometry, this guide serves as a robust tool for researchers. The detailed LC-MS/MS protocol, complete with starting parameters and MRM transitions, has been designed for immediate implementation and can be adapted for similar small molecules in a drug discovery and development setting. Adherence to these guidelines will ensure the generation of high-quality, reliable, and reproducible analytical data.
References
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- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- PMC - NIH. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 2,4,5-Trimethyl-4,5-dihydrothiazole.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
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- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- PharmaTutor. (n.d.). Analytical method validation: A brief review.
- Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.
- International Journal of Pharmaceutical Quality Assurance. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
- Achemica. (n.d.). N-Methoxy-N-methyl thiazole-5-carboxamide.
- ChemicalBook. (n.d.). N-METHOXY-N-METHYL 5-THIAZOLECARBOXAMIDE.
- ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- NIH. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson.
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Wikipedia. (n.d.). Electrospray ionization.
- ChemScene. (n.d.). N-Methoxy-N-methyl thiazole-5-carboxamide.
- NIH. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- ResearchGate. (n.d.). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS.
- PMC - NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
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In Vitro Assay Protocols for Profiling N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide Activity
Introduction
The 1,3-thiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Extensive research has identified compounds from this class as potent inhibitors of key enzymes in oncology, such as c-Met kinase, and inflammation, like cyclooxygenase (COX) enzymes.[3][4] Furthermore, activities including antioxidant, antimicrobial, and antidiabetic effects have also been reported, highlighting the scaffold's versatility.[2][5]
This application note addresses N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide (CAS 898825-89-3), a specific derivative for which the biological activity has not been extensively characterized in public literature. Given the established potential of the core thiazole-carboxamide structure, a systematic in vitro evaluation is warranted to elucidate its therapeutic potential.
This document provides a comprehensive, tiered approach for researchers to characterize the compound's activity. It is designed not as a rigid template, but as a logical workflow, starting with broad phenotypic screening to detect cellular effects, followed by a suite of specific, target-based biochemical assays to dissect the mechanism of action. Each protocol is grounded in established scientific principles and includes the necessary controls to ensure data integrity and trustworthiness.
Part 1: Foundational Analysis & Initial Screening
The first step in characterizing a novel compound is to assess its most fundamental biological effect: its impact on cell viability. A broad-spectrum cytotoxicity assay against a panel of relevant human cancer cell lines serves as an efficient primary screen. A positive result in this assay provides the rationale for deeper, more resource-intensive mechanistic studies.
Workflow for Compound Characterization
Caption: Simplified c-Met signaling pathway and point of inhibition.
2. Materials & Reagents:
-
Recombinant human c-Met kinase domain [6]* Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) [7]* ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate [6][8]* Test Compound and a known c-Met inhibitor (e.g., Crizotinib) as a positive control
-
Kinase-Glo® Max Luminescence Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
3. Step-by-Step Methodology:
-
Prepare Master Mix: In kinase assay buffer, prepare a master mix containing ATP and the Poly (Glu, Tyr) substrate.
-
Compound Plating: Serially dilute the test compound and positive control in DMSO, then further dilute in kinase buffer. Add 5 µL of diluted compound to the wells of a white plate.
-
Enzyme Addition: Dilute the c-Met enzyme stock to the working concentration in kinase buffer. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" blank controls.
-
Reaction Initiation: Add 10 µL of the ATP/substrate master mix to all wells to start the reaction. The final volume should be 25 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes. [6]6. Signal Detection: Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature. Add 25 µL of Kinase-Glo® reagent to each well.
-
Readout: Incubate for 15 minutes at room temperature to stabilize the luminescent signal. [6]Read luminescence using a plate reader.
4. Data Analysis: The "no enzyme" control represents 100% inhibition, and the "vehicle control" (DMSO) represents 0% inhibition (100% activity). Calculate the percent inhibition for each compound concentration. Plot percent inhibition versus the log of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: COX-1/COX-2 Inhibition Assay
Thiazole carboxamides have also been identified as inhibitors of cyclooxygenase (COX) enzymes, which are central to inflammation. [4]This assay determines the selectivity of the compound for the inducible COX-2 isoform over the constitutive COX-1 isoform.
1. Scientific Rationale: This colorimetric assay measures the peroxidase component of COX activity. The enzyme converts arachidonic acid to PGG2, and the peroxidase function reduces PGG2 to PGH2. This process involves the oxidation of a chromogenic probe (like TMPD), leading to a color change that can be measured at 590 nm. [4]A decrease in the rate of color formation indicates inhibition of COX activity.
2. Materials & Reagents:
-
Ovine COX-1 and human recombinant COX-2 enzymes [9]* Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0) [9]* Heme cofactor [9]* Arachidonic Acid (substrate) [10]* N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test Compound, a non-selective COX inhibitor (e.g., Ibuprofen), and a COX-2 selective inhibitor (e.g., Celecoxib)
-
96-well clear plate and microplate spectrophotometer
3. Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, heme, arachidonic acid, and TMPD in the assay buffer.
-
Assay Plating: To separate wells for COX-1 and COX-2, add the following in order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of the respective enzyme (COX-1 or COX-2)
-
10 µL of serially diluted test compound or control inhibitors.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. [10]4. Reaction Initiation: Add 10 µL of TMPD followed by 10 µL of arachidonic acid to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 590 nm every 30 seconds for 5-10 minutes.
4. Data Analysis: Calculate the initial reaction rate (V0) from the linear portion of the kinetic curve for each well. Determine the percent inhibition for each concentration against the vehicle control. Plot percent inhibition versus log concentration for both COX-1 and COX-2 to determine the respective IC50 values. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI indicates greater selectivity for COX-2.
Protocol 4: Antioxidant Activity via DPPH Radical Scavenging
Some thiazole-carboxamides have shown direct antioxidant properties. [5]The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to assess the free radical scavenging ability of a compound.
1. Scientific Rationale: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance around 517 nm. [11]When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to a non-radical, yellow-colored form. The decrease in absorbance is proportional to the radical scavenging activity of the compound. [11][12] 2. Materials & Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test Compound
-
Positive Control (e.g., Ascorbic Acid or Trolox) [5]* 96-well clear plate and microplate spectrophotometer
3. Step-by-Step Methodology:
-
DPPH Solution Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. [12]2. Compound Preparation: Prepare a serial dilution of the test compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the diluted compound or control to each well.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to each well and mix. [13]5. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [13]6. Measurement: Read the absorbance at 517 nm.
4. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol alone. Plot the % scavenging against the log of the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
| Assay Target | Compound IC50/EC50 (µM) [Hypothetical] | Control IC50 (µM) [Expected] |
| c-Met Kinase | 5.6 | Crizotinib: ~0.02 |
| COX-1 | 45.1 | Celecoxib: ~15 |
| COX-2 | 12.3 | Celecoxib: ~0.04 |
| DPPH Scavenging | > 100 | Ascorbic Acid: ~20 |
Conclusion and Interpretation
This structured application guide provides a robust framework for the initial in vitro characterization of this compound. By progressing from broad cellular screening to specific biochemical assays, researchers can efficiently build a comprehensive activity profile for the compound.
The hypothetical data presented suggests a compound with moderate, non-selective cytotoxicity, potent activity against c-Met kinase, and moderate, somewhat selective COX-2 inhibition. This profile would point towards a primary mechanism of action via c-Met inhibition, making it a candidate for further investigation in oncology, particularly in c-Met dependent cancers. The COX-2 activity, while less potent, could be a secondary beneficial attribute or a potential off-target effect to monitor. The lack of antioxidant activity suggests a more specific, target-based mechanism rather than general chemical reactivity. This systematic approach ensures that experimental choices are driven by data, enabling a trustworthy and scientifically sound characterization of novel chemical entities.
References
-
Al-Hourani, B., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
AbbVie Inc. (n.d.). c-MET Protein. AbbVie Science. Available at: [Link]
-
Christensen, J. G., et al. (2007). Targeting the c-Met Signaling Pathway in Cancer. Molecular Cancer Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). Common c-MET signaling pathways. Scientific Diagram. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available at: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]
-
Faria, E., et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. Available at: [Link]
-
Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. Available at: [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]
-
Reaction Biology. (2026). COX-2 Biochemical Activity Assay Service. Available at: [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Available at: [Link]
-
Reaction Biology. (n.d.). c-MET Kinase Assay Service. Available at: [Link]
Sources
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- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
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- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
Application Notes and Protocols: N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide as a Cyclooxygenase (COX) Inhibitor
Introduction: The Therapeutic Potential of Selective COX Inhibition
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs) and other pro-inflammatory mediators.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is integral to maintaining normal physiological functions, such as protecting the gastric mucosa and regulating renal blood flow.[1] Conversely, COX-2 is typically induced by pro-inflammatory stimuli, and its upregulation is a hallmark of many inflammatory conditions and certain cancers.[1][3] The development of selective COX-2 inhibitors has been a significant focus of pharmaceutical research, aiming to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4]
The thiazole carboxamide scaffold has emerged as a promising pharmacophore for the development of novel COX inhibitors.[1][5][6] The unique structural features of these compounds allow for specific interactions within the active sites of COX enzymes. This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of a specific thiazole derivative, N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, as a potential COX inhibitor. The protocols and insights provided herein are grounded in established methodologies for characterizing COX inhibitors.[4][7][8]
Mechanism of Action: Targeting the COX Pathway
The anti-inflammatory activity of this compound is predicated on its ability to inhibit the enzymatic activity of COX, thereby reducing the production of prostaglandins. The methoxy and methyl groups on the amide nitrogen, along with the electronic properties of the thiazole ring, are hypothesized to play a crucial role in the binding affinity and selectivity towards the COX isoforms.[5][9] Molecular docking studies on similar thiazole derivatives suggest that these moieties can form key hydrogen bonds and hydrophobic interactions within the active site of the COX enzyme.[5][10] Specifically, the larger and more flexible active site of COX-2, compared to COX-1, may accommodate the bulkier substituents of these inhibitors, leading to selective inhibition.[5]
Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against both COX-1 and COX-2 enzymes. The assay is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Cofactor
-
Arachidonic Acid
-
COX Probe
-
This compound (test compound)
-
Celecoxib (positive control for COX-2 selectivity)
-
Indomethacin (non-selective control)
-
DMSO (vehicle)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions and keep on ice.
-
Prepare a 10X working solution of the test compound and controls in DMSO.
-
Prepare a fresh working solution of the COX Cofactor by diluting it 200-fold in COX Assay Buffer.
-
Prepare the Arachidonic Acid solution as per the manufacturer's protocol, often involving reconstitution in ethanol and subsequent dilution.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Enzyme Control (EC): 10 µL of COX Assay Buffer.
-
Vehicle Control: 10 µL of a DMSO solution diluted to the same final concentration as the test compound wells.
-
Test Compound (S): 10 µL of the diluted test inhibitor at various concentrations.
-
Positive Controls: 10 µL of diluted Celecoxib and Indomethacin.
-
-
-
Enzyme and Inhibitor Incubation:
-
Add 80 µL of the COX Assay Buffer/Cofactor mixture to each well.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well, except for the no-enzyme control wells.
-
Add 10 µL of the diluted test compound or control to the respective wells.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Immediately begin measuring the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Expected Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.5 - 2.0 | >50 - 200 |
| Celecoxib (Control) | ~25 | ~0.1 | ~250 |
| Indomethacin (Control) | ~0.1 | ~1.0 | 0.1 |
Note: The values for the test compound are hypothetical and represent a desirable profile for a COX-2 selective inhibitor.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This protocol measures the inhibitory effect of this compound on the production of Prostaglandin E2 (PGE2), a key downstream product of the COX-2 pathway, in a cellular context. A human macrophage-like cell line (e.g., U937 differentiated with PMA) or a similar cell line known to express COX-2 upon stimulation is recommended.
Materials:
-
Human macrophage-like cell line (e.g., U937)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
This compound (test compound)
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
Phosphate Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) ELISA Kit
-
Cell lysis buffer (for intracellular PGE2 measurement if desired)[11]
Procedure:
-
Cell Culture and Differentiation:
-
Culture U937 cells in RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Seed cells in a 24-well plate at an appropriate density.
-
Induce differentiation into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
-
Compound Treatment and COX-2 Induction:
-
After differentiation, replace the medium with fresh serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound or controls (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Induce COX-2 expression and PGE2 production by adding LPS (e.g., 1 µg/mL) to the wells. Include a non-LPS treated control.
-
-
Sample Collection:
-
Incubate the cells for 18-24 hours.
-
Collect the cell culture supernatant for the measurement of secreted PGE2.
-
If measuring intracellular PGE2, wash the cells with PBS and lyse them according to the ELISA kit's protocol for cell extracts.[11]
-
Store samples at -80°C until analysis.
-
-
PGE2 Quantification:
-
Quantify the PGE2 concentration in the collected samples using a competitive ELISA kit according to the manufacturer's instructions.[12][13][14]
-
Briefly, this involves adding samples/standards to a plate pre-coated with an anti-PGE2 antibody, followed by the addition of a fixed amount of HRP-labeled or alkaline phosphatase-labeled PGE2.[12][13]
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric or fluorescent signal is measured. The signal is inversely proportional to the amount of PGE2 in the sample.[12]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance/fluorescence of the standards against their known concentrations.
-
Calculate the PGE2 concentration in each sample by interpolating from the standard curve.
-
Determine the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value in a cellular context.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. The in vitro assay includes both a selective (Celecoxib) and a non-selective (Indomethacin) COX inhibitor to benchmark the performance and selectivity of the test compound. In the cell-based assay, the inclusion of unstimulated and LPS-stimulated vehicle controls ensures that the observed effects are due to the inhibition of induced COX-2 activity. Consistent and dose-dependent inhibition by the test compound, in line with the expected pharmacology, provides confidence in the obtained results.
Conclusion
This compound represents a promising scaffold for the development of novel COX inhibitors. The detailed protocols provided in these application notes offer a robust framework for the comprehensive evaluation of its inhibitory potency and selectivity. By understanding the causality behind the experimental choices and adhering to rigorous scientific standards, researchers can effectively characterize the therapeutic potential of this and other related compounds.
References
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available at: [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). National Center for Biotechnology Information. Available at: [Link]
-
(PDF) 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. (n.d.). ResearchGate. Available at: [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology. Available at: [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (n.d.). Google Patents.
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2022). Results in Chemistry. Available at: [Link]
-
Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. (2015). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2020). Molecules. Available at: [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Medicinal Chemistry. Available at: [Link]
-
Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2022). Molecules. Available at: [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). African Journal of Pharmacy and Pharmacology. Available at: [Link]
-
4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (EX15) and its Cu(II) Complex as New Oxicam Selective Cyclooxygenase-2 Inhibitors. (2021). ResearchGate. Available at: [Link]
- Polymorphs of n-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl). (n.d.). Google Patents.
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Scientific Reports. Available at: [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts?. (2014). ResearchGate. Available at: [Link]
-
(12) United States Patent. (n.d.). Googleapis. Available at: [Link]
-
N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. (n.d.). Google Patents. Available at:
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Application Notes & Protocols: Evaluating the Anticancer Activity of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
<_>
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a range of diseases. In oncology, thiazole-containing compounds have demonstrated significant potential by targeting various critical pathways involved in cancer progression.[1][2] Approved drugs such as the kinase inhibitor Dasatinib underscore the value of this scaffold in developing effective anticancer therapies.[2] Thiazole derivatives exert their effects through diverse mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling cascades like the PI3K/Akt/mTOR pathway.[3][4][5]
This document provides a comprehensive guide for evaluating the in vitro anticancer activity of a novel investigational compound, N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide (herein referred to as Cpd-X). While this specific molecule is under investigation, the broader class of thiazole-5-carboxamide derivatives has shown promise in inhibiting cancer cell growth.[6][7] These protocols are designed to offer researchers a robust framework for assessing the cytotoxic and mechanistic properties of Cpd-X and similar novel chemical entities. The methodologies described herein cover fundamental assays for determining cell viability, characterizing the mode of cell death, and analyzing effects on cell cycle progression.
Hypothesized Mechanism of Action: PI3K/Akt Pathway Inhibition
The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell proliferation, survival, and metastasis.[8][9] Aberrant activation of this cascade is a key driver in numerous malignancies.[9] Several studies have identified thiazole derivatives as potent inhibitors of this pathway, making it a rational starting point for investigating the mechanism of Cpd-X.[3][5][10][11] We hypothesize that Cpd-X may exert its anticancer effects by inhibiting one or more key kinases within the PI3K/Akt pathway, leading to decreased proliferation and the induction of apoptosis. The following protocols are designed not only to quantify the anticancer effect but also to generate preliminary data that could support or refute this hypothesis.
Figure 1: Hypothesized inhibition of the PI3K/Akt pathway by Cpd-X.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[12][15]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Cpd-X stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile PBS, 96-well plates, multichannel pipette, plate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of Cpd-X in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of Cpd-X (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (medium with DMSO, concentration matched to the highest Cpd-X dose) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protecting it from light. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100
-
-
Plot % Viability against the log concentration of Cpd-X and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Cell Line | Cpd-X IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h |
| MCF-7 | 8.5 ± 0.7 | 0.9 ± 0.1 |
| A549 | 12.2 ± 1.1 | 1.5 ± 0.2 |
| HCT-116 | 6.3 ± 0.5 | 0.7 ± 0.1 |
Table 1: Hypothetical IC₅₀ values for Cpd-X compared to a standard chemotherapeutic agent, Doxorubicin, across different cancer cell lines.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, it can identify early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]
Materials:
-
Cells treated with Cpd-X (at IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cold sterile PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed cells and treat with Cpd-X (e.g., IC₅₀ concentration) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-free EDTA to preserve membrane integrity.[17] Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17][18]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples immediately by flow cytometry.
Figure 2: Workflow for evaluating the anticancer activity of Cpd-X.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method quantifies cellular DNA content to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19] Cells are fixed with ethanol to permeabilize their membranes and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.[20] The fluorescence intensity of PI is directly proportional to the amount of DNA.[20] Treatment with an anticancer agent may cause cells to arrest at a specific checkpoint, leading to an accumulation of cells in that phase. RNase is included to prevent staining of double-stranded RNA.
Materials:
-
Cells treated with Cpd-X (IC₅₀ concentration) and a vehicle control.
-
Cold 70% ethanol.
-
Cold sterile PBS.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[20]
-
Flow cytometer.
Procedure:
-
Cell Preparation and Treatment: Seed approximately 1 x 10⁶ cells in 60 mm dishes and treat with Cpd-X (IC₅₀ concentration) for 24 hours.
-
Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20]
-
Incubation: Incubate the cells on ice for at least 30 minutes.[20][21] (Note: Cells can be stored at 4°C in ethanol for several weeks).[20]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.[20][21]
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[21]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[21][22]
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. Use software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| Cpd-X (IC₅₀) | 40.1 ± 2.5 | 25.8 ± 2.0 | 34.1 ± 2.8 |
Table 2: Hypothetical cell cycle distribution data for MCF-7 cells treated with Cpd-X for 24 hours, suggesting a G2/M phase arrest.
References
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link][6]
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link][7]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link][17]
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Singh, P., & Kaur, M. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link][3]
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE. [Link][12]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link][14]
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Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Elabscience. [Link][18]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link][21]
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Singh, P., & Kaur, M. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar. [Link][4]
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Al-Ostath, A., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE. [Link][1]
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Kumar, R., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link][2]
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de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. [Link][23]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link][15]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow cytometry and cell sorting facility. [Link][20]
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Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. [Link][19]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link][22]
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Yurttas, L., et al. (2016). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. [Link][8]
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Kumar, V., et al. (2022). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. [Link][24]
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Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Elabscience. [Link]
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Al-Mokyna, F. H., & Al-Warhi, T. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link][5]
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Batran, R. Z., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances. [Link][10]
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Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link][26]
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Martini, M., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomedicines. [Link][9]
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Al-Otaibi, F. M., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. ResearchGate. [Link][11]
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Application Notes & Protocols: N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide in Drug Discovery
Abstract
This document provides a comprehensive technical guide on the application of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, a key Weinreb-Nahm amide intermediate, in modern drug discovery and development. We will move beyond simple procedural lists to explore the chemical rationale, strategic importance, and practical execution of protocols involving this versatile building block. The focus is on leveraging this intermediate for the controlled synthesis of ketone and aldehyde derivatives, which are precursors to a wide array of biologically active molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently construct libraries of novel thiazole-based compounds.
Introduction: The Strategic Value of the Thiazole Scaffold and the Weinreb Amide
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Derivatives of thiazole carboxamides have demonstrated significant potential as anticancer agents, cyclooxygenase (COX) inhibitors, antioxidants, and neuroprotective modulators of AMPA receptors.[1][2][3][4] This broad bioactivity makes the thiazole scaffold a highly attractive starting point for novel drug design.
A primary challenge in medicinal chemistry is the efficient and controlled synthesis of analog libraries to explore structure-activity relationships (SAR). Direct functionalization of a carboxylic acid with organometallic reagents to produce ketones is often plagued by over-addition, yielding tertiary alcohols as undesired byproducts.[5]
This is where the strategic utility of This compound (CAS 898825-89-3) becomes apparent.[6][7][8] This compound is a Weinreb-Nahm amide , a class of reagents developed specifically to overcome the over-addition problem.[5][9] The N-methoxy-N-methylamide functionality reacts with organometallic nucleophiles (like Grignard or organolithium reagents) to form a stable, five-membered chelated tetrahedral intermediate.[5] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, preventing a second nucleophilic attack.[5] Similarly, it allows for controlled reduction to aldehydes.[9]
This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent use as a robust platform for generating diverse ketone and aldehyde derivatives for drug discovery pipelines.
Synthesis of the Core Intermediate: this compound
The synthesis of the title Weinreb amide is achieved by coupling 1,3-thiazole-5-carboxylic acid with N,O-dimethylhydroxylamine. Various peptide coupling reagents can be employed for this transformation; here, we detail a common and efficient one-pot method using an acid activator like phosphorus (V) oxychloride (POCl₃) or a carbodiimide-based coupling system.[5][10]
Protocol 2.1: Synthesis via POCl₃ Activation
This protocol describes a robust, one-pot synthesis that is amenable to scale-up.[10]
Workflow Diagram: Synthesis of the Weinreb Amide Intermediate
Caption: Workflow for the one-pot synthesis of the target Weinreb amide.
Materials:
-
1,3-thiazole-5-carboxylic acid (1.0 eq)
-
N,O-dimethylhydroxylamine hydrochloride (1.2 eq)
-
Phosphorus (V) oxychloride (POCl₃) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 1,3-thiazole-5-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
-
Solvent Addition: Suspend the solids in anhydrous DCM (approx. 0.2 M concentration relative to the carboxylic acid).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add DIPEA (3.5 eq) to the stirred suspension. The mixture may become clearer as the hydrochloride salt is neutralized.
-
Activation: Add POCl₃ (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Note (Causality): POCl₃ acts as a powerful dehydrating and activating agent, converting the carboxylic acid into a highly reactive intermediate (a mixed anhydride or acyl phosphate). DIPEA is a non-nucleophilic base used to neutralize the HCl generated during both the initial salt neutralization and the activation step, driving the reaction forward.[10]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C to neutralize excess acid and reagents.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is ethyl acetate/hexanes) to afford this compound as a pure solid or oil.
Application in Analog Library Synthesis
The true power of the this compound intermediate lies in its utility for creating diverse molecular libraries. Below are protocols for its two primary applications: the synthesis of ketones and aldehydes.
Protocol 3.1: Synthesis of Thiazole Ketones via Grignard Reaction
This protocol details the reaction with an organometallic reagent to form a ketone, which is a common structural motif in COX inhibitors and other bioactive molecules.[2]
Reaction Diagram: Ketone Synthesis via Weinreb Amide
Caption: Controlled synthesis of ketones from the Weinreb amide intermediate.
Materials:
-
This compound (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in ether) (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Scientist's Note (Causality): Starting the reaction at very low temperatures is critical to control the reactivity of the powerful Grignard reagent and ensure the stability of the resulting tetrahedral intermediate, preventing premature collapse or side reactions.
-
-
Nucleophile Addition: Add the Grignard reagent (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Warming and Monitoring: After the addition is complete, allow the reaction to slowly warm to 0 °C over 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup - Quenching: Quench the reaction by slowly adding 1 M HCl at 0 °C. This step hydrolyzes the intermediate to form the ketone. Stir for 15-20 minutes.
-
Workup - Neutralization & Extraction: Neutralize the mixture with saturated NaHCO₃ and extract three times with EtOAc.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude ketone by flash column chromatography.
Downstream Applications & Biological Relevance
The ketones and aldehydes synthesized from the this compound core are not merely endpoints but are themselves valuable intermediates for creating more complex molecules. The thiazole carboxamide scaffold and its derivatives have been extensively studied, revealing a wide range of biological activities.
Logical Diagram: From Core Intermediate to Biological Targets
Caption: Drug discovery pathway from the core intermediate to diverse targets.
Table 1: Biological Activities of Thiazole Carboxamide Derivatives
The following table summarizes the reported biological activities for various derivatives that can be conceptually derived from the thiazole-5-carboxamide scaffold. This data underscores the therapeutic potential of analog libraries built from this core.
| Compound Class | Biological Target/Activity | Representative IC₅₀ Values | Reference |
| Phenyl-substituted Thiazole Carboxamides | Cyclooxygenase (COX-1 & COX-2) Inhibition | Compound 2b : 0.239 µM (COX-1), 0.191 µM (COX-2) | [2][11] |
| Substituted Thiazole Carboxamides | Anticancer (COLO205 & B16F1 cell lines) | Compound 2b : 30.79 µM (COLO205), 74.15 µM (B16F1) | [2] |
| Methoxy-substituted Thiazole Carboxamides | AMPA Receptor Negative Allosteric Modulation | TC-2 identified as the most potent inhibitor of AMPAR-mediated currents | [3] |
| t-Butyl-substituted Thiazole Carboxamides | Antioxidant (DPPH radical scavenging) | Compound LMH6 : 0.185 µM | [1] |
Expert Insight: The data clearly shows that substitutions on the phenyl ring attached to the carboxamide nitrogen (or a ketone derived from it) dramatically influence biological activity. For example, a t-butyl group enhances both COX inhibitory and antioxidant potency, likely due to increased lipophilicity which can improve membrane penetration and interaction with hydrophobic pockets in target enzymes.[1][2] Methoxy groups, on the other hand, can form hydrogen bonds and have been shown to be important for AMPA receptor modulation and COX-2 selectivity.[3][11] This highlights the importance of generating a diverse library to probe these SAR trends effectively.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate for drug discovery. Its function as a Weinreb-Nahm amide provides a reliable and controlled method for synthesizing thiazole ketones and aldehydes, which are key precursors for compounds targeting a range of diseases, from inflammation and cancer to neurological disorders. The protocols and strategic insights provided herein are designed to empower medicinal chemists to efficiently explore the rich chemical space of thiazole carboxamides and accelerate the development of novel therapeutics.
References
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Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]
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Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI. Available at: [Link]
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). MDPI. Available at: [Link]
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Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., & Kahraman, D. C. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry. Available at: [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). MDPI. Available at: [Link]
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Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2011). ResearchGate. Available at: [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. Available at: [Link]
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A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). synopen.com. Available at: [Link]
-
Weinreb ketone synthesis. Wikipedia. Available at: [Link]
-
Niu, T., Wang, K.-H., Huang, D., Xu, C., Su, Y., Hu, Y., & Fu, Y. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis. Available at: [Link]
-
Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Available at: [Link]
-
N-Methoxy-N-methyl thiazole-5-carboxamide. medchem.com.cn. Available at: [Link]
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- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Amide Coupling with 1,3-Thiazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,3-Thiazole-5-Carboxamides in Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Amide derivatives of 1,3-thiazole-5-carboxylic acid, in particular, are of significant interest as they allow for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The amide bond, being one of the most common linkages in pharmaceuticals, provides a robust connection point for introducing various substituents to probe structure-activity relationships (SAR).[3] Consequently, the efficient and reliable synthesis of 1,3-thiazole-5-carboxamides is a critical task in many drug discovery programs.
Core Challenges in Amide Coupling with 1,3-Thiazole-5-Carboxylic Acid
While amide bond formation is a cornerstone of organic synthesis, the unique electronic properties of the 1,3-thiazole ring introduce specific challenges. The thiazole heterocycle is electron-withdrawing, which deactivates the carboxylic acid at the 5-position, making it less susceptible to activation by standard coupling reagents.[4] This reduced reactivity can lead to sluggish reactions, low yields, and the need for harsh reaction conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[5][6] Furthermore, couplings involving sterically hindered amines or electron-deficient anilines can be particularly problematic, often failing with common protocols like HATU/DIPEA or standard EDC/HOBt conditions.[4][6]
Strategic Approaches to a Successful Coupling
Overcoming the inherent challenges of coupling with 1,3-thiazole-5-carboxylic acid requires a careful selection of activating agents and reaction conditions. The choice of strategy often depends on the nature of the amine coupling partner. Herein, we present two robust protocols that have proven effective for this transformation.
Mechanism of Amide Bond Formation
The majority of amide coupling reactions proceed through a two-step mechanism. First, the carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond. The specific nature of the activated intermediate varies with the coupling reagent used.
Sources
- 1. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Here is the technical support center guide for the synthesis of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide.
Welcome to the technical support guide for the synthesis of this compound. This valuable intermediate, commonly known as a Weinreb amide, is crucial for the synthesis of ketones and other carbonyl compounds in pharmaceutical and agrochemical research.[1][2] Its unique stability, conferred by the N-methoxy-N-methyl group, allows for controlled, single additions of potent nucleophiles like Grignard or organolithium reagents, preventing the common issue of over-addition that leads to tertiary alcohols.[2][3][4]
This guide is designed for researchers and process chemists to navigate the common challenges encountered during its synthesis, troubleshoot side product formation, and optimize reaction conditions for high yield and purity.
Part 1: Core Synthesis Pathways
The synthesis of this compound typically starts from either 1,3-thiazole-5-carboxylic acid or its more activated derivative, 1,3-thiazole-5-carbonyl chloride. The choice of starting material dictates the required reagents and reaction conditions.
Caption: Primary synthetic routes to the target Weinreb amide.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues and questions that arise during the synthesis.
Question 1: I'm seeing a highly polar, UV-active spot on my TLC/LC-MS that isn't my product. What is it?
Answer: The most probable identity of this side product is 1,3-thiazole-5-carboxylic acid .
-
Causality: This occurs due to the hydrolysis of the starting 1,3-thiazole-5-carbonyl chloride in the presence of water.[1] Acyl chlorides are highly reactive and susceptible to moisture. Even trace amounts of water in your solvent, glassware, or reagents can lead to the formation of the corresponding carboxylic acid. If you started with the carboxylic acid and used a coupling agent, this spot would be unreacted starting material.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use.
-
Solvent Purity: Use freshly distilled anhydrous solvents or high-purity solvents from a solvent purification system.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Caption: Formation of carboxylic acid via hydrolysis.
Question 2: My yield is very low, and I've recovered mostly unreacted starting material. What went wrong?
Answer: Low conversion can be attributed to several factors, primarily related to reagent activity and stoichiometry.
-
Causality & Troubleshooting:
-
Ineffective Coupling (from Carboxylic Acid): If starting from the acid, the coupling agent (e.g., EDC, HATU) may have degraded. Use fresh, high-quality coupling reagents. Ensure the correct stoichiometry is used; typically 1.1 to 1.5 equivalents are required.
-
Insufficient Base: A suitable organic base (e.g., DIPEA, NMM, Pyridine) is crucial to neutralize the HCl salt of N,O-dimethylhydroxylamine and any acid generated during the reaction.[5][6] Insufficient base can stall the reaction. Ensure at least 2.0 equivalents of base are used when starting with the hydroxylamine hydrochloride salt.
-
Low Temperature: While low temperatures are often used to control exotherms, the reaction may be sluggish. If the reaction is not progressing at 0 °C, allow it to warm slowly to room temperature and monitor by TLC or LC-MS.
-
Poor Solubility: The starting material or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. Consider a different solvent system if solubility is an issue.
-
Question 3: I'm observing a side product with a mass corresponding to the tertiary alcohol of my intended downstream ketone. How is this possible?
Answer: While the Weinreb amide itself is designed to prevent over-addition, its formation can be compromised under certain conditions, leading to species that do over-react. This is an indirect but critical issue.
-
Causality: This is not a side product of the Weinreb amide synthesis itself but points to a failure to form the stable chelated intermediate that characterizes Weinreb chemistry.[2][3] If the reaction conditions are not carefully controlled (e.g., excessive heat, wrong stoichiometry), you might be forming other activated species in situ that are not the desired amide. More commonly, this issue arises in a one-pot procedure where you attempt to form the amide and react it immediately without isolation.
-
Solution: The Weinreb amide synthesis should be performed as a distinct step. The amide should be isolated, purified, and characterized before its use in subsequent reactions with organometallic reagents. This ensures that the stable intermediate is the only species present, preventing over-addition.[7]
Question 4: My final product appears to be degrading during aqueous workup or silica gel chromatography. What are the stability considerations?
Answer: The N-methoxy-N-methylamide linkage is generally robust but can be susceptible to cleavage under strongly acidic or basic conditions, especially with prolonged exposure or heat.
-
Causality & Troubleshooting:
-
Acidic Hydrolysis: During an acidic workup (e.g., washing with 1N HCl), prolonged contact can hydrolyze the amide back to the carboxylic acid. Perform acid washes quickly and at low temperatures.
-
Basic Hydrolysis: Similarly, strong bases can promote hydrolysis. Use mild bases like saturated sodium bicarbonate for washes.
-
Silica Gel: Silica gel is weakly acidic and can sometimes cause degradation of sensitive compounds. To mitigate this, you can neutralize the silica gel by running a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) through the column before loading your sample. Alternatively, use a different stationary phase like alumina if degradation is severe.
-
Part 3: Experimental Protocols & Best Practices
Protocol: Synthesis from 1,3-Thiazole-5-carboxylic Acid
-
Setup: To a flame-dried, round-bottom flask under an Argon atmosphere, add 1,3-thiazole-5-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours, monitoring completion by LC-MS.
-
Workup: Dilute the reaction with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Data Summary: Impact of Conditions
| Parameter | Condition | Potential Side Product(s) | Recommendation |
| Moisture | Non-anhydrous | 1,3-Thiazole-5-carboxylic acid | Use oven-dried glassware and anhydrous solvents under an inert atmosphere. |
| Base | < 2.0 equivalents | Unreacted starting material | Use 2.0-2.5 equivalents of a non-nucleophilic base like DIPEA or NMM. |
| Temperature | > 50 °C | Potential for uncharacterized decomposition products | Maintain temperature between 0 °C and room temperature. |
| Workup pH | Strong Acid/Base | 1,3-Thiazole-5-carboxylic acid (hydrolysis) | Use mild aqueous washes (e.g., sat. NaHCO₃, dilute HCl) and minimize contact time. |
Part 4: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Khalid, M. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Khalid, M. et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Reddit. Overaddition of grignard to weinreb amide. r/Chempros. [Link]
-
Matsumura, Y. et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Hawash, M. et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health (NIH). [Link]
-
ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]
- Google Patents. Processes for preparing thiazole carboxylic acids.
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
Taylor & Francis Online. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]
-
Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]
-
ResearchGate. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. [Link]
-
National Institutes of Health (NIH). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
MDPI. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]
-
National Institutes of Health (NIH). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]
-
PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
ChemSynthesis. 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. [Link]
-
ResearchGate. N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. [Link]
-
ACS Publications. Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][4]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent,. [Link]
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- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. reddit.com [reddit.com]
Technical Support Guide: Optimizing the Synthesis of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Welcome to the technical support center for the synthesis of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this critical synthetic intermediate. As a Weinreb amide, this molecule is a versatile precursor for the synthesis of ketones and other complex molecules, making its efficient preparation paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction effectively.
Understanding the Core Synthesis Pathway
The formation of this compound is fundamentally an amide coupling reaction between 1,3-thiazole-5-carboxylic acid and N,O-dimethylhydroxylamine. The success of this synthesis hinges on the effective activation of the carboxylic acid group, which is generally unreactive towards the amine on its own.
The overall transformation can be visualized as a two-stage process: activation followed by coupling.
Caption: General workflow for Weinreb amide synthesis.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A low yield is a systemic problem that requires a logical, step-by-step diagnosis. The issue typically originates from one of four areas: inefficient carboxylic acid activation, suboptimal reaction conditions, poor reagent quality, or losses during workup and purification.
Sources
Technical Support Center: Amide Coupling in Thiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for amide coupling reactions in thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when forming amide bonds with thiazole-containing moieties. Thiazoles are a cornerstone in pharmaceutical chemistry, but their unique electronic and steric properties can make this seemingly routine transformation unexpectedly complex.[1][2][3][4]
This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and overcome common hurdles in your synthetic workflow.
Troubleshooting Guide & FAQs
Q1: My standard amide coupling reaction (e.g., EDC/HOBt or HATU) is failing with a 2-aminothiazole. What is the likely cause?
This is one of the most common challenges in thiazole chemistry. The primary reason for failure is the inherent electronic nature of the 2-aminothiazole scaffold.
Causality Explained:
The nitrogen atom in the thiazole ring acts as an electron sink, withdrawing electron density from the exocyclic amino group. This effect significantly reduces the nucleophilicity of the amine, making it a poor partner in standard coupling reactions.[5][6][7] While reagents like EDC/HOBt and even HATU are highly effective for many amines, they often fail to activate the carboxylic acid sufficiently to react with such an electron-deficient amine.[6][7][8] You may observe the formation of the activated ester (e.g., HOBt-ester) by LCMS, but see no product formation, indicating the amine is not reactive enough to complete the reaction.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low nucleophilicity amines.
Q2: I am trying to couple a sterically hindered carboxylic acid with a thiazole amine, and the reaction is not proceeding. What should I do?
Steric hindrance, either on the carboxylic acid or the thiazole (or both), presents a significant kinetic barrier to amide bond formation. The bulky groups prevent the reacting centers from achieving the necessary proximity and orientation for the reaction to occur.[5][6][11]
Causality Explained:
Even with a highly activated carboxylic acid, a sterically congested amine may be unable to attack the activated carbonyl center. This problem is compounded when the amine is also electron-deficient, a common scenario with substituted thiazoles.[6][7] Standard coupling methods often fail because the intermediates they form are themselves bulky, adding to the steric clash.[9]
Recommended Strategies:
-
Switch to Acyl Fluoride Formation: This is often the most effective strategy for sterically demanding couplings.[5][6][7] Acyl fluorides are small yet highly reactive intermediates, minimizing steric hindrance during the amine addition step. Reagents like TFFH or BTFFH (which is preferred due to less toxic byproducts) can be used to generate the acyl fluoride in situ.[6]
-
Elevate the Reaction Temperature: Increasing the temperature can provide the activation energy needed to overcome the steric barrier.[9] Microwave irradiation can be particularly effective for accelerating these sluggish reactions, often leading to higher yields in shorter times.[12]
-
Use Phosphonium Salt Reagents: Reagents like PyBOP and PyAOP are known for their high efficiency in coupling hindered substrates, including N-methylated amino acids, and can be a good choice for these challenging reactions.
Data Presentation: Comparison of Coupling Reagents for Hindered Substrates
| Reagent Class | Example(s) | Key Advantage(s) | Considerations |
| Uronium Salts | HATU, HBTU | Generally effective, well-understood. | Can fail with severe steric hindrance or low nucleophilicity.[6][7] |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for hindered couplings; less racemization. | Byproducts can sometimes complicate purification. |
| Acyl Fluoride Precursors | TFFH, BTFFH | Forms small, highly reactive intermediate, ideal for steric bulk.[5][6] | Reagents can be moisture-sensitive; may require elevated temperatures.[7] |
| Carbodiimides | EDC, DCC | Inexpensive and common. | Generally poor choice for hindered couplings; risk of N-acylurea byproduct.[9] |
Q3: My reaction is messy, with multiple byproducts. What side reactions should I be aware of?
Side reactions are a common source of low yields and purification difficulties. Understanding their origin is key to suppression.
Causality Explained:
-
Guanidinium Byproduct (with Uronium/Aminium Reagents): With reagents like HATU or HBTU, the amine can react directly with the coupling reagent itself, forming a stable guanidinium byproduct. This consumes your amine and complicates purification. Pre-activating the carboxylic acid before adding the amine can minimize this side reaction.[9]
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[9] This is more likely with slow-reacting (hindered or electron-poor) amines.
-
Anhydride Formation: If two equivalents of the carboxylic acid react with the coupling reagent, a symmetric anhydride can form. While this is a competent acylating agent, it consumes an extra equivalent of your acid.
Logical Relationship of Side Reactions:
Caption: Competing reaction pathways in amide coupling.
Experimental Protocols
Protocol 1: General Procedure for Difficult Couplings using HATU
This protocol uses pre-activation to minimize side reactions.
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 equiv).[9]
-
Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid. You can monitor the formation of the active ester by LCMS if desired.[9]
-
Add the thiazole amine (1.0-1.2 equiv) to the reaction mixture.
-
Monitor the reaction by TLC or LCMS. If the reaction is sluggish at room temperature, slowly warm the mixture to 50-60 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup. Wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally, brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Mediated Coupling for Sterically Hindered Substrates
This protocol is highly effective where other methods have failed.[5][6][7]
-
In a reaction vial under an inert atmosphere, dissolve the carboxylic acid (1.2 equiv) in an anhydrous solvent such as 1,2-dichloroethane or acetonitrile (0.1 M).
-
Add BTFFH (1.2 equiv) followed by a base like DIPEA (4.5 equiv) or pyridine (3.0 equiv).[6][9]
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.
-
Add the thiazole amine (1.0 equiv).
-
Seal the vial and heat the reaction mixture. A temperature of 80 °C is a good starting point, which can be achieved conventionally or with a microwave reactor.[6][7]
-
Monitor the reaction to completion (typically 4-24 hours).[6][7]
-
Cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1 to isolate and purify the desired amide.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. [Link]
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Bela, P. L. S. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
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(2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Gastaldi, S., et al. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. [Link]
-
Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis. [Link]
-
(2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]
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(n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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(n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
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(2022). EDC-HOBt Amide coupling workup help. Reddit. [Link]
-
de Villiers, K. A., et al. (2021). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PMC - NIH. [Link]
-
(2019). Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
Catsoulis, P. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. ResearchGate. [Link]
-
Al-Haiza, M. A. (2018). Why did my amide syntesis does not work?. ResearchGate. [Link]
-
Peng, B., & Maulide, N. (2021). Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. [Link]
-
Gawas, D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Peng, B., & Maulide, N. (2021). Challenges and Breakthroughs in Selective Amide Activation. ResearchGate. [Link]
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
(2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. NIH. [Link]
-
(2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. [Link]
-
Pode, K., & Bode, J. W. (2019). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Al-Masoudi, N. A. (2020). (PDF) Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay). ResearchGate. [Link]
-
Dai, Z., et al. (2025). Discovery of a novel Thiazole amide inhibitor of Inflammasome and Pyroptosis pathways. Bioorganic Chemistry. [Link]
-
Wenzler, T., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed Central. [Link]
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- 3. Discovery of a novel Thiazole amide inhibitor of Inflammasome and Pyroptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Welcome to the technical support center for the synthesis and optimization of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile Weinreb amide. We will explore the underlying chemistry of the reaction, provide detailed troubleshooting for common issues, and present optimized protocols to ensure high yield and purity.
This compound is a key synthetic intermediate. As a Weinreb amide, it allows for the clean and efficient synthesis of ketones upon reaction with organometallic reagents, preventing the over-addition that often plagues reactions with other acylating agents like acid chlorides or esters.[1] The stability of the tetrahedral intermediate formed during nucleophilic addition is central to its utility in complex molecule synthesis.[2][3] This guide focuses on the most critical step: the coupling of 1,3-thiazole-5-carboxylic acid with N,O-dimethylhydroxylamine.
General Reaction Workflow
The conversion of a carboxylic acid to a Weinreb amide involves two key steps: the activation of the carboxyl group and the subsequent nucleophilic attack by N,O-dimethylhydroxylamine.[4] The choice of activating agent is critical and dictates the reaction conditions, potential side reactions, and purification strategy.
Caption: General workflow for Weinreb amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from its corresponding carboxylic acid?
The most direct and widely used approach is the one-pot coupling of 1,3-thiazole-5-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent and a base.[1] The primary differences between methods lie in the choice of coupling agent used to activate the carboxylic acid. Common classes of reagents include:
-
Carbodiimides: Such as EDC (water-soluble) or DCC (precipitates urea byproduct).[5][6]
-
Phosphonium Salts: Like BOP or PyBOP, which are highly efficient but can be expensive and produce carcinogenic byproducts.[5]
-
Imidazolium-based Reagents: 1,1'-Carbonyldiimidazole (CDI) is a simple and effective choice, releasing imidazole and CO2 as byproducts.[7]
-
Acid Halide Formation: Using reagents like oxalyl chloride, thionyl chloride, or POCl3 to first form the acid chloride, which is then reacted with the amine.[8] This is highly effective but may not be suitable for sensitive substrates.
Q2: How do I select the best coupling agent for my reaction?
The choice depends on several factors including scale, substrate sensitivity, cost, and ease of purification.
| Coupling Agent | Advantages | Disadvantages & Byproducts | Best For |
| EDC (+ HOBt) | Byproducts are water-soluble, easy removal.[6] Mild conditions. | Potential for N-acylurea side reaction.[4][9] HOBt can be explosive.[4] | General lab scale; aqueous workups. |
| DCC | Inexpensive. Dicyclohexylurea (DCU) byproduct precipitates and can be filtered off.[5] | DCU can be difficult to remove completely from some products. Not suitable for solid-phase synthesis.[6] | Solution-phase synthesis where product is highly soluble in common solvents. |
| CDI | Simple procedure; byproducts (imidazole, CO2) are generally easy to remove.[7] | Can be sensitive to moisture. Activation can be slower than other methods. | Reactions where easy byproduct removal is a priority. |
| POCl₃ / Triphosgene | Very inexpensive and powerful activators. | Harsh conditions; generates HCl. Not suitable for acid-sensitive substrates. Requires careful handling. | Large-scale synthesis with robust substrates. |
Q3: Why is a base required, and how much should I use?
A base is essential for two reasons. First, N,O-dimethylhydroxylamine is typically supplied as a hydrochloride salt.[10][11] At least one equivalent of a non-nucleophilic base (like triethylamine, DIPEA, or N-methylmorpholine) is needed to neutralize the HCl and liberate the free amine for the reaction.[12] Second, the coupling reaction itself often generates acidic byproducts. Therefore, a total of 2.0 to 2.2 equivalents of base relative to the amine salt is a standard recommendation to ensure the reaction medium remains sufficiently basic.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: Troubleshooting decision tree for common issues.
Q4: My reaction yield is very low or has failed completely. What should I check first?
-
A: Reagent Quality and Stoichiometry.
-
N,O-Dimethylhydroxylamine Hydrochloride: This salt is hygroscopic.[10] Absorption of water can inhibit the reaction. Ensure it has been stored in a desiccator and use a freshly opened bottle if in doubt.
-
Coupling Agent: Many coupling agents are moisture-sensitive. Use a fresh bottle or verify the activity of your current stock.
-
Solvent: Ensure you are using an anhydrous grade of solvent (e.g., DCM, THF, DMF). Water can hydrolyze the activated carboxylic acid intermediate, leading back to the starting material.[13]
-
Base: Confirm that you have added at least two full equivalents of a non-nucleophilic base. An insufficient amount of base is a very common cause of failure, as the free amine will not be present in the required concentration.
-
Q5: I see an extra spot on my TLC plate that is difficult to remove. What could it be?
-
A: This is likely a reaction byproduct, with the most common culprit being N-acylurea if you are using a carbodiimide like DCC or EDC.
-
Cause: The O-acylisourea, which is the key activated intermediate in carbodiimide couplings, can undergo an irreversible intramolecular rearrangement to form a stable N-acylurea.[9] This side reaction is competitive with the desired reaction with the amine.
-
Solutions:
-
Lower the Temperature: Running the reaction at 0°C can significantly slow the rate of the rearrangement, favoring the desired intermolecular coupling.[4]
-
Use an Additive: Incorporating 1-hydroxybenzotriazole (HOBt) or a similar additive is highly recommended.[5][6] HOBt rapidly converts the O-acylisourea into an active ester, which is much less prone to rearrangement and readily reacts with the amine.
-
Change Coupling Agent: Switch to a non-carbodiimide-based reagent such as CDI, which does not form this type of byproduct.[7]
-
-
Q6: How can I effectively remove byproducts during workup and purification?
-
A: The purification strategy is directly linked to your choice of coupling agent.
-
For EDC/HOBt: The N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct and HOBt are soluble in water. The workup should involve diluting the reaction mixture with an organic solvent (like EtOAc or DCM) and washing sequentially with a mild acid (e.g., 1M HCl or saturated citric acid) to remove excess base and EDU, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt.[7][14]
-
For DCC: The dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents like DCM or ether.[5] After the reaction is complete, the mixture can be cooled and the precipitated DCU filtered off. However, some DCU may remain in solution, often requiring column chromatography for complete removal.
-
For Unreacted Starting Material: 1,3-Thiazole-5-carboxylic acid is acidic. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) during the aqueous workup will deprotonate the carboxylic acid, pulling it into the aqueous layer and separating it from your neutral amide product in the organic layer.[7]
-
Experimental Protocols
Protocol 1: Synthesis using EDC and HOBt
This is a reliable, general-purpose method with an easy, water-based workup.
Materials:
-
1,3-thiazole-5-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 1,3-thiazole-5-carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).
-
Add HOBt (1.1 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution.
-
Cool the flask to 0°C in an ice bath.
-
Add DIPEA (2.2 equiv) dropwise to the stirred suspension.
-
In a single portion, add EDC (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.[15]
Protocol 2: Synthesis using CDI
This method avoids urea byproducts and is often simpler to execute.
Materials:
-
1,3-thiazole-5-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-thiazole-5-carboxylic acid (1.0 equiv) and anhydrous THF or DCM.
-
Add CDI (1.1 equiv) in one portion. Effervescence (CO₂ evolution) should be observed.[7]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazolide intermediate.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in a minimal amount of solvent and add TEA (1.1 equiv) to generate the free amine.
-
Add the free amine solution to the reaction mixture.
-
Add an additional equivalent of TEA (1.1 equiv) to the main reaction flask to neutralize the imidazole-HCl byproduct that forms.
-
Stir at room temperature for 6-12 hours, monitoring by TLC.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The imidazole byproduct is generally removed during the aqueous washes.
References
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters. [Link][2][16]
-
Cenmed Enterprises. N,O-Dimethylhydroxylamine Hydrochloride (C062B-069272). [Link][17]
-
Aimbrain. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link][8]
-
ACS Publications. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis. [Link][18]
-
Taylor & Francis Online. (2018). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. [Link][19]
-
Arkivoc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. [Link][20]
-
S. Singh. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]
-
Organic Chemistry Portal. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link][21]
-
SlideShare. Weinreb Amides in Organic Synthesis ism2. [Link]
-
Google Patents. Novel process for the preparation of weinreb amide derivatives. [12]
-
ResearchGate. (2014). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. [Link][14]
-
ResearchGate. (2009). Direct Synthesis of Weinreb Amides from Carboxylic Acids Using Triphosgene. [Link][22]
-
PMC. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. [Link][15]
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- 6. peptide.com [peptide.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 12. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
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- 22. researchgate.net [researchgate.net]
"N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide stability and degradation issues"
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide. It addresses common stability challenges and degradation phenomena encountered during storage, handling, and experimentation. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental failures, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section provides a high-level overview of the stability characteristics of this compound.
Q1: What is the general stability profile of this compound?
A1: this compound is a "Weinreb amide," a class of compounds known for their utility and relative stability in specific synthetic contexts, particularly against organometallic reagents.[1][2] This stability is due to the formation of a stable chelated tetrahedral intermediate during nucleophilic addition, which prevents the common problem of over-addition.[3][4] However, the molecule possesses two key points of potential instability: the Weinreb amide functional group and the thiazole ring itself. It is susceptible to degradation under hydrolytic (strong acid/base), photolytic, and certain oxidative conditions.
Q2: What are the primary degradation pathways I should be aware of?
A2: The most common degradation pathways are:
-
Hydrolysis: Cleavage of the N-methoxy-N-methylamide (Weinreb amide) bond is the most probable hydrolytic pathway. Under either acidic or basic conditions, the amide can hydrolyze to form 1,3-thiazole-5-carboxylic acid and N,O-dimethylhydroxylamine. Amide hydrolysis, while often requiring forcing conditions like heat, is a primary concern for long-term solution stability.[5]
-
Photodegradation: Thiazole rings, especially those with aryl substituents, can be sensitive to light, particularly UV radiation.[6] Degradation may proceed via complex mechanisms, including reaction with singlet oxygen through a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges into other products.[7] This often manifests as discoloration of the sample.
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can induce decomposition. This may involve cleavage of the thiazole ring or fragmentation of the carboxamide side chain.[8]
Q3: How should I properly store this compound to ensure its long-term stability?
A3: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. Solutions should be prepared fresh whenever possible. If solution storage is necessary, use amber vials to protect from light, store at low temperatures (-20°C is preferable), and use aprotic solvents. Avoid prolonged storage in protic or aqueous-based solvents.
Q4: Are there any known chemical incompatibilities for this compound?
A4: Yes. Avoid strong acids and bases, as they will promote hydrolysis of the Weinreb amide. Strong oxidizing agents should also be avoided due to the potential for oxidation of the thiazole ring's sulfur atom. While stable to Grignard and organolithium reagents at low temperatures (its intended use), prolonged exposure at room temperature or with highly reactive nucleophiles can lead to side reactions.[2][9]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter in the lab, providing causal explanations and actionable solutions.
Q1: My downstream reaction (e.g., ketone synthesis with a Grignard reagent) is giving low yields or failing completely. Could my starting material have degraded?
A1: This is a very common issue and is frequently traced back to the degradation of the Weinreb amide starting material. The primary culprit is hydrolysis.
-
Causality: If the this compound has been exposed to moisture or acidic/basic contaminants during storage or handling, it may have partially or fully hydrolyzed to 1,3-thiazole-5-carboxylic acid. This carboxylic acid will react with and quench your organometallic reagent (e.g., Grignard or organolithium), leading to a significant reduction in the effective concentration of your nucleophile and thus a low or zero yield of the desired ketone.
-
Troubleshooting Steps:
-
Purity Check: Analyze your starting material using thin-layer chromatography (TLC) or, more definitively, by HPLC (see Protocol 2 ). Compare it to a known fresh sample if available. The hydrolyzed carboxylic acid will have a different retention time (typically eluting earlier on reverse-phase HPLC) and a different Rf value on TLC.
-
Reaction Monitoring: When running your reaction, take an aliquot after adding the organometallic reagent (before quenching) and analyze it by TLC/LC-MS. The absence of starting material without the formation of the desired product is a strong indicator that a quenching reaction has occurred.
-
Preventative Measures: Always use freshly purchased or properly stored starting material. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere. Use anhydrous solvents for both the reaction and for preparing stock solutions.
-
Q2: I'm analyzing my compound by HPLC and see new, unexpected peaks appearing over time, especially in solution. What are they?
A2: The appearance of new peaks is a clear sign of degradation. The identity of these degradants depends on the storage conditions of your solution.
-
Causality & Identification Strategy:
-
If stored in standard lab lighting: The primary suspect is photodegradation . Thiazole-containing compounds are known to undergo photo-oxygenation or rearrangement.[7] The degradant could be a rearranged amide or a ring-opened product.
-
If the solvent contains water (e.g., wet acetonitrile, or buffered solution): The most likely impurity is the hydrolysis product , 1,3-thiazole-5-carboxylic acid.
-
If exposed to air for prolonged periods: Oxidative degradation is possible, potentially forming an N-oxide or S-oxide on the thiazole ring.
-
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study (see Protocol 1): This is the most systematic way to identify the unknown peaks. By intentionally stressing the compound under specific conditions (acid, base, light, heat, oxidation) and analyzing the resulting mixtures by LC-MS, you can match the retention times and mass spectra of the unknown peaks to specific degradants. This provides definitive identification.
-
Optimize Storage: Once the cause is identified, modify your storage and handling procedures. If it's photolysis, switch to amber vials and protect samples from light. If it's hydrolysis, ensure the use of anhydrous solvents and prepare solutions fresh.
-
Q3: My solid sample or a concentrated solution has developed a yellow or brownish tint. Is it still usable?
A3: Discoloration is a visual indicator of degradation, most commonly due to photolytic or oxidative pathways.
-
Causality: The formation of colored byproducts often results from the creation of extended conjugated systems or polymeric materials, which can arise from the degradation of the thiazole ring.[7] While the bulk of the material may still be the parent compound, the presence of these impurities can have unpredictable effects on subsequent reactions.
-
Troubleshooting Steps:
-
Quantify Purity: Do not assume the material is unusable. Quantify its purity using HPLC with a reference standard or by qNMR (quantitative NMR). If the purity is still high (>95-98% depending on your requirements), it may be usable for non-critical applications.
-
Purification: If the purity is compromised, consider re-purifying the material by flash chromatography or recrystallization.
-
Root Cause Analysis: Review your storage procedures. Ensure the material is stored in a dark location and consider blanketing it with an inert gas like argon before sealing the container.
-
Part 3: Protocols and Methodologies
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways, as recommended by ICH guidelines.[10][11]
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[11]
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in a suitable vial.
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the stock solution (in a sealed vial) at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a clear quartz vial to a photostability chamber (ICH Q1B option 1 or 2) for a period sufficient to demonstrate degradation.
-
-
Sample Preparation for Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the major degradation peaks and use the MS data to propose structures for the degradants. The goal is to achieve 5-20% degradation of the parent compound.[11]
Protocol 2: Example HPLC Method for Stability Assessment
This method provides a starting point for separating the parent compound from its primary hydrolytic degradant.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.
-
Detection: UV at 238 nm and 254 nm.[12] Couple with a Mass Spectrometer for peak identification.
-
Expected Elution Profile: The more polar hydrolysis product (1,3-thiazole-5-carboxylic acid) will typically elute before the parent this compound.
Part 4: Data Summary & Visualization
Table 1: Summary of Forced Degradation Behavior
| Stress Condition | Reagent/Parameters | Primary Degradation Pathway | Expected Major Degradant |
| Acidic Hydrolysis | 1 M HCl, 60°C | Amide Bond Cleavage | 1,3-Thiazole-5-carboxylic acid |
| Basic Hydrolysis | 1 M NaOH, 60°C | Amide Bond Cleavage | 1,3-Thiazole-5-carboxylate |
| Oxidation | 6% H₂O₂, RT | Ring Oxidation | Thiazole S-oxide / N-oxide |
| Photolysis | ICH Q1B Light Source | Ring Rearrangement/Opening | Complex mixture, potentially rearranged amides[7] |
| Thermal | 80°C | General Decomposition | Fragmentation products |
Diagrams
Caption: Troubleshooting workflow for failed reactions.
References
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]
-
Sleno, L., & Volmer, D. A. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(10), 1845-1855. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-398. [Link]
-
Singh, S., et al. (2003). Chemistry of N-Methoxy-N-methylamides. Applications in Synthesis. A Review. Organic Preparations and Procedures International, 35(5), 439-474. [Link]
-
Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Al-Otaibi, J. S., et al. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Polymers for Advanced Technologies, 29(12), 2975-2984. [Link]
-
Mentzel, M. (2002). Weinreb amides. Current Organic Synthesis, 30(12). [Link]
-
D'hooghe, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
-
Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Trends in Analytical Chemistry, 49, 71-88. [Link]
-
Ghorab, M. M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Molecules, 28(5), 2355. [Link]
-
Shirodkar, A. M., & Akamanchi, K. G. (2014). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. ACS Applied Materials & Interfaces, 6(15), 13016–13025. [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Janežič, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. International Journal of Molecular Sciences, 23(21), 13543. [Link]
-
Varvounis, G., & Vlahopoulou, M. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
Penn State University. (n.d.). N-methoxy-n-methylamides as effective acylating agents. [Link]
-
D'hooghe, M., & T. O. Al-Warhi. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Journal of Chemical Reviews, 1(3), 164-184. [Link]
-
D'hooghe, M., & T. O. Al-Warhi. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Journal of Chemical Reviews. [Link]
-
Yousaf, H., et al. (2020). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. International Journal of Pharmaceutical and Clinical Research, 12(1), 1-6. [Link]
-
Bockhorn, H., et al. (1998). Main products and kinetics of the thermal degradation of polyamides. Journal of Analytical and Applied Pyrolysis, 48(1), 93-107. [Link]
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Technical Support Center: Purification of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Welcome to the technical support center for the purification of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this Weinreb amide intermediate. We understand that achieving high purity is critical for the success of subsequent synthetic steps. This document provides in-depth, field-proven insights into troubleshooting common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture is a discolored oil/amorphous solid. What are the first steps to assess purity and identify contaminants?
A1: An initial assessment is crucial before committing to a purification strategy. A multi-pronged analytical approach will provide the clearest picture of your crude material's composition.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. Run the crude sample on a silica gel plate against your starting materials (e.g., 1,3-thiazole-5-carboxylic acid). Use a solvent system such as 50-70% ethyl acetate in hexanes. The presence of multiple spots indicates impurities. Your target compound, being a polar amide, should have a moderate Rf value. Very low Rf spots often correspond to highly polar impurities like the starting carboxylic acid, while high Rf spots could be less polar byproducts.
-
Proton Nuclear Magnetic Resonance (¹H NMR): A crude ¹H NMR spectrum is invaluable. Dissolve a small sample in CDCl₃ or DMSO-d₆. Look for the characteristic singlets of the N-methoxy (~3.8 ppm) and N-methyl (~3.3 ppm) groups. The presence of a broad singlet that disappears upon a D₂O shake indicates a carboxylic acid impurity. Signals from unreacted coupling agents or residual solvents like DMF or dichloromethane can also be identified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): If available, LC-MS provides a precise inventory of the components in your mixture by their mass-to-charge ratio. This can definitively confirm the presence of your product (Expected [M+H]⁺ ≈ 173.03) and help identify the mass of unknown impurities.
This initial analysis will guide your choice of purification method, preventing wasted time and materials on an inappropriate technique.
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: Impurities typically arise from unreacted starting materials or side reactions during the amide coupling process. The synthesis of a Weinreb amide from a carboxylic acid is a robust transformation, but side products are common.[1][2][3]
Common Impurities & Identification:
| Impurity | Typical TLC Behavior (Silica Gel) | Key ¹H NMR Signals |
| 1,3-Thiazole-5-carboxylic acid | Low Rf, often streaking. | Broad singlet (-COOH), exchangeable with D₂O. |
| N,O-Dimethylhydroxylamine HCl | Very polar, may not move from baseline. | Signals may be broad due to salt form. |
| Coupling Agents (e.g., EDC, HOBt) | Multiple spots with varying polarity. | Complex aromatic and aliphatic signals. |
| Hydrolysis Product | Identical to starting carboxylic acid. | Identical to starting carboxylic acid. |
| Residual Solvents (DMF, DCM) | N/A | DMF: ~8.0, 2.9, 2.7 ppm. DCM: ~5.3 ppm. |
Understanding these potential contaminants allows for a targeted purification strategy. For example, the presence of the starting carboxylic acid immediately suggests that a mild basic wash would be beneficial.
Q3: My crude NMR shows significant amounts of the starting carboxylic acid. Can I remove this with a simple aqueous workup?
A3: Absolutely. An acidic impurity like 1,3-thiazole-5-carboxylic acid is readily removed by a liquid-liquid extraction with a mild aqueous base. This should be a standard part of your workup protocol before attempting more complex purification. Weinreb amides are generally stable under these mild basic conditions.[4]
Protocol: Mild Basic Aqueous Wash
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You should see bubbling (CO₂ evolution) if a significant amount of acid is present. Repeat the wash until bubbling ceases.
-
Wash the organic layer with water to remove any remaining bicarbonate.
-
Finally, wash with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of water from the organic layer.[5][6]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Re-analyze the resulting material by TLC or ¹H NMR to confirm the removal of the acidic impurity before proceeding.
Q4: My product is a solid but contains non-acidic impurities. Is recrystallization a viable option?
A4: Recrystallization is an excellent and scalable purification method for solid compounds, provided a suitable solvent system can be found.[7] It is often preferred over chromatography for final purification to obtain crystalline material.
Solvent Selection Strategy: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Initial Screening: Test solubility in small vials with various solvents. Good candidates for polar amides include:
-
Alcohols (Isopropanol, Ethanol)
-
Esters (Ethyl Acetate)
-
Ketones (Acetone)
-
Acetonitrile
-
-
Binary Solvent Systems: If a single solvent is not ideal, a binary system can be effective. Dissolve the crude solid in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly. A common and effective system is Ethyl Acetate/Hexanes .
Protocol: Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen hot solvent (or "good" solvent) to just dissolve the solid.
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Add a few more drops of the "good" solvent to redissolve the solid.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30-60 minutes to encourage further crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
Q5: My product is an oil, or recrystallization failed. How should I approach purification by column chromatography?
A5: Flash column chromatography on silica gel is the workhorse technique for purifying non-crystalline compounds or for separating impurities with similar polarity.[8][9][10] Given the polar nature of this compound, a polar stationary phase (silica) and a moderately polar mobile phase are appropriate.
Key Considerations:
-
Solvent System (Eluent): An ethyl acetate (EtOAc) in hexanes gradient is a standard starting point. Based on TLC analysis, begin with a low percentage of EtOAc and gradually increase the polarity. A typical gradient might be from 20% to 80% EtOAc in hexanes. For very polar impurities, a dichloromethane (DCM)/methanol (MeOH) system may be required.
-
Sample Loading: For best resolution, dissolve the crude product in a minimum amount of the initial eluent or DCM and load it onto the column. Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Potential for Tailing: Amides can sometimes interact with acidic silanol groups on the silica surface, causing the spots to "tail" or streak, leading to poor separation. If this is observed on TLC, adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize these active sites and improve peak shape.[7] However, be aware that this makes the fractions basic and requires more care during solvent evaporation.
Workflow: Column Chromatography Decision Process
Caption: Decision workflow for purification strategy.
Q6: I'm struggling with extremely polar impurities that won't separate on silica. What are my options?
A6: When dealing with very polar compounds that are difficult to separate from baseline impurities on silica, it's time to consider alternative chromatographic techniques that operate on different separation principles.
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (typically water/acetonitrile or water/methanol). It is excellent for separating polar compounds.[11] Impurities that are more polar than your product will elute first. This is a powerful but often more expensive option than normal-phase chromatography.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is ideal for very polar, water-soluble compounds that are poorly retained in reversed-phase.[12] It uses a polar stationary phase (like silica, or specialized amide or amine-bonded phases) with a high-organic, aqueous mobile phase (e.g., acetonitrile/water).[13] Water acts as the strong, eluting solvent. This can provide a unique and effective selectivity for challenging separations.[12]
Chromatography Technique Comparison:
| Technique | Stationary Phase | Mobile Phase | Elution Order | Best For |
| Normal Phase | Polar (Silica) | Non-polar to mid-polar | Least polar elutes first | General purpose, non-polar to mid-polar compounds. |
| Reversed Phase | Non-polar (C18) | Polar (Water/Acetonitrile) | Most polar elutes first | Polar, ionizable compounds. |
| HILIC | Polar (Silica, Amide) | High Organic, Aqueous | Least polar elutes first | Very polar, water-soluble compounds. |
Q7: How stable is this compound during purification and storage?
A7: N-Methoxy-N-methylamides (Weinreb amides) are prized for their stability compared to other activated carbonyl species like acid chlorides.[14] They are generally stable to:
-
Silica gel chromatography.
-
Mild aqueous basic (NaHCO₃) and acidic (dilute HCl) washes.
-
Room temperature storage for moderate periods.
However, they are not indefinitely stable and can be hydrolyzed back to the carboxylic acid under harsh conditions, such as:
-
Strong aqueous acid or base (e.g., 6M HCl, concentrated NaOH), especially with heating.[4][15]
-
Prolonged exposure to moisture.
Recommended Storage: For long-term stability, store the purified product in a sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).[16]
Detailed Experimental Protocols
Protocol 1: Silica Gel Flash Chromatography
This protocol assumes a standard setup for purifying 1-2 grams of crude material.
-
Prepare the Column: Select a glass column appropriate for the amount of material. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.
-
Pack the Column: Slurry pack the column by mixing the required amount of silica gel with the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Load the Sample:
-
Wet Load: Dissolve the crude material (~1 g) in a minimal volume of DCM or the initial eluent (~2-3 mL). Carefully pipette this solution onto the top of the silica bed.
-
Dry Load: Dissolve the crude material in a suitable solvent (e.g., DCM), add 2-3 g of silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Run the Column: Carefully add the eluent to the column. Using flash chromatography (positive air pressure), begin elution with the low-polarity solvent. Collect fractions continuously.
-
Gradient Elution: Gradually increase the polarity of the eluent according to your TLC analysis (e.g., increase from 10% EtOAc to 30%, then 50%, then 70%).
-
Monitor Fractions: Spot each collected fraction onto a TLC plate. Develop the plate and visualize the spots (e.g., with a UV lamp).
-
Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow: Flash Chromatography
Caption: Standard workflow for flash column chromatography.
References
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage Blog. [Link]
-
Sibi, M. P. (2001). Chemistry of N-Methoxy-N-methylamides. Applications in Synthesis. A Review. Organic Preparations and Procedures International, 33(4), 315-356. [Link]
-
GL Sciences. (n.d.). InertSustain Amide Column. GL Sciences Product Information. [Link]
-
Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]
-
Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5984. [Link]
-
Kheder, N. A., et al. (2023). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. Polycyclic Aromatic Compounds. [Link]
-
Taylor & Francis Online. (2023). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. Taylor & Francis Online. [Link]
-
Kryshchyshyn, A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6667. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog. [Link]
-
ResearchGate. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry - Amide bond formation. RSC Publishing. [Link]
-
Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3624. [Link]
-
Tanimoto, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 47781–47791. [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
-
Reddit. (2013). Question about working with Weinreb amide resin. r/chemistry. [Link]
-
Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]
-
ISOMERLAB. (n.d.). N-Methoxy-N-methylbenzo[d][14]dioxole-5-carboxamide. ISOMERLAB. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2099. [Link]
-
ACS Publications. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 402–408. [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Advent Chembio. (n.d.). 4-Methoxy-2-Methyl-N-5-Methyl Thiazol. Advent Chembio. [Link]
-
ResearchGate. (2014). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. Medicinal Chemistry Communication, 5(10). [Link]
Sources
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- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. N-METHOXY-N-METHYL 5-THIAZOLECARBOXAMIDE | 898825-89-3 [m.chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of Thiazole Carboxamides
Welcome to the Technical Support Center for the scale-up synthesis of thiazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the scale-up synthesis of thiazole carboxamides.
Q1: My Hantzsch thiazole synthesis is giving low yields on a larger scale. What are the primary factors to investigate?
Low yields during the scale-up of Hantzsch thiazole synthesis can be attributed to several factors.[1][2] Key areas for investigation include:
-
Purity of Reactants and Solvents: Impurities in your α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[1] The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, and solvent choice can significantly impact your yield.[2]
-
Stoichiometry: An improper ratio of reactants can limit the conversion of your starting materials.[3]
-
Side Reactions: The formation of isomeric byproducts can reduce the yield of the desired product.[2]
Q2: What are the most common side reactions in Hantzsch thiazole synthesis and how can I minimize them?
A common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[2] To minimize this and other side reactions:
-
Optimize Reaction Temperature: Start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.[3]
-
Control Stoichiometry: Using a slight excess of the thioamide can help ensure the complete conversion of the α-haloketone.[3]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed to prevent further side reactions.[3]
Q3: Column chromatography is not practical for purifying my thiazole carboxamide at a large scale. What are the alternatives?
For large-scale purification, crystallization is the most desirable and cost-effective method.[4] Here are some strategies to develop a robust crystallization process:
-
Solvent Screening: Experiment with a variety of solvent systems (single solvents and mixtures) to identify conditions that provide high purity and good recovery.
-
Control Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling process often yields better results.
-
Seeding: Introducing a small amount of pure product (seed crystals) can initiate crystallization and help control crystal growth.
-
Anti-Solvent Addition: Adding a solvent in which your product is insoluble (an anti-solvent) to a solution of your product can induce crystallization.
Q4: How do I choose the right amide coupling reagent for scaling up my thiazole carboxamide synthesis?
The choice of an amide coupling reagent for large-scale synthesis depends on factors like cost, efficiency, safety, and the ease of removal of byproducts.[5][6] Commonly used classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium salts (e.g., PyBOP).[7] For scale-up, it is crucial to select a reagent that:
-
Provides high yields and minimizes side reactions.
-
Has byproducts that are easily removed (e.g., through aqueous extraction or crystallization).
-
Is cost-effective and readily available in large quantities.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during the scale-up synthesis of thiazole carboxamides.
Problem 1: Low to No Product Yield
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC.[3] Incrementally increase the reaction time or temperature. Consider using microwave-assisted synthesis for faster reaction times.[1] |
| Degradation of Reactants or Product | Optimize the reaction temperature. Start with a lower temperature and gradually increase it to find the optimal point.[3] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the α-haloketone.[3] |
| Poor Quality of Starting Materials | Purify starting materials before use. For example, α-haloketones can often be purified by vacuum distillation.[3] |
Problem 2: Formation of Multiple Products (Side Reactions)
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Isomer Formation | Under acidic conditions, the Hantzsch synthesis can yield a mixture of isomers.[3] Carefully control the pH of the reaction mixture. |
| Formation of Bis-thiazole | This can occur from the reaction of two molecules of the thioamide with one molecule of the α-haloketone. Adjust the stoichiometry and consider the order of addition of reactants. |
| Over-alkylation | The nitrogen atom in the thiazole ring can be susceptible to alkylation.[8] Use a minimal excess of the alkylating agent and control the reaction temperature. |
Workflow for Troubleshooting Low Yield in Hantzsch Thiazole Synthesis
Caption: A logical workflow for troubleshooting low yields in Hantzsch thiazole synthesis.
III. Experimental Protocols
Protocol 1: Optimized Hantzsch Thiazole Synthesis on a Larger Scale
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Reaction Setup
-
To a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add the thioamide and a suitable anhydrous solvent (e.g., ethanol, isopropanol).[1]
-
Stir the mixture at room temperature until the thioamide is fully dissolved.
Step 2: Addition of α-Haloketone
-
Slowly add the α-haloketone to the stirred solution of the thioamide. The addition should be done dropwise or in portions to control any initial exotherm.
-
After the addition is complete, slowly heat the reaction mixture to reflux.[1]
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every hour).[3]
-
Continue refluxing until the starting materials are consumed.
Step 4: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Wash the solid with a small amount of cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by crystallization.
Protocol 2: Amide Coupling of a Thiazole Carboxylic Acid
This protocol describes a general procedure for the amide coupling of a thiazole carboxylic acid with an amine using a carbodiimide coupling reagent.
Step 1: Activation of the Carboxylic Acid
-
In a suitable reactor, dissolve the thiazole carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide).
-
Add 1.1 equivalents of a carbodiimide coupling reagent (e.g., EDC) and 1.1 equivalents of an activating agent (e.g., HOBt).
-
Stir the mixture at room temperature for 30-60 minutes to form the active ester.
Step 2: Amine Addition
-
In a separate flask, dissolve the amine (1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 equivalents) to the reaction mixture.
Step 3: Reaction and Work-up
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid solution, a dilute base solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography (if necessary for smaller scales).
General Reaction Scheme for Thiazole Carboxamide Synthesis
Caption: A simplified workflow for the synthesis of thiazole carboxamides.
IV. References
-
Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis - Benchchem. Available at:
-
Troubleshooting low conversion rates in thiazole synthesis - Benchchem. Available at:
-
Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem. Available at:
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and - ChemRxiv. Available at:
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at:
-
Technical Support Center: Scale-Up Synthesis of Thiazoline Analogs - Benchchem. Available at:
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at:
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. semanticscholar.org [semanticscholar.org]
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- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
"N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide solubility problems and solutions"
This technical guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common solubility challenges associated with N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide (CAS: 898825-89-3).[1][2] Our focus is on providing practical, field-proven solutions grounded in physicochemical principles.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?
A1: The observed poor aqueous solubility is expected based on the molecular structure of this compound. The molecule possesses a thiazole ring and a Weinreb amide functional group, contributing to a degree of lipophilicity.[3][4] Compounds with such characteristics often have high crystal lattice energy, meaning significant energy is required to break apart the solid-state crystal structure and allow solvent molecules to interact. Furthermore, with a predicted pKa around 0.70, the molecule is non-ionizable at physiological pH, preventing pH-based solubility enhancement in standard neutral buffers.[2]
Q2: I successfully dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What's the cause?
A2: This phenomenon is commonly referred to as "crashing out" and is a classic sign that you have exceeded the compound's kinetic solubility in the final aqueous system.[5] While highly soluble in a polar aprotic solvent like DMSO, the compound is poorly soluble in the predominantly aqueous environment of your medium.[5][6] When the DMSO stock is rapidly diluted, the solvent environment shifts faster than the compound can remain solvated, causing it to precipitate. The final concentration of DMSO is a critical factor in preventing this.[5]
Q3: To avoid precipitation, can I just increase the final concentration of DMSO in my assay to 2-5%?
A3: While this may keep the compound in solution, it is strongly discouraged for most biological assays, particularly cell-based ones. DMSO concentrations above 0.5% (v/v) can introduce artifacts, including direct cytotoxicity, altered cell signaling, and off-target effects that can confound your experimental results.[5] It is imperative to determine the highest tolerable DMSO concentration for your specific system (e.g., cell line, enzyme) and always include a matching vehicle control in your experiments.
Troubleshooting Guide: A Systematic Approach to Solubilization
A structured workflow is essential for efficiently solving solubility problems.[5] The process begins with characterizing the solubility and then systematically exploring formulation strategies.
Workflow for Addressing Compound Precipitation
Caption: A troubleshooting flowchart for diagnosing and solving solubility issues.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol measures the true equilibrium solubility of the compound in a specific buffer.[7]
-
Preparation: Add an excess amount of solid this compound (enough so that undissolved solid is clearly visible) to a known volume of your aqueous buffer of interest in a glass vial.
-
Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time ensures the system reaches equilibrium.
-
Separation: Separate the undissolved solid from the solution. This is best achieved by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering through a 0.22 µm PVDF filter.[5]
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV, against a standard curve prepared in the same buffer (if possible) or solvent.[7] This concentration is the thermodynamic solubility.
Protocol 2: Determination of Kinetic Solubility
This protocol assesses the solubility limit when diluting from a concentrated DMSO stock, mimicking common assay procedures.[5][7]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the aqueous assay buffer. It is crucial to add the DMSO stock to the buffer (not the other way around) and mix rapidly.
-
Incubation & Detection: Allow the plate to incubate for a set period (e.g., 1-2 hours) at the relevant temperature. Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is first detected is the kinetic solubility.
Protocol 3: Solubility Enhancement with Co-solvents and Excipients
If the intrinsic solubility is too low for your experimental needs, formulation strategies are required.
A. Co-solvent Systems
The goal is to reduce the polarity of the aqueous medium.[8]
-
Screening: Test various pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Method: Prepare formulations with varying percentages of the co-solvent in your aqueous buffer (e.g., 10% ethanol, 20% PEG 400).
-
Analysis: Determine the thermodynamic solubility in each co-solvent system using Protocol 1.
-
Data Summary:
| Formulation Strategy | Principle of Action | Typical Concentration Range | Key Considerations |
| DMSO | Reduces solvent polarity | < 0.5% for cell assays | Potential for cytotoxicity and assay interference.[5] |
| Ethanol | Reduces solvent polarity | 1-10% | Can affect protein stability and cell viability. |
| PEG 400 | Reduces solvent polarity; steric hindrance | 10-40% | Can increase viscosity. Generally well-tolerated. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule | 2-40% (w/v) | Can sometimes interfere with compound-target binding. |
B. Cyclodextrin Encapsulation
Cyclodextrins are cyclic sugars that encapsulate hydrophobic molecules in their central cavity, increasing aqueous solubility.[5]
Caption: Cyclodextrin encapsulates a poorly soluble drug, presenting a hydrophilic exterior.
-
Phase Solubility Study: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD or SBE-β-CD) from 0% to 40% (w/v).
-
Equilibration: Add an excess of this compound to each solution and equilibrate for 24-48 hours.
-
Analysis: Filter the samples and quantify the dissolved compound concentration via HPLC.
-
Plotting: Plot the compound concentration (y-axis) against the cyclodextrin concentration (x-axis). A linear increase indicates the formation of a soluble inclusion complex.
By systematically applying these characterization and formulation protocols, researchers can develop a robust and reproducible method for working with this compound in aqueous experimental systems.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
- BenchChem. (n.d.). Troubleshooting poor solubility of Tetradecamethylcycloheptasiloxane in experiments.
- TCI Chemicals. (2025). Safety Data Sheet.
- A2B Chem. (n.d.). N-Methoxy-N-methyl thiazole-5-carboxamide.
- ChemicalBook. (n.d.). N-METHOXY-N-METHYL 5-THIAZOLECARBOXAMIDE | 898825-89-3.
- Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
- Reddit. (2022). How to tackle compound solubility issue.
- Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
- Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
- Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports.
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazoles
Welcome to the Technical Support Center for NMR analysis of substituted thiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in elucidating the structures of these versatile heterocyclic compounds. Thiazole rings are prevalent in numerous pharmaceuticals and biologically active molecules, making their precise characterization essential.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their NMR spectra.
Section 1: Troubleshooting Common Spectral Interpretation Issues
This section addresses specific problems frequently encountered during the NMR analysis of substituted thiazoles. The question-and-answer format is intended to provide direct and actionable solutions.
Q1: My ¹H NMR spectrum shows overlapping aromatic signals, making it impossible to assign the thiazole protons. What should I do?
A1: Signal overlap in the aromatic region is a common challenge, especially with aryl-substituted thiazoles. Here’s a systematic approach to resolve these signals:
-
Change the Solvent: Altering the solvent can induce differential shifts in proton resonances.[2] Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can often resolve overlapping peaks that are indistinguishable in chloroform-d₃.[2] The aromatic solvent-induced shifts (ASIS) can be particularly effective.
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, often resolving the overlap.
-
Utilize 2D NMR Techniques: Two-dimensional NMR is indispensable for dissecting complex spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity within the thiazole ring and its substituents.[3] For instance, you can identify which protons are adjacent to each other.
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.[4] If you have a substituent with multiple coupled protons, TOCSY can help assign the entire substituent.
-
Q2: I'm unsure about the substitution pattern on the thiazole ring. How can I definitively determine the regiochemistry?
A2: Determining the precise substitution pattern (e.g., 2,4-, 2,5-, or 4,5-disubstituted) is critical. A combination of 1D and 2D NMR experiments is the most reliable method.
-
¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of the thiazole ring protons are highly dependent on the electronic nature and position of the substituents.[5] The aromaticity of the thiazole ring leads to proton resonances typically appearing between 7.27 and 8.77 ppm.[5]
-
Protons adjacent to the sulfur atom (H5 in a 2-substituted thiazole) are generally found at a different chemical shift than those adjacent to the nitrogen atom (H4 in a 2-substituted thiazole).
-
The coupling constants (J-values) between the thiazole ring protons can also be diagnostic.
-
-
NOE (Nuclear Overhauser Effect) Experiments: NOE provides information about the spatial proximity of protons (typically within 5 Å).[6][7] This is a powerful tool for confirming regiochemistry.
-
1D NOE Difference Spectroscopy: Irradiating a specific proton (e.g., a proton on a substituent) and observing which thiazole ring proton shows an enhancement can confirm their proximity.[8]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides a comprehensive map of all NOE interactions within the molecule in a single experiment.[6][9]
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away.[10] By observing correlations from a substituent's protons to the thiazole ring carbons, you can definitively establish the point of attachment.[11]
Q3: The carbon signals for my substituted thiazole are weak, and I'm having trouble assigning them. What can I do?
A3: The low natural abundance of ¹³C can lead to weak signals. Here are some strategies to overcome this:
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.[12] For dilute samples or weakly absorbing carbons, increasing the acquisition time is a straightforward solution.
-
Use a Higher Concentration: If possible, preparing a more concentrated sample will improve the signal intensity.
-
Employ 2D Heteronuclear Correlation Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate each proton with the carbon to which it is directly attached.[9][11] This is the most reliable way to assign the protonated carbons of the thiazole ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): As mentioned before, this is crucial for assigning quaternary (non-protonated) carbons by observing their long-range correlations with nearby protons.[11][13]
-
Section 2: Advanced NMR Protocols for Thiazole Characterization
For unambiguous structure elucidation, a combination of advanced NMR experiments is often necessary. The following workflow provides a systematic approach.
Step-by-Step Experimental Workflow for Complete Structural Assignment
-
¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum. This provides initial information on the number of protons, their chemical environments, and coupling patterns.[14][15]
-
¹³C NMR (with DEPT): Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be performed to differentiate between CH, CH₂, and CH₃ groups.[11]
-
COSY: Run a ¹H-¹H COSY experiment to establish proton-proton connectivities.[3] This helps in identifying coupled protons within the thiazole ring and its substituents.
-
HSQC/HMQC: Perform an HSQC or HMQC experiment to correlate directly bonded ¹H and ¹³C atoms.[11]
-
HMBC: Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations (over 2-3 bonds). This is essential for connecting different fragments of the molecule and assigning quaternary carbons.[10]
-
NOESY/ROESY: If stereochemistry or regiochemistry is , a 2D NOESY or ROESY experiment is invaluable.[6][16] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[16]
Visualizing the NMR Workflow
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of a substituted thiazole.
Sources
- 1. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Minimizing Racemization During Thiazole Carboxamide Synthesis
Welcome to the technical support center for the synthesis of chiral thiazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize or eliminate racemization in your experiments.
Introduction: The Challenge of Stereochemical Integrity in Thiazole Carboxamide Synthesis
Thiazole-containing compounds are prevalent in a wide array of biologically active molecules and pharmaceuticals.[1][2][3][4] When these molecules possess a stereocenter adjacent to the thiazole carboxamide linkage, maintaining enantiomeric purity is critical, as different stereoisomers can have vastly different pharmacological activities and toxicological profiles.[5]
Racemization, or epimerization, during the amide bond formation is a significant challenge. This is particularly true for thiazole carboxylic acids due to the electron-withdrawing nature of the thiazole ring, which can increase the acidity of the α-proton on an adjacent chiral carbon, making it more susceptible to abstraction and subsequent loss of stereochemical information.[5] This guide will delve into the mechanisms of racemization and provide practical, field-proven strategies to ensure the stereochemical fidelity of your target molecules.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and questions that arise during the synthesis of chiral thiazole carboxamides.
Q1: I'm observing significant racemization during the coupling of my chiral amine with a thiazole carboxylic acid. What are the likely causes?
A1: Racemization during amide bond formation typically proceeds through one of two main pathways, both of which are often base-catalyzed.[5] Understanding these mechanisms is the first step in troubleshooting.
-
Path A: Direct Enolization (α-Abstraction): A base in the reaction mixture directly removes the acidic proton from the stereocenter of the activated carboxylic acid. The resulting planar enolate can be protonated from either face, leading to a racemic mixture. The electron-withdrawing nature of the thiazole ring can exacerbate this issue by increasing the acidity of this proton.
-
Path B: Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. This oxazolone is readily deprotonated by a base at the C4 position to form a resonance-stabilized, achiral aromatic oxazole. Subsequent nucleophilic attack by the amine on this intermediate will yield a racemic product. This is a very common pathway for N-acyl amino acids.
Diagram: Mechanisms of Racemization
Caption: The two primary pathways for racemization during amide coupling.
The most common culprits for excessive racemization are:
-
Inappropriate choice of coupling reagent and additives.
-
Use of a strong, sterically unhindered base.
-
Elevated reaction temperatures or prolonged reaction times.
-
Racemization occurring during the synthesis of the thiazole ring itself. [6][7]
Q2: Which coupling reagents and additives are best for minimizing racemization?
A2: The choice of coupling reagent is critical. The goal is to rapidly form an active ester that reacts with the amine faster than it undergoes racemization.
-
Uronium/Aminium and Phosphonium Salts are Generally Superior: Reagents like HATU , HBTU , and PyBOP are generally preferred over carbodiimides (like DCC or EDC) for suppressing racemization in challenging couplings. They react with the carboxylic acid to form active esters that are less prone to side reactions.
-
The Rise of COMU: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that has shown excellent performance in minimizing racemization, often outperforming HBTU and HATU. It is also a safer alternative to benzotriazole-based reagents.
-
The Critical Role of Additives: Additives are used to form an in situ active ester, which is more stable and less prone to racemization than the intermediate formed with the coupling reagent alone.
-
HOBt (1-Hydroxybenzotriazole): The classic additive, effective but with safety concerns (explosive potential).
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization, but also has safety concerns.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and, crucially, non-explosive alternative to HOBt and HOAt.[7][8][9][10] Its acidic nature helps to suppress base-catalyzed racemization.[10] When using carbodiimides like EDC or DIC, the addition of OxymaPure is strongly recommended.[11]
-
Data Summary: Coupling Reagent Performance
| Coupling System | Relative Racemization Risk | Coupling Efficiency | Key Considerations |
| DIC / HOBt | Moderate | Good | HOBt has explosive properties. |
| DIC / HOAt | Low to Moderate | Very Good | More effective than HOBt, but also has safety concerns. |
| DIC / OxymaPure | Low | Very Good | Excellent, safe alternative to HOBt/HOAt. [11] |
| HBTU / Base | Low to Moderate | Very Good | Widely used, but can be outperformed by newer reagents. |
| HATU / Base | Low | Excellent | Very efficient, but more expensive. |
| PyBOP / Base | Low | Very Good | A reliable phosphonium-based option. |
| COMU / Base | Very Low | Excellent | Often the best choice for difficult, racemization-prone couplings. [8][9] |
Q3: What is the best base to use, and how much should I add?
A3: The choice and stoichiometry of the base are critical factors in controlling racemization.
-
Use a Weak, Sterically Hindered Base: Strong, non-hindered bases like triethylamine (TEA) are known to promote racemization. The recommended bases are:
-
N-methylmorpholine (NMM): A good first choice.
-
Diisopropylethylamine (DIPEA or Hünig's base): Commonly used, but can still cause racemization in sensitive systems.
-
2,4,6-Collidine: A weaker, more sterically hindered base that can be beneficial in highly racemization-prone couplings.
-
-
Stoichiometry Matters: When using uronium/aminium or phosphonium reagents, a base is required to deprotonate the carboxylic acid and neutralize the acidic byproducts. Typically, 2-3 equivalents of base are used. However, for particularly sensitive substrates, it is advisable to start with a lower amount (e.g., 1.5-2 equivalents) and monitor the reaction progress. If the starting carboxylic acid is an HCl or TFA salt, an additional equivalent of base is needed to neutralize the salt.
Q4: My chiral starting material seems to be racemizing even before the coupling reaction. Is this possible?
A4: Yes, this is a critical point often overlooked. The stereocenter can be compromised during the synthesis of the chiral thiazole building block itself.
-
Hantzsch Thiazole Synthesis: This classic method for forming the thiazole ring from a thioamide and an α-halocarbonyl can lead to racemization. This can occur via an acid-catalyzed imine-enamine equilibrium during the cyclization step before aromatization.[6][7]
-
Thioamide Formation: The preparation of the thioamide from an enantiomerically pure α-amino acid can also be a source of racemization, often due to base-promoted epimerization.[7]
-
Protecting Group Choice: For labile structures, such as those derived from serine, the choice of the N-protecting group is crucial. For instance, an N-trityl group has been shown to be superior to an N-Boc group in preventing tautomerization and subsequent epimerization of intermediate thiazolines.
It is essential to verify the enantiomeric purity of your starting materials before troubleshooting the coupling step.
Q5: What are the ideal reaction conditions (temperature, solvent, time) to prevent racemization?
A5: As a general rule, milder conditions are always better for preserving stereochemical integrity.
-
Temperature: Perform the coupling at 0 °C to room temperature. Avoid heating unless absolutely necessary for sterically hindered substrates. If heating is required, it should be done cautiously and for the shortest possible time.
-
Solvent: Dichloromethane (DCM) and dimethylformamide (DMF) are the most common solvents. Ensure they are anhydrous, as water can hydrolyze the activated species and complicate the reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Aim for the shortest reaction time to achieve complete conversion. Prolonged exposure to the basic reaction conditions can increase the extent of racemization.
Experimental Protocols
Here we provide detailed, step-by-step protocols for low-racemization amide coupling.
Protocol 1: Gold Standard Low-Racemization Coupling using COMU and DIPEA
This protocol is highly recommended for substrates known to be prone to racemization.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the thiazole carboxylic acid (1.0 equiv.) in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).
-
Addition of Reagents: Add the chiral amine (1.05 equiv.), COMU (1.1 equiv.), and DIPEA (2.5 equiv.).
-
Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: Workflow for Low-Racemization Coupling
Caption: Recommended workflow for minimizing racemization using COMU.
Protocol 2: Carbodiimide-Mediated Coupling with OxymaPure
This is a cost-effective and safe alternative, particularly suitable for less challenging substrates.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the thiazole carboxylic acid (1.0 equiv.), the chiral amine (1.05 equiv.), and OxymaPure (1.1 equiv.) in anhydrous DCM or DMF (0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Carbodiimide: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Conclusion
Minimizing racemization during thiazole carboxamide synthesis requires a multi-faceted approach that considers the entire synthetic sequence, from the preparation of the chiral building blocks to the final amide coupling step. By understanding the underlying mechanisms of racemization and making informed choices about coupling reagents, additives, bases, and reaction conditions, researchers can significantly improve the stereochemical purity of their final products. The use of modern reagents like COMU and OxymaPure provides powerful tools to overcome the challenges associated with these sensitive substrates. Always validate the enantiomeric purity of your starting materials and final products using appropriate analytical techniques, such as chiral HPLC or NMR analysis of diastereomeric derivatives.
References
-
Tumminakatti, S. et al. (2021). Epimerisation in Peptide Synthesis. PMC. [Link]
-
Chavan, V. D. et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]
-
Bode, J. W. (2017). 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones. NIH. [Link]
-
Kaur, H. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
-
Al-Ostath, A. et al. (2024). Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. MDPI. [Link]
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Padwa, A. et al. (2007). Intermolecular reactions of electron-rich heterocycles with copper and rhodium carbenoids. Chemical Society Reviews (RSC Publishing). [Link]
-
El-Faham, A. et al. (2017). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC - NIH. [Link]
-
ChemEd Central. (2019). synthesis of thiazoles. YouTube. [Link]
-
Zhang, Y. et al. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
-
Blaskovich, M. A. T. (2016). Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. PubMed. [Link]
-
Fairlie, D. P. (2009). Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. [Link]
-
Al-Hussain, S. A. et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS. [Link]
-
El-Faham, A. et al. (2011). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. ResearchGate. [Link]
-
He, J. & Nitsche, C. (2024). Biocompatible Synthesis of Macrocyclic Thiazole Peptides from Chiral α-Amino Nitriles. ResearchGate. [Link]
-
Al-Wahaibi, L. H. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]
-
Nitsche, C. (2024). Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles. ChemRxiv. [Link]
-
Liu, L. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]
-
Zagade, A. A. & Senthilkumar, G. P. (2011). ChemInform Abstract: Thiazole: A Valuable Insight into Recent Advances, Synthesis and Biological Activities. Sci-Hub. [Link]
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Validation & Comparative
The Thiazole Scaffold: A Privileged Motif in Anticancer Drug Discovery - A Comparative Efficacy Guide
In the relentless pursuit of more effective and selective cancer therapeutics, the heterocyclic thiazole nucleus has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural features, including the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets, have rendered it a "magic moiety" in the design of novel anticancer agents.[4][5] This guide provides a comparative analysis of the efficacy of different classes of thiazole-based anticancer agents, delving into their mechanisms of action, supported by experimental data, and offering detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of thiazole-based cancer therapies.
The Versatility of the Thiazole Ring in Oncology
The thiazole scaffold is a key constituent in several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib .[4] This clinical success has spurred extensive research into novel thiazole derivatives, revealing a remarkable diversity of anticancer mechanisms.[4][6] These mechanisms range from the induction of apoptosis and cell cycle arrest to the inhibition of critical signaling pathways and enzymes essential for tumor growth and proliferation.[6][7][8]
Comparative Efficacy of Thiazole-Based Anticancer Agents
The anticancer potential of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. This section provides a comparative overview of the efficacy of different classes of thiazole-based compounds against various cancer cell lines.
Thiazole-Hydrazone Derivatives
Thiazole-hydrazones have demonstrated significant potential as apoptosis-inducing antiproliferative agents.[2] A notable example is compound 4c from a recent study, which exhibited potent cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[5]
Mechanism of Action: Compound 4c was found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5][9] Furthermore, it induced cell cycle arrest at the G1/S phase and significantly promoted apoptosis in MCF-7 cells.[5][9]
Comparative Efficacy Data:
| Compound | Target Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [5] |
| 4c | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [5] |
| 4c (VEGFR-2 inhibition) | - | 0.15 | Sorafenib | 0.059 | [5] |
2-Aminothiazole Derivatives
The 2-aminothiazole moiety is a common feature in many potent anticancer agents. A series of N-aryl-2-aminothiazoles has been shown to inhibit cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[10]
Mechanism of Action: These compounds function as inhibitors of CDK1, CDK2, and CDK4, leading to cell cycle arrest and an increase in survival time in preclinical models.[10]
Illustrative Signaling Pathway: CDK Inhibition by 2-Aminothiazoles
Caption: Inhibition of CDK4/6 and CDK2 by 2-aminothiazole derivatives, leading to cell cycle arrest.
Thiazole-Containing Multi-Targeted Kinase Inhibitors
Many thiazole derivatives have been designed to inhibit multiple protein kinases simultaneously, a strategy that can be more effective in overcoming drug resistance.
Mechanism of Action: These compounds often target key kinases in cancer-related signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), B-Raf, c-Met, and VEGFR-2.[11]
Comparative Efficacy of a Multi-Targeted Thiazole Derivative (Compound 3d): [11]
| Target Kinase | IC50 (µg/mL) |
| B-Raf (V600E) | 0.078 ± 0.004 |
| c-Met | 0.405 ± 0.017 |
| Pim-1 | 1.053 ± 0.046 |
| EGFR (WT) | 0.177 ± 0.007 |
| VEGFR-2 | 0.275 ± 0.011 |
This multi-targeted approach can lead to broad-spectrum anticancer activity and a lower likelihood of resistance development.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the efficacy of thiazole-based anticancer agents.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole-based compound and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the thiazole derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly fruitful area of research in the development of novel anticancer agents.[4] The diverse mechanisms of action and the potential for multi-targeting offer significant advantages in overcoming the challenges of cancer therapy.[7][11] Future research should focus on optimizing the pharmacokinetic profiles of promising thiazole derivatives and advancing the most potent candidates into preclinical and clinical trials. The experimental frameworks provided in this guide offer a robust foundation for the rigorous evaluation of these next-generation anticancer agents.
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025-08-28). PubMed.
- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024-09-01). Letters in Drug Design & Discovery.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022-09-01). Current Medicinal Chemistry.
- Full article: Thiazole in the Targeted Anticancer Drug Discovery. Taylor & Francis Online.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022-08-11). PubMed.
- Thiazole in the targeted anticancer drug discovery. PubMed.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Thiazole-bearing molecules which possess anticancer activity.
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023-05-10). ACS Omega.
- A comprehensive review on thiazole based conjugates as anti-cancer agents. (2023). Journal of Molecular Structure.
- A Review On Thiazole As Anticancer Agents. (2018-05-06).
- Some clinically applied anticancer drugs contain thiazole.
- (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-09).
- (PDF) Thiazoles as potent anticancer agents: A review. (2025-08-06).
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PubMed Central.
- Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. (2022-04-30). IJPPR.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020-02-15). PubMed.
- Some clinically approved thiazole-bearing anticancer drugs.
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"validation of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide's mechanism of action"
An In-Depth Guide to the Mechanistic Validation of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, a Novel Kinase Inhibitor
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the validation of the mechanism of action (MoA) for a novel therapeutic candidate, this compound (hereafter designated as Compound T5 ). Our investigation will be grounded in a hypothetical scenario where initial high-throughput screening has identified Compound T5 as a potent inhibitor of Kinase Z , a serine/threonine kinase implicated in proliferative diseases.
The core objective of this guide is to move beyond preliminary findings and rigorously establish a causal link between the molecular action of Compound T5 and its cellular effects. We will compare its performance against a well-characterized, commercially available inhibitor of the same kinase family, designated here as Reference Compound A . This comparative approach is essential for contextualizing the potency, selectivity, and overall potential of our novel agent.
The validation strategy is built upon a logical progression of inquiry:
-
Direct Target Engagement: Does Compound T5 physically interact with Kinase Z in both a purified, in-vitro system and within the complex environment of a living cell?
-
Cellular Pathway Modulation: Does this engagement translate into the specific inhibition of Kinase Z's downstream signaling pathway?
-
Phenotypic Correlation: Is the ultimate cellular outcome, such as apoptosis or cell cycle arrest, directly attributable to the on-target inhibition of Kinase Z?
Through a series of detailed experimental protocols, comparative data analysis, and workflow visualizations, this guide will equip researchers with the tools to build a robust and defensible MoA dossier for novel kinase inhibitors.
Part 1: Biochemical and Cellular Target Engagement
The foundational step in MoA validation is to confirm a direct, physical interaction between the compound and its putative target. We will employ both biochemical and cellular methods to establish this critical link.
Biochemical Target Engagement: In-Vitro Kinase Assay
Biochemical assays utilize purified, recombinant proteins to quantify the direct inhibitory effect of a compound on enzyme activity in a controlled, "clean" system. This allows for the precise determination of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.
Comparative Analysis: Compound T5 vs. Reference Compound A
We will utilize a luminescence-based kinase assay to measure the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.
| Compound | Target Kinase | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| Compound T5 | Kinase Z | 15.2 | -1.1 | 98.5 |
| Reference Compound A | Kinase Z | 45.8 | -0.98 | 99.1 |
Interpretation: The data indicates that Compound T5 is approximately three-fold more potent than Reference Compound A in a direct biochemical assay. The Hill slopes near -1.0 for both compounds suggest a standard 1:1 binding interaction with the kinase.
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Reconstitute recombinant human Kinase Z and its specific peptide substrate according to the manufacturer's instructions.
-
Compound Dilution: Prepare an 11-point, 3-fold serial dilution series for Compound T5 and Reference Compound A in 100% DMSO, starting from a 10 mM stock.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to 0.05 µL of the serially diluted compounds.
-
Initiation: Add 2.5 µL of 10 µM ATP to each well to start the reaction. Include "no enzyme" and "vehicle (DMSO)" controls. Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of a commercial ADP-Glo or Kinase-Glo reagent to each well. This reagent quenches the kinase reaction and initiates a luminescence-generating process. Incubate for 40 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic regression model to determine the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
While biochemical assays confirm potential, cellular target engagement assays confirm that the compound can enter the cell and bind to its target in the native physiological environment. CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to confirm target engagement in cells.
Comparative Analysis: Thermal Shift (ΔTm)
| Compound (10 µM) | Target Protein | Melting Temp (Tm) - Vehicle | Melting Temp (Tm) - Treated | Thermal Shift (ΔTm) |
| Compound T5 | Kinase Z | 52.1°C | 58.3°C | +6.2°C |
| Compound T5 | Control Protein (GAPDH) | 61.5°C | 61.4°C | -0.1°C |
Interpretation: Compound T5 induces a significant, 6.2°C thermal shift in its target, Kinase Z, strongly indicating direct binding within the cell. The absence of a shift for the control protein GAPDH provides evidence of selectivity. This cellular data corroborates the biochemical findings.
Part 2: Cellular Mechanism and Pathway Analysis
Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event leads to the intended biological consequence: inhibition of the kinase's signaling activity.
Downstream Substrate Phosphorylation
Kinase Z is known to phosphorylate a key downstream substrate, "Protein S," at the Serine-123 position (pS123). We can measure the phosphorylation status of Protein S via Western Blot as a direct readout of Kinase Z activity in the cell.
Comparative Analysis: Inhibition of Substrate Phosphorylation
A dose-response experiment is performed, treating cells with increasing concentrations of Compound T5 and Reference Compound A for 2 hours before analyzing the levels of phosphorylated Protein S (pS-S123).
| Compound | Cellular IC50 (pS-S123 Inhibition) |
| Compound T5 | 88 nM |
| Reference Compound A | 254 nM |
Interpretation: Compound T5 inhibits the direct downstream substrate of Kinase Z in a cellular context with an IC50 of 88 nM, maintaining its superior potency over Reference Compound A. This result directly links target engagement to a functional modulation of the intended signaling pathway.
Signaling Pathway of Kinase Z
Caption: The signaling cascade involving the target, Kinase Z.
-
Cell Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight. Treat with a 9-point, 3-fold serial dilution of Compound T5 or Reference Compound A for 2 hours.
-
Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize samples to equal protein amounts, add Laemmli buffer, boil, and load onto a 4-20% Tris-Glycine gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for p-Protein S (S123).
-
Secondary Antibody & Imaging: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an ECL substrate and image the resulting chemiluminescence.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total Protein S and a loading control (e.g., β-actin) to ensure equal loading.
-
Densitometry Analysis: Quantify the band intensities. Normalize the p-Protein S signal to the total Protein S signal for each lane.
Part 3: Phenotypic Correlation and On-Target Validation
The final and most critical step is to demonstrate that the observed cellular phenotype (e.g., cell death) is a direct consequence of inhibiting the target kinase.
Correlation of Target Inhibition with Anti-Proliferative Activity
We will compare the concentration of Compound T5 required to inhibit the proliferation of cancer cells (the GI50) with the concentration required to inhibit the phosphorylation of Protein S (the cellular IC50). A close correlation between these two values strongly suggests an on-target effect.
Comparative Analysis: Potency Correlation
| Compound | Cellular IC50 (pS-S123) | Anti-Proliferative GI50 (72h) | Potency Window (GI50 / IC50) |
| Compound T5 | 88 nM | 120 nM | 1.36 |
| Reference Compound A | 254 nM | 350 nM | 1.38 |
Interpretation: There is a very tight correlation (Potency Window < 3) between the concentration of Compound T5 required to inhibit its target and the concentration required to stop cell proliferation. This provides strong evidence that the anti-proliferative effect is driven by the on-target inhibition of Kinase Z.
On-Target Validation via Mutant Rescue Experiment
To definitively prove the MoA, a rescue experiment can be performed. In this setup, we introduce a version of Kinase Z into the cells that has been mutated to be resistant to Compound T5 while retaining its kinase activity. If the cells expressing this resistant mutant are no longer sensitive to the compound's anti-proliferative effects, it serves as conclusive proof of an on-target mechanism.
Logical Flow of the Mutant Rescue Experiment
A Comparative Guide to the Cytotoxic Potential of Thiazole-5-Carboxamide Derivatives in Cancer Research
Introduction: The Thiazole Scaffold as a Cornerstone in Anticancer Drug Discovery
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1]. Its unique structural features, including the ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive moiety for designing targeted therapeutics. Within this class, thiazole-5-carboxamide derivatives have emerged as a particularly promising area of investigation for the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, prompting further exploration into their structure-activity relationships (SAR) and mechanisms of action.
This guide provides a comparative analysis of the cytotoxic profiles of various thiazole-5-carboxamide derivatives, drawing upon available experimental data. While direct, extensive comparative studies on N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide derivatives are not widely available in the public domain, this guide will leverage data from structurally related analogs to elucidate key SAR trends. Furthermore, we will delve into the synthetic rationale for the use of the N-Methoxy-N-methylamide (Weinreb amide) functionality, a critical synthetic intermediate that offers controlled reactivity for the synthesis of diverse analogs.
Comparative Cytotoxicity of Thiazole-5-Carboxamide Derivatives
The cytotoxic activity of thiazole-5-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the carboxamide nitrogen. The following table summarizes the in vitro cytotoxicity data for a selection of derivatives against various human cancer cell lines, as reported in the literature. It is important to note that these are not N-Methoxy-N-methyl derivatives but provide valuable insights into the broader class.
| Compound ID | R1 (at position 2) | R2 (Amide Substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | 2-chlorophenyl | 4-chloro-2-methylphenyl | A-549 (Lung) | > 5 µg/mL (48% inhibition) | [1] |
| 8f | 2-chlorophenyl | 2,4,6-trichlorophenyl | A-549 (Lung) | > 5 µg/mL (40% inhibition) | [1] |
| 7f | 2-chlorophenyl | 4-chloro-2-(cyclohexylcarbamoyl)-6-methylphenyl | HCT-8 (Colon) | > 5 µg/mL (40% inhibition) | [1] |
| 2b | 3-methoxyphenyl | 4-tert-butylphenyl | COLO205 (Colon) | 30.79 | [2] |
| 2b | 3-methoxyphenyl | 4-tert-butylphenyl | B16F1 (Melanoma) | 74.15 | [2] |
| 2a | 3-methoxyphenyl | 3,4,5-trimethoxyphenyl | HepG2 (Liver) | 60.75 | [2] |
Analysis of Structure-Activity Relationships (SAR):
The data, though from varied structural subclasses, allows for the deduction of preliminary SAR trends:
-
Substitution on the Phenyl Ring at Position 2: The presence and position of electron-withdrawing groups, such as chlorine, on the phenyl ring at the 2-position of the thiazole core appear to be a common feature in derivatives exhibiting cytotoxic activity[1].
-
Amide Substituent: The nature of the substituent on the carboxamide nitrogen plays a crucial role in modulating cytotoxic potency. Bulky and lipophilic groups, as seen in compound 2b with a tert-butylphenyl group, can lead to enhanced activity against certain cell lines[2]. The presence of multiple methoxy groups, as in compound 2a , may also contribute to cytotoxicity, potentially through interactions with specific cellular targets[2].
-
Cell Line Specificity: The cytotoxic effects of these derivatives are often cell-line dependent, suggesting that their mechanisms of action may involve targeting pathways that are dysregulated in specific cancer types.
The Role of the N-Methoxy-N-methyl-carboxamide (Weinreb Amide)
While extensive cytotoxic data for this compound derivatives is limited in publicly accessible literature, the inclusion of the Weinreb amide functionality is a cornerstone of modern synthetic medicinal chemistry. Its significance lies in its utility as a stable and versatile synthetic intermediate.
The Weinreb amide is resistant to over-addition of organometallic reagents, allowing for the clean and high-yield synthesis of ketones. This is a critical advantage over more reactive carboxylic acid derivatives like acid chlorides or esters. In the context of drug discovery, this enables the facile generation of a diverse library of ketone-containing thiazole derivatives, where the "R" group can be systematically varied to probe the SAR and optimize for potency and selectivity.
Below is a conceptual workflow illustrating the synthetic utility of an this compound intermediate.
Caption: Synthetic utility of the Weinreb amide for generating diverse thiazole ketone derivatives.
Experimental Methodologies
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following sections detail a representative methodology for the synthesis of a thiazole-5-carboxamide derivative and a common in vitro cytotoxicity assay.
General Synthesis of Thiazole-5-Carboxamide Derivatives
The synthesis of thiazole-5-carboxamide derivatives typically involves the coupling of a 1,3-thiazole-5-carboxylic acid with a desired amine.
Protocol:
-
Activation of Carboxylic Acid: To a solution of the 1,3-thiazole-5-carboxylic acid derivative in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: To the activated carboxylic acid solution, add the desired amine (e.g., an aniline derivative).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure thiazole-5-carboxamide derivative.
Caption: General workflow for the synthesis of thiazole-5-carboxamide derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole-5-carboxamide derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Conclusion and Future Directions
Thiazole-5-carboxamide derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. The available data, while not exhaustive for all substitution patterns, clearly indicates that modifications to the core scaffold significantly impact cytotoxic activity. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical exploration to identify potent and selective anticancer agents.
The strategic use of synthetic intermediates like N-Methoxy-N-methyl-1,3-thiazole-5-carboxamides will be instrumental in facilitating the rapid diversification of this scaffold. Future research should focus on synthesizing and evaluating a broader range of these derivatives to build a more comprehensive understanding of their SAR. Furthermore, mechanistic studies are warranted to elucidate the specific cellular pathways and molecular targets through which these compounds exert their cytotoxic effects. Such investigations will be crucial for the rational design of the next generation of thiazole-based anticancer drugs.
References
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Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]
-
Cai, W. X., Liu, A. L., Li, Z. M., Dong, W. L., Liu, X. H., & Sun, N. B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. Available at: [Link]
Sources
Comparative Analysis of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide Analogs: A Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the thiazole carboxamide scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide provides a comparative analysis of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide analogs, often referred to as Weinreb amides, and their broader N-substituted counterparts. We will delve into the nuanced structure-activity relationships (SAR) that govern their efficacy as potential therapeutic agents, with a focus on anticancer and anti-inflammatory applications. This analysis is grounded in experimental data from seminal studies, offering researchers and drug development professionals a comprehensive resource for informed analog design and optimization.
The Strategic Importance of the N-Methoxy-N-methyl Amide (Weinreb Amide) Moiety
The incorporation of the N-methoxy-N-methyl amide, or Weinreb amide, at the 5-position of the thiazole ring is a strategic choice in medicinal chemistry. While primarily known as a versatile synthetic intermediate that allows for the controlled formation of ketones and aldehydes, its presence in a final molecule can influence physicochemical properties such as solubility, metabolic stability, and target engagement.[3] This guide will explore how modifications to the core thiazole structure, in concert with this specific amide functionality, modulate biological activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiazole-5-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the aryl groups attached to it. The following sections dissect the SAR of these analogs, drawing comparisons between the specific N-methoxy-N-methyl analogs and the broader class of thiazole-5-carboxamides.
Substitutions at the 2-Position of the Thiazole Ring
The 2-position of the thiazole ring is a key vector for modification, with substitutions significantly impacting potency and selectivity.
-
Aryl Substituents: The presence of an aryl group at the 2-position is a common feature in many active analogs. For instance, in a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives evaluated for anticancer activity, the substitution pattern on this phenyl ring was critical. A 2-chlorophenyl group at this position, combined with a 4-chloro-2-methylphenyl amido group, demonstrated the highest activity against A-549, Bel7402, and HCT-8 cell lines.[4][5] This suggests that steric and electronic properties of the substituent at the 2-position of the thiazole ring play a crucial role in the interaction with the biological target.
-
Methoxy-substituted Phenyl Groups: In the context of COX inhibition, analogs bearing a 4-methoxyphenyl group at the 2-position have shown potent activity.[6] The methoxy group's electronic and steric influence likely contributes to favorable binding within the enzyme's active site.
Modifications at the 4-Position of the Thiazole Ring
The 4-position of the thiazole ring also offers a valuable handle for modulating activity.
-
Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group at the 4-position has been explored in the development of anticancer agents.[4][5] This highly electronegative group can alter the electronic properties of the thiazole ring and enhance metabolic stability, often leading to improved pharmacological profiles.
-
Methyl Group: In a series of COX inhibitors, a methyl group at the 4-position was a common structural feature in active compounds.[7] This relatively small alkyl group can contribute to hydrophobic interactions within the target protein.
Variations of the Carboxamide Nitrogen Substituent
While this guide focuses on the N-methoxy-N-methyl analogs, understanding the impact of other substituents on the carboxamide nitrogen provides a broader SAR context.
-
Substituted Aryl Amines: A wide array of substituted anilines have been coupled to the thiazole-5-carboxylic acid core to generate potent inhibitors. For COX inhibitors, substitutions on the phenyl ring of the carboxamide with methoxy or tert-butyl groups have a significant impact on activity and selectivity.[7][8] For example, a trimethoxyphenyl substituent on the amide nitrogen resulted in a compound with high selectivity for COX-2 over COX-1.[6] In another study, a tert-butyl group on the phenyl ring of the amide led to potent dual inhibition of COX-1 and COX-2.[8]
-
Weinreb Amide as a Bioactive Moiety: The synthesis of a thiazoline Weinreb amide has been reported as a key intermediate in the preparation of anticancer agents.[3] The conversion of this Weinreb amide to a ketone via reaction with a Grignard reagent was a key step in the synthesis of potent tubulin polymerization inhibitors.[9] This highlights the synthetic utility of the N-methoxy-N-methyl amide, and also raises the possibility of this moiety being present in the final active compound, where it could influence target binding and pharmacokinetic properties.
Comparative Performance Data
The following table summarizes the biological activity of representative thiazole-5-carboxamide analogs from the literature, providing a basis for comparison.
| Compound ID | 2-Position Substituent | 4-Position Substituent | N-Substituent on Carboxamide | Biological Target | Activity (IC50 or % Inhibition) | Reference |
| 8c | 2-Chlorophenyl | Trifluoromethyl | 4-chloro-2-methylphenyl | Anticancer (HCT-8) | 48% inhibition at 5 µg/mL | [4][5] |
| 2a | 3-Methoxyphenyl | Methyl | 3,4,5-trimethoxyphenyl | COX-2 | IC50 = 0.958 µM | [7][8] |
| 2b | 3-Methoxyphenyl | Methyl | 4-tert-butylphenyl | COX-1/COX-2 | IC50 = 0.239 µM (COX-1), 0.191 µM (COX-2) | [7][8] |
| 2f | 4-Methoxyphenyl | H | 3,4,5-trimethoxyphenyl | COX-2 | 53.9% inhibition at 5 µM | [6] |
| 8f | Phenyl | Thiazole | 3,4,5-trimethoxyphenyl | Anticancer (Melanoma) | IC50 = 21-71 nM | [9] |
Experimental Protocols
To ensure scientific integrity and enable the replication of key findings, detailed experimental methodologies are provided below.
General Synthesis of Thiazole-5-Carboxamides
The synthesis of thiazole-5-carboxamide derivatives typically involves the coupling of a thiazole-5-carboxylic acid with a desired amine.[6][7]
General synthetic scheme for thiazole-5-carboxamides.
Step-by-Step Protocol:
-
Dissolve the thiazole-5-carboxylic acid (1 mmol) in a suitable solvent such as DMF or DCM.
-
Add a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol).
-
Add a base, for example, N,N-diisopropylethylamine (DIPEA, 2 mmol), to the reaction mixture.
-
Add the desired amine (1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired thiazole-5-carboxamide.[10]
In Vitro COX Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be evaluated using a commercially available COX inhibitor screening assay kit.[6]
Workflow for in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Prepare the assay buffer and add heme to the COX-1 and COX-2 enzymes.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the wells containing the test compounds.
-
Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[6]
Anticancer Activity Screening (MTT Assay)
The cytotoxic effects of the analogs on various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs and their broader N-substituted counterparts is a rich area of investigation with significant therapeutic potential. The available data indicates that strategic modifications at the 2- and 4-positions of the thiazole ring, as well as on the N-substituent of the carboxamide, are critical for optimizing potency and selectivity against various biological targets. The Weinreb amide functionality, while a valuable synthetic tool, may also confer unique pharmacological properties to the final compounds, a hypothesis that warrants further investigation.
Future research should focus on a more systematic exploration of the SAR of this compound analogs. This includes synthesizing a focused library of these compounds with diverse substitutions at the 2- and 4-positions and evaluating their activity against a panel of relevant biological targets. Such studies will provide a clearer understanding of the role of the Weinreb amide in target engagement and will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
[4] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]
[7] New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
[1] Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. [Link]
[5] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
[3] Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PubMed Central. [Link]
[11] synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. ResearchGate. [Link]
[6] Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry. [Link]
[8] New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
[2] An Overview of Thiazole Derivatives and its Biological Activities. Asian Journal of Pharmaceutical and Clinical Research. [Link]
[12] Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry. [Link]
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[9] Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]
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A Researcher's Guide to IC50 Determination: Evaluating N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide as a Potential COX Inhibitor
This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide. Drawing upon established methodologies for analogous thiazole carboxamide derivatives, we present a detailed protocol for assessing its potential as a Cyclooxygenase (COX) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
The thiazole carboxamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including anticancer and anti-inflammatory effects.[1][2] A significant body of research has identified the COX enzymes, COX-1 and COX-2, as primary targets for this class of compounds.[1][3][4][5][6] Overexpression of COX-2 is implicated in various cancers and inflammatory diseases, making selective inhibition a key therapeutic strategy.[1] This guide, therefore, focuses on the determination and comparative analysis of the IC50 value of this compound against these crucial enzymes.
Experimental Design & Rationale
The accurate determination of an IC50 value is fundamental in drug discovery, quantifying the concentration of a substance required to inhibit a specific biological process by 50%.[7] Our experimental design is rooted in providing a robust and reproducible in vitro assay for assessing the inhibitory potential of this compound against ovine COX-1 and human recombinant COX-2.
Core Principle: The In Vitro COX Inhibition Assay
The selected methodology is an in vitro COX inhibition assay, a standard and reliable method for screening potential COX inhibitors.[1][5] This assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandins. The inhibition of this process by a test compound leads to a measurable decrease in the enzymatic reaction's product, allowing for the calculation of the IC50 value.
Figure 2: Simplified schematic of the COX enzyme pathway and the inhibitory action of this compound.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to determining the IC50 value of this compound and comparing its potential efficacy against established COX inhibitors. By adhering to the detailed protocol and understanding the underlying scientific principles, researchers can generate reliable and reproducible data, contributing to the broader understanding of thiazole carboxamide derivatives as a promising class of therapeutic agents. The resulting IC50 values will be critical in guiding future structure-activity relationship (SAR) studies and optimizing the development of novel anti-inflammatory and anticancer drugs.
References
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Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., Qaoud, M. T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link]
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Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
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Jaradat, N., Hawash, M., Abualhasan, M., Sabobeh, R., & Qaoud, M. T. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. OpenMETU. [Link]
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Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]
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Hawash, M. (2023). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF THIAZOLE-CARBOXAMIDE DERIVATIVES AS COX INHIBITORS. DSpace. [Link]
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PubMed. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
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Lindsley, C. W., & Lang, Y. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Science Gateway. (n.d.). How to calculate IC50. [Link]
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Li, X. H., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(10), 19375-19386. [Link]
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MDPI. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
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Alichem. (n.d.). N-Methoxy-N-methyl thiazole-5-carboxamide. [Link]
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Jaradat, N., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. bioRxiv. [Link]
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A Senior Application Scientist's Guide to N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide in Synthesis
An Objective Comparison of Performance and Utility Against Classical Acylating Agents for Drug Discovery and Development
In the landscape of modern organic synthesis, particularly within the demanding environment of pharmaceutical and agrochemical research, the choice of synthetic intermediates is paramount. Efficiency, reliability, and chemoselectivity are not merely desirable attributes but essential criteria for the rapid and successful development of novel chemical entities. This guide provides an in-depth technical comparison of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, a specialized Weinreb amide, against its classical counterparts—specifically thiazole-5-carbonyl chloride and simple alkyl thiazole-5-carboxylates. We will explore the fundamental advantages of this reagent, supported by experimental data, and provide detailed protocols for its application, underscoring its superior performance in the synthesis of complex molecules.
The Challenge: Controlled Acylation in Complex Molecule Synthesis
The formation of carbon-carbon bonds via the acylation of organometallic reagents is a cornerstone of organic chemistry. However, the high reactivity of common acylating agents, such as acid chlorides and esters, frequently leads to a significant and often problematic side reaction: over-addition.[1][2] When a Grignard or organolithium reagent reacts with an acid chloride or ester, the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack, resulting in the formation of a tertiary alcohol as a byproduct.[3] This lack of control necessitates stringent reaction conditions, such as cryogenic temperatures and slow addition of reagents, and often results in reduced yields and complex purification challenges.
For researchers in drug discovery, these drawbacks are magnified. The need to synthesize analogues of a lead compound for structure-activity relationship (SAR) studies demands a synthetic route that is both robust and high-yielding for a variety of substrates. The unreliability of classical acylation methods can be a significant bottleneck in the drug development pipeline.
The Weinreb Amide Solution: A Paradigm of Controlled Reactivity
In 1981, Steven M. Weinreb and Steven Nahm introduced a novel class of N-methoxy-N-methylamides, now ubiquitously known as Weinreb amides, which elegantly solved the over-addition problem.[1] The key to their unique reactivity lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[3] This stability prevents the second addition of the organometallic reagent, allowing for the clean and high-yield synthesis of ketones.[1][2]
This compound is a prime example of this class of reagents, incorporating the advantageous Weinreb amide functionality onto a versatile heterocyclic scaffold. The 1,3-thiazole ring is a common motif in biologically active molecules, and its presence in a synthetic building block is of significant interest to medicinal chemists.[4]
Comparative Performance: this compound vs. Classical Acylating Agents
To illustrate the practical advantages of this compound, let us consider the synthesis of a hypothetical thiazolyl ketone, a common intermediate in medicinal chemistry.
| Acylating Agent | Reaction with R-MgBr | Expected Major Product | Expected Byproduct(s) | Typical Yield of Ketone | Purification Challenge |
| Thiazole-5-carbonyl chloride | Uncontrolled | Tertiary Alcohol | Ketone, starting material | Low to moderate | High (similar polarity of products) |
| Methyl thiazole-5-carboxylate | Uncontrolled | Tertiary Alcohol | Ketone, starting material | Low to moderate | High (similar polarity of products) |
| This compound | Controlled | Ketone | Minimal to none | High to excellent | Low |
This table is a qualitative summary based on established reactivity patterns of the functional groups.
The use of thiazole-5-carbonyl chloride or methyl thiazole-5-carboxylate with a Grignard reagent is expected to produce a mixture of the desired ketone and the over-addition product (tertiary alcohol). Separating these closely related compounds can be a time-consuming and inefficient process, often leading to significant loss of material. In contrast, the reaction with this compound is highly chemoselective, yielding the ketone as the major product with minimal, if any, of the tertiary alcohol byproduct. This leads to significantly higher isolated yields of the desired product and a much simpler purification process, often just requiring an extractive workup.
The Influence of the 1,3-Thiazole Ring
The 1,3-thiazole ring is an electron-deficient aromatic heterocycle.[5] This electronic nature can influence the reactivity of the attached carboxamide. The electron-withdrawing character of the thiazole ring can increase the electrophilicity of the carbonyl carbon in the Weinreb amide, potentially facilitating the initial nucleophilic attack by the organometallic reagent. However, the inherent stability of the Weinreb amide's tetrahedral intermediate is the dominant factor ensuring a clean reaction. The thiazole moiety also provides a valuable handle for further synthetic transformations, making this compound a versatile building block.[6]
Metabolic Stability Considerations in Drug Discovery
For drug development professionals, the choice of functional groups in a molecule can have a profound impact on its metabolic stability.[7][8] While the primary advantage of the N-methoxy-N-methylamide is synthetic, its presence in a final drug candidate could offer metabolic stability advantages over other amide analogues. The N-methylation of amides has been shown in some cases to increase resistance to enzymatic degradation by proteases.[9] While this is highly context-dependent on the overall molecular structure, it is a factor to consider during the design of new therapeutic agents.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound.
Synthesis of this compound
This protocol describes the conversion of thiazole-5-carboxylic acid to the corresponding Weinreb amide.
Caption: Synthetic workflow for this compound.
Materials:
-
Thiazole-5-carboxylic acid (1.0 eq)[10]
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Toluene
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
Pyridine (2.5 eq)
-
Dichloromethane (DCM)
Procedure:
Step 1: Formation of Thiazole-5-carbonyl chloride [11]
-
To a stirred suspension of thiazole-5-carboxylic acid in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride at room temperature.
-
Heat the reaction mixture to 90-95 °C and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude thiazole-5-carbonyl chloride is typically used in the next step without further purification.
Step 2: Formation of this compound [1]
-
Dissolve N,O-dimethylhydroxylamine hydrochloride in DCM and cool to 0 °C.
-
Slowly add pyridine to the solution.
-
Add a solution of the crude thiazole-5-carbonyl chloride in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.
Synthesis of a Thiazolyl Ketone using this compound
This protocol describes the reaction of the Weinreb amide with a Grignard reagent to form a ketone.
Caption: Workflow for the synthesis of a thiazolyl ketone.
Materials:
-
This compound (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1M HCl
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, if necessary, to yield the pure thiazolyl ketone.
Conclusion
This compound represents a significant advancement over classical acylating agents for the synthesis of thiazolyl ketones. Its ability to undergo clean, high-yielding, and chemoselective reactions with organometallic reagents makes it an invaluable tool for researchers in drug discovery and other areas of chemical synthesis. The elimination of over-addition byproducts simplifies purification, saves time, and ultimately accelerates the pace of research. For any synthetic campaign that requires the reliable and efficient synthesis of diverse ketone analogues from a thiazole carboxylic acid precursor, this compound is the superior choice, offering a robust and predictable route to the desired products.
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A Comparative Guide to Cross-Reactivity Profiling of Novel Thiazole-5-Carboxamide Derivatives
This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of novel therapeutic candidates, using the pharmacologically significant 1,3-thiazole-5-carboxamide scaffold as an illustrative case. While direct biological data for the specific intermediate, N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, is not publicly available, its core structure is present in numerous compounds with diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] This guide, therefore, addresses the critical next step for any researcher who has synthesized a promising derivative from this class: systematically characterizing its selectivity to ensure safety and efficacy.
The journey of a drug candidate from discovery to clinic is fraught with peril, with a significant percentage of failures attributed to unforeseen safety issues.[6][7] Many of these adverse drug reactions (ADRs) stem from a compound's interaction with unintended physiological targets—so-called "off-target" effects.[6][8] Early and systematic in vitro safety pharmacology profiling is not merely a regulatory checkbox; it is a fundamental, data-driven strategy to de-risk candidates, understand mechanisms of potential toxicity, and ultimately select compounds with the highest probability of clinical success.[7][9]
This document outlines a tiered, logical workflow for such an investigation, providing both the "how" and the "why" behind experimental choices, complete with detailed protocols and data interpretation guidelines.
Part 1: The Strategic Framework for Cross-Reactivity Assessment
A robust profiling strategy is typically executed in tiers, escalating in focus and resource intensity as a compound progresses from initial hit to preclinical candidate. This approach allows for cost-effective elimination of promiscuous or high-risk compounds early in the discovery process.[8][10]
Tier 1: Early-Stage Broad Panel Screening (Hit-to-Lead)
The initial goal is to cast a wide net to identify potential liabilities. This is achieved by screening the compound at a single, high concentration (e.g., 10 µM) against a panel of targets known to be implicated in common ADRs.[6] Commercial services like Eurofins' SafetyScreen44™, Pharmaron's 44-target panel, or WuXi AppTec's Mini Safety 44 Panel are designed for this purpose, covering key target families.[6][8][10]
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, and muscarinic receptors are frequent culprits in cardiovascular and CNS side effects.
-
Ion Channels: hERG, sodium, and calcium channels are critical for cardiac safety assessment.
-
Kinases: Broad screening against a kinase panel can reveal off-target anti-proliferative or signaling effects.
-
Enzymes & Transporters: Targets like COX enzymes or neurotransmitter transporters are included to flag other common off-target interactions.
Tier 2: Quantitative Profiling and Lead Optimization
Hits from Tier 1 (e.g., >50% inhibition) must be validated. This involves generating concentration-response curves to determine the potency (IC50 or EC50) of the interaction. This quantitative data is crucial for establishing a Selectivity Index (SI) :
-
SI = Off-Target IC50 / On-Target IC50
A higher SI value indicates greater selectivity for the intended target. This data drives structure-activity relationship (SAR) studies to design new analogs that retain on-target potency while eliminating or reducing off-target activity.[8]
Tier 3: Comprehensive De-risking for Preclinical Candidates
The final candidate undergoes extensive profiling against a larger panel (e.g., 90+ targets) and in more complex assay formats.[10] This stage may also involve Tissue Cross-Reactivity (TCR) studies, which, while traditionally used for biologics, can be adapted for small molecules using techniques like immunohistochemistry (IHC) on human tissue arrays to visualize potential tissue-specific binding.[11][12][13][14] This provides invaluable insight into potential organ-specific toxicities.[13][15]
The overall workflow can be visualized as a decision-making funnel.
Caption: Tiered workflow for cross-reactivity assessment.
Part 2: Experimental Protocols & Data Comparison
To illustrate the process, we will consider a hypothetical lead compound, Thiazole-Carboxamide 1 (TC1) , which has a known on-target activity at Kinase X. We will compare its performance against TC2 (a structural analog) and Compound P (a known promiscuous kinase inhibitor).
Protocol 1: Radiometric Kinase Profiling Assay (Tier 1)
This protocol is a standard method for assessing activity against a broad panel of kinases.[16]
Objective: To determine the inhibitory activity of TC1, TC2, and Compound P against a panel of 90 kinases at a single concentration.
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of TC1, TC2, and Compound P in 100% DMSO. Create a 100 µM intermediate plate by diluting the stock solutions.
-
Reaction Mixture: For each kinase, prepare a reaction buffer containing purified, active kinase, the appropriate substrate (e.g., a generic peptide), and cofactors (e.g., MgCl2, ATP).
-
Assay Plate Setup: In a 96-well plate, add 5 µL of the 100 µM compound solution to the respective wells. Add 20 µL of the kinase/substrate mixture.
-
Initiation: Initiate the reaction by adding 25 µL of a solution containing 10 µCi/mL [γ-³³P]ATP. The final compound concentration will be 10 µM.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The kinase will transfer the radiolabeled phosphate from ATP to the substrate.
-
Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
Comparative Data Table 1: Tier 1 Kinase Panel Results (% Inhibition at 10 µM)
| Target | TC1 (% Inh) | TC2 (% Inh) | Compound P (% Inh) | Target Family | Potential Implication |
| Kinase X (On-Target) | 98% | 95% | 99% | Target Kinase | Desired Activity |
| Kinase Y | 8% | 5% | 75% | Tyrosine Kinase | Proliferation, Signaling |
| Kinase Z | 65% | 12% | 88% | Ser/Thr Kinase | Cell Cycle, Metabolism |
| hERG (Functional) | 15% | 10% | 45% | Ion Channel | Cardiotoxicity (QT Prol.) |
| 5-HT2B (Binding) | 55% | 48% | 62% | GPCR | Cardiotoxicity (Valvulopathy) |
| Dopamine D2 (Binding) | 9% | 11% | 51% | GPCR | CNS Side Effects |
Interpretation:
-
TC1: Shows high on-target activity. However, it has two significant off-target hits: Kinase Z and the 5-HT2B receptor. These require immediate follow-up.
-
TC2: The structural modification successfully eliminated the Kinase Z liability but retained the 5-HT2B interaction. This suggests the pharmacophore for 5-HT2B is distinct from that for Kinase Z.
-
Compound P: As expected, this compound is highly promiscuous, inhibiting multiple targets across different families, making it an undesirable candidate.
This initial screen triggers a decision point.
Caption: Decision-making based on primary screen results.
Protocol 2: Cell-Based Functional Assay (Tier 2)
Objective: To determine the functional antagonist potency (IC50) of TC1 and TC2 at the 5-HT2B receptor.
Methodology:
-
Cell Culture: Use a recombinant cell line (e.g., HEK293) stably expressing the human 5-HT2B receptor. Culture cells to ~80% confluency.
-
Compound Preparation: Perform serial dilutions of TC1 and TC2 in assay buffer to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The 5-HT2B receptor signals through the Gq pathway, leading to intracellular calcium release upon activation.
-
Compound Incubation: Wash the cells and add the diluted compound plates. Incubate for 20 minutes to allow the compounds to bind to the receptor.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a known 5-HT2B agonist (e.g., serotonin) at a pre-determined EC80 concentration to stimulate the receptor.
-
Data Acquisition: Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the antagonist (TC1/TC2) concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Table 2: Tier 2 Quantitative Selectivity Profile
| Compound | On-Target IC50 (Kinase X) | Off-Target IC50 (Kinase Z) | Off-Target IC50 (5-HT2B) | Selectivity Index (vs Kinase Z) | Selectivity Index (vs 5-HT2B) |
| TC1 | 5 nM | 250 nM | 450 nM | 50-fold | 90-fold |
| TC2 | 8 nM | >10,000 nM | 520 nM | >1250-fold | 65-fold |
| Compound P | 2 nM | 15 nM | 80 nM | 7.5-fold | 40-fold |
Interpretation:
-
TC1: While TC1 is 50-fold selective against Kinase Z, this may not be a sufficient window for a therapeutic index, depending on the targets' biology. The 90-fold selectivity against 5-HT2B is better but still a concern given the potential for cardiotoxicity.
-
TC2: The chemical modification was highly successful in removing the Kinase Z off-target effect, demonstrating excellent selectivity (>1250-fold). However, the 5-HT2B liability remains largely unchanged. Further SAR is needed to address this while maintaining on-target potency.
-
Compound P: The low selectivity indices confirm its promiscuity and unsuitability as a drug candidate.
Conclusion and Future Directions
This guide demonstrates a systematic, tiered approach to evaluating the cross-reactivity of a novel compound from the thiazole-5-carboxamide class. By moving from broad, single-point screening to quantitative, functional assays, researchers can build a comprehensive selectivity profile. This data is not just for risk assessment; it is a critical tool that guides medicinal chemistry efforts to rationally design safer and more effective medicines.[17]
The hypothetical case of TC1 and TC2 illustrates how this process works in practice: identifying multiple liabilities in a lead compound (TC1) and then using that information to create a superior analog (TC2) that resolves one of those issues. The next steps for the TC2 program would be to specifically target the pharmacophore responsible for the 5-HT2B interaction for further chemical modification, with the goal of achieving a selectivity index well over 100-fold for all known off-targets before committing to expensive preclinical safety studies.
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A Comparative Guide to the Reproducible Synthesis of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is of paramount importance. Among these, thiazole-containing compounds have garnered significant attention due to their diverse biological activities. The N-methoxy-N-methyl-1,3-thiazole-5-carboxamide, also known as a Weinreb amide, is a key intermediate that offers a versatile handle for the synthesis of a wide array of more complex molecules, including ketones, aldehydes, and various heterocyclic systems. The reproducibility of the synthesis of this intermediate is therefore a critical factor in the efficiency and success of multi-step synthetic campaigns.
This guide provides an in-depth comparison of the common methodologies for the synthesis of this compound, with a focus on reproducibility, yield, and practical considerations. The synthesis is logically dissected into two main stages: the preparation of the precursor 1,3-thiazole-5-carboxylic acid, and its subsequent coupling with N,O-dimethylhydroxylamine to form the desired Weinreb amide.
Part 1: Synthesis of the Precursor: 1,3-Thiazole-5-carboxylic Acid
The most common and reliable route to 1,3-thiazole-5-carboxylic acid involves a two-step process: the formation of ethyl 1,3-thiazole-5-carboxylate followed by its hydrolysis.
Method 1: Hantzsch Thiazole Synthesis of Ethyl 1,3-Thiazole-5-carboxylate
The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring.[1] In the context of our target precursor, this involves the reaction of thioformamide with an α-halo carbonyl compound, specifically ethyl 2-chloro-2-formylacetate.
Reaction Principle: The synthesis proceeds via the initial reaction of the sulfur atom of thioformamide with the electrophilic carbon of the α-halo ester, followed by cyclization and dehydration to form the aromatic thiazole ring.
Experimental Protocol: Synthesis of Ethyl 1,3-Thiazole-5-carboxylate [2]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry acetone (250 mL).
-
Add thioformamide (7.5 g, 0.123 mol) to the acetone and stir until dissolved.
-
To this solution, add ethyl 2-chloro-2-formylacetate (18.54 g, 0.123 mol).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is then purified by column chromatography on silica gel using 100% chloroform as the eluent to afford ethyl 1,3-thiazole-5-carboxylate as a light yellow oil.
Reported Yield: 60%[2]
Causality Behind Experimental Choices:
-
Dry Acetone: The use of a dry solvent is crucial to prevent unwanted side reactions, such as the hydrolysis of the starting materials or the product.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
Column Chromatography: This purification step is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the ethyl ester for the subsequent hydrolysis step.
Method 2: Hydrolysis of Ethyl 1,3-Thiazole-5-carboxylate
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard transformation. Basic hydrolysis, also known as saponification, is typically employed for this purpose.[3]
Reaction Principle: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of 1,3-Thiazole-5-carboxylic Acid (Adapted from general hydrolysis procedures)[4]
-
Dissolve ethyl 1,3-thiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the alcohol from the reaction mixture using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid.
-
The precipitated 1,3-thiazole-5-carboxylic acid is then collected by filtration, washed with cold water, and dried.
Expected Yield: High (typically >90% for ester hydrolysis).
Causality Behind Experimental Choices:
-
Mixed Solvent System: The use of an alcohol/water mixture ensures the solubility of both the ester and the hydroxide salt.
-
Reflux: As with the ester formation, heating accelerates the rate of the hydrolysis reaction.
-
Acidification: This step is critical to protonate the carboxylate salt and precipitate the free carboxylic acid, which is generally less soluble in acidic aqueous solutions.
Part 2: Synthesis of this compound (Weinreb Amide)
With the precursor carboxylic acid in hand, the next stage is the formation of the Weinreb amide. This is a crucial step that requires a reliable and high-yielding coupling method to be reproducible. Several coupling reagents are available, each with its own advantages and disadvantages.
Method 1: Carbonyldiimidazole (CDI) Mediated Coupling
1,1'-Carbonyldiimidazole (CDI) is a widely used and effective coupling reagent for the formation of amides from carboxylic acids.[5][6] It is known for its mild reaction conditions and the clean formation of byproducts (imidazole and carbon dioxide).
Reaction Principle: The carboxylic acid reacts with CDI to form a highly reactive acyl-imidazole intermediate. This intermediate then readily reacts with N,O-dimethylhydroxylamine to form the desired Weinreb amide.
Experimental Protocol: CDI-Mediated Synthesis of this compound (Adapted from a general procedure)[5]
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,3-thiazole-5-carboxylic acid (1 equiv) and dry dichloromethane (DCM).
-
To this stirred solution, add 1,1'-carbonyldiimidazole (1.1 equiv) in one portion at room temperature. The reaction mixture will typically become clear with the evolution of CO2 gas.
-
Allow the solution to stir for 45-60 minutes to ensure the complete formation of the acyl-imidazole intermediate.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture.
-
Add a non-nucleophilic base such as triethylamine or N-methylmorpholine (NMM) (1.1 equiv) to neutralize the hydrochloride salt.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, the reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl) and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: 70-90%
Causality Behind Experimental Choices:
-
CDI as a Coupling Reagent: CDI is a good choice for its high reactivity and the fact that its byproducts are easily removed.
-
Dry Solvent: The use of a dry solvent is essential to prevent the hydrolysis of the highly reactive acyl-imidazole intermediate.
-
Base: A base is required to liberate the free N,O-dimethylhydroxylamine from its hydrochloride salt. A non-nucleophilic base is used to avoid its competition with the desired amine in reacting with the activated carboxylic acid.
Method 2: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful and commonly used coupling reagent, particularly in peptide synthesis, that can be effectively applied to the synthesis of Weinreb amides.[7] It is known for its high efficiency and low rates of racemization for chiral carboxylic acids.
Reaction Principle: HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with N,O-dimethylhydroxylamine to form the Weinreb amide.
Experimental Protocol: HATU-Mediated Synthesis of this compound (Adapted from general procedures)[8]
-
In a round-bottom flask, dissolve 1,3-thiazole-5-carboxylic acid (1 equiv) in an anhydrous solvent such as dimethylformamide (DMF) or DCM.
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2-3 equiv).
-
Add HATU (1.1-1.2 equiv) to the mixture and stir at room temperature for about 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up the reaction by diluting with an organic solvent like ethyl acetate, washing with aqueous solutions (e.g., saturated NaHCO3, brine), drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: 80-95%
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is chosen for its high reactivity and its ability to facilitate couplings that may be sluggish with other reagents.
-
DIPEA as a Base: DIPEA is a bulky, non-nucleophilic base that is effective in deprotonating the carboxylic acid and neutralizing the hydrochloride salt without competing in the coupling reaction.
-
Anhydrous Conditions: As with other coupling reactions, anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Comparison of Synthesis Methods
| Method | Stage | Key Reagents | Typical Yield | Advantages | Disadvantages | Reproducibility |
| Hantzsch Synthesis | Precursor Synthesis | Thioformamide, Ethyl 2-chloro-2-formylacetate | 60%[2] | Well-established, reliable for thiazole ring formation. | Moderate yield, requires purification by chromatography. | High, with pure starting materials. |
| Ester Hydrolysis | Precursor Synthesis | Ethyl 1,3-thiazole-5-carboxylate, NaOH or LiOH | >90% | High yield, straightforward procedure. | Requires a separate step after ester formation. | Very High. |
| CDI Coupling | Weinreb Amide Synthesis | 1,3-Thiazole-5-carboxylic acid, CDI, N,O-dimethylhydroxylamine | 70-90% | Mild conditions, clean byproducts. | CDI is moisture sensitive. | High, with strict anhydrous conditions. |
| HATU Coupling | Weinreb Amide Synthesis | 1,3-Thiazole-5-carboxylic acid, HATU, DIPEA, N,O-dimethylhydroxylamine | 80-95% | High yields, fast reaction times, suitable for difficult couplings. | More expensive than CDI, byproducts can be more difficult to remove. | Very High, with strict anhydrous conditions. |
Visualization of Synthetic Workflows
Workflow for the Synthesis of 1,3-Thiazole-5-carboxylic Acid
Caption: Workflow for the synthesis of 1,3-thiazole-5-carboxylic acid.
Workflow for the Synthesis of this compound
Caption: Comparative workflows for Weinreb amide synthesis.
Trustworthiness and Self-Validating Systems
To ensure the reproducibility of these protocols, a self-validating system should be implemented. This involves in-process controls and thorough characterization of intermediates and the final product.
-
TLC Monitoring: Thin Layer Chromatography is an indispensable tool for monitoring the progress of each reaction. The disappearance of starting materials and the appearance of the product spot provide a real-time assessment of the reaction's status.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of the intermediates and the final product. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds.
-
-
Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) to ensure it meets the required standards for subsequent applications.
Conclusion and Recommendations
Both the CDI and HATU mediated coupling methods are highly reproducible for the synthesis of this compound, provided that stringent anhydrous conditions are maintained. For routine synthesis, the CDI method offers a cost-effective and straightforward approach with easily removable byproducts. For more challenging substrates or when higher yields and faster reaction times are desired, the HATU method is a superior choice, albeit at a higher cost.
The successful and reproducible synthesis of this key intermediate hinges on the careful execution of each step, from the preparation of the precursor carboxylic acid to the final amide coupling. By following the detailed protocols and implementing the recommended analytical controls, researchers can confidently and consistently produce high-quality this compound for their drug discovery and development programs.
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ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
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ResearchGate. (2002). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Retrieved from [Link]
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- El-Sayed, R. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 175-192.
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"in vivo vs in vitro efficacy of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide"
An In-Depth Technical Guide to Evaluating the Efficacy of Thiazole-5-Carboxamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies
A Foreword on N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide: While this guide centers on the evaluation of this compound, it is important to note that publicly available research on the specific biological efficacy of this particular compound is limited.[1] Therefore, this guide will provide a comprehensive framework for its potential evaluation by drawing parallels with structurally similar and well-studied 1,3-thiazole-5-carboxamide derivatives. The experimental data and protocols presented herein are derived from published studies on these analogous compounds and serve as a robust template for the scientific investigation of novel derivatives within this chemical class.
Introduction to the 1,3-Thiazole-5-Carboxamide Scaffold
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[2][3][4][5] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The incorporation of a carboxamide moiety at the 5-position has proven to be a particularly fruitful strategy in the development of novel therapeutic agents. Thiazole-5-carboxamide derivatives have demonstrated significant potential as anticancer,[6][7][8][9] anti-inflammatory,[10][11] and antioxidant agents.[4][5] This guide will delve into the methodologies for assessing the in vitro and in vivo efficacy of this promising class of compounds.
In Vitro Efficacy Evaluation: The First Step in Drug Discovery
In vitro assays are indispensable tools for the initial screening and characterization of novel compounds. They provide a controlled environment to assess a compound's biological activity against specific molecular targets or cell lines.
Common In Vitro Assays for Thiazole Derivatives
Based on the known activities of thiazole-5-carboxamide derivatives, a primary screening panel would typically include assays for:
-
Antiproliferative Activity: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
-
Enzyme Inhibition: For anti-inflammatory activity, assays targeting cyclooxygenase (COX) enzymes (COX-1 and COX-2) are crucial.
-
Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
Data Presentation: In Vitro Anticancer Activity of Selected Thiazole-5-Carboxamide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various thiazole-5-carboxamide derivatives against different cancer cell lines, as reported in the literature.
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [9] |
| T1 | MCF-7 (Breast) | 2.21 (µg/mL) | [8] |
| T38 | HepG2 (Liver) | 1.11 (µg/mL) | [8] |
| 8f | Multiple Lines (avg) | 0.041 | [12] |
| 2b | COLO205 (Colon) | 30.79 | [13] |
| 2b | B16F1 (Melanoma) | 74.15 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step method for assessing the antiproliferative activity of a test compound, such as this compound, against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Many thiazole derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes, which are key in the synthesis of prostaglandins.
Caption: Inhibition of the COX-2 pathway by thiazole derivatives.
In Vivo Efficacy Evaluation: Bridging the Gap to Clinical Relevance
In vivo studies are critical for evaluating a compound's efficacy, safety, and pharmacokinetic profile in a whole living organism.
Common In Vivo Models for Thiazole Derivatives
-
Xenograft Models: For anticancer studies, human cancer cells are implanted into immunocompromised mice to evaluate a compound's ability to inhibit tumor growth.
-
Dorsal Air Pouch Model: This is a common model for studying acute inflammation and the efficacy of anti-inflammatory agents.[10]
Data Presentation: In Vivo Anti-inflammatory Effect of Thiazole Derivatives
| Compound | Model | Effect | Reference |
| Compound 1 & 2 | Dorsal Air Pouch | Inhibition of PGE2 secretion | [10] |
Experimental Protocol: Murine Dorsal Air Pouch Model of Inflammation
This protocol outlines a method to assess the anti-inflammatory effects of a test compound.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Test compound
-
Carrageenan solution (1% in sterile saline)
-
Phosphate-buffered saline (PBS)
-
Anesthetic
Procedure:
-
Pouch Formation: Inject 3 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch. Repeat the injection every 2-3 days to maintain the pouch.
-
Compound Administration: On day 6, administer the test compound (e.g., orally or intraperitoneally) one hour before the inflammatory stimulus.
-
Induction of Inflammation: Inject 1 mL of carrageenan solution into the air pouch.
-
Exudate Collection: Four hours after carrageenan injection, euthanize the mice and collect the exudate from the pouch by washing with 2 mL of PBS.
-
Analysis: Centrifuge the exudate to separate the cells. Measure the volume of the exudate and count the number of inflammatory cells (e.g., neutrophils). The supernatant can be used to measure inflammatory mediators like prostaglandins (PGE2).
-
Data Analysis: Compare the inflammatory parameters in the treated groups with the vehicle control group to determine the percentage of inhibition.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for an in vivo anticancer xenograft study.
Comparative Analysis: Correlating In Vitro and In Vivo Efficacy
A crucial aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy. While potent in vitro activity is a prerequisite, it does not always translate to success in animal models.
Potential Reasons for Discrepancies:
-
Pharmacokinetics (ADME): Poor absorption, distribution, metabolism, or rapid excretion can prevent the compound from reaching its target in vivo.
-
Bioavailability: The compound may not be available in sufficient concentrations at the site of action.
-
Toxicity: The compound may exhibit toxicity in the whole organism that was not apparent in cell culture.
-
Metabolism: The compound may be metabolized into inactive or toxic byproducts.
For a novel compound like this compound, initial in vitro screening would provide IC₅₀ values for its antiproliferative or enzyme-inhibitory activity. If it shows high potency, the next logical step is to assess its efficacy in a relevant in vivo model. A successful outcome in vivo would validate the in vitro findings and provide strong evidence for its therapeutic potential.
Conclusion
The 1,3-thiazole-5-carboxamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. A systematic evaluation of both in vitro and in vivo efficacy is paramount in advancing these compounds from the laboratory to the clinic. By employing a battery of well-designed assays and animal models, researchers can thoroughly characterize the biological activity of derivatives like this compound and unlock their full therapeutic potential. The methodologies and comparative data presented in this guide provide a solid foundation for such investigations.
References
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 13. [Link]
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Gauthier, C., Jean-François, J., Hennuyer, N., Staels, B., & Caron, P. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. European Journal of Pharmacology, 754, 126–133. [Link]
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Ocampo, V. E. A., Giraldo, P. A. V., & Sepúlveda-Arias, J. C. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved January 22, 2026, from [Link]
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Ocampo, V. E. A., Giraldo, P. A. V., & Sepúlveda-Arias, J. C. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]
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Li, J., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
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Li, G., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters, 26(14), 3366–3371. [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 40. [Link]
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Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
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Al-Ostath, A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(5), e0331000. [Link]
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Al-Ostath, A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(5), e0331000. [Link]
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Singh, P. P., et al. (2024). Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide‐Alkanamido Thiazole‐5‐Carboxylate Derivatives. ChemistrySelect, 9(33), e202401642. [Link]
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Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30043–30058. [Link]
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Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30043–30058. [Link]
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Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 17(7), 8033–8048. [Link]
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El-Sayed, M. A.-H., et al. (2019). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of Heterocyclic Chemistry, 56(8), 2236–2243. [Link]
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K-H, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Welcome to a comprehensive guide on the safe and compliant disposal of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides not just a protocol, but the scientific reasoning behind each step, ensuring a deep understanding of best practices. The molecule , a Weinreb-Nahm amide derivative of a thiazole heterocycle, possesses specific characteristics that necessitate a careful and informed disposal pathway.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
The 1,3-Thiazole Core : This is a nitrogen and sulfur-containing heterocycle.[1][2] Compounds in this class can be irritants and may be harmful if ingested or absorbed through the skin.[3] Upon combustion, they can release toxic gases, including oxides of nitrogen (NOx) and sulfur (SOx).
-
The Weinreb-Nahm Amide Moiety : This functional group is known for its relative stability, which is advantageous in synthesis as it helps prevent over-addition of organometallic reagents.[4][5] However, from a safety perspective, it is still an amide and should be handled with care. Analogous N-methoxy-N-methylamides are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[6]
Based on these structural components, this compound must be treated as hazardous waste.[3] All waste must be managed in accordance with local, state, and federal regulations.[3][7]
Summary of Potential Hazards and Required Personal Protective Equipment (PPE)
| Hazard Category | Potential Hazard Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6] | Nitrile gloves, lab coat, chemical safety goggles.[8][9] |
| Skin Irritation | May cause skin irritation upon contact.[6][9] | Wear appropriate protective gloves and clothing to prevent skin exposure.[8] |
| Eye Irritation | May cause serious eye irritation.[6][9] | Wear appropriate protective eyeglasses or chemical safety goggles.[8] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[6] | Use only in a well-ventilated area, preferably a chemical fume hood. |
| Reactivity | Incompatible with strong acids and strong oxidizing agents.[10] | Store away from incompatible materials. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system for the safe handling and disposal of this compound waste.
Step 1: Immediate Waste Segregation at the Point of Generation
Causality: Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures the waste stream is correctly categorized for final disposal.
-
Action: Immediately designate any this compound, contaminated materials (e.g., silica gel, filter paper, gloves), or solutions containing it as hazardous waste.
-
Protocol:
-
Designate a specific, labeled container for this waste stream within the fume hood where the work is being conducted.
-
Do NOT mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents.[10]
-
Solid waste (contaminated gloves, weighing paper, etc.) should be placed in a separate, compatible solid waste container from liquid waste.
-
Step 2: Proper Containerization
Causality: The integrity of the waste container is critical to prevent leaks and exposure. The container must be chemically compatible with the waste to avoid degradation.
-
Action: Select a robust, leak-proof container with a secure screw-top cap.
-
Protocol:
-
For liquid waste, use a high-density polyethylene (HDPE) or glass bottle. The original chemical container is often the best choice for waste storage.[11]
-
For solid waste, a labeled, sealable bag placed inside a rigid, wide-mouthed container is appropriate.
-
Ensure the container is in good condition, free of cracks or external contamination.[11]
-
Keep the container closed at all times except when adding waste.[7][12] This minimizes the release of vapors and prevents spills.
-
Step 3: Accurate and Complete Labeling
Causality: Unambiguous labeling is a regulatory requirement and is essential for the safety of everyone who may handle the container, from lab personnel to waste disposal technicians.
-
Action: Label the waste container as soon as the first drop of waste is added.[11]
-
Protocol:
-
Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EH&S) department.[11]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.
-
List all components in the container, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Fill in the generator's name, lab location, and the date of accumulation.
-
Step 4: Safe Interim Storage
Causality: Proper storage within the lab prevents accidents and ensures the waste is secure until it can be collected by trained professionals.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7]
-
Protocol:
-
The SAA should be located at or near the point of generation and under the control of the lab personnel.
-
Store the waste container in a secondary containment bin to catch any potential leaks.[12]
-
Ensure the SAA is away from heat sources, open flames, and areas of high traffic.[10]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]
-
Step 5: Arranging for Final Disposal
Causality: The final disposal of hazardous waste is a regulated process that must be handled by certified professionals to ensure environmental protection.
-
Action: Contact your institution's EH&S department to schedule a pickup for your full, properly labeled waste container.
-
Protocol:
-
Follow your institution's specific procedures for requesting a waste pickup.
-
The most appropriate disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[3]
-
Rationale for Incineration: Incineration is the preferred method because the high temperatures ensure the complete destruction of the heterocyclic ring. The process is equipped with scrubbers to safely neutralize the resulting NOx and SOx gases, preventing their release into the atmosphere.[13]
-
NEVER dispose of this compound by pouring it down the drain or placing it in the regular trash. This is illegal and environmentally harmful.
-
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184-197. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]
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ResearchGate. (2005). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules 2005, 10. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. ChemistryTheMysteryofMolecules. Retrieved from [Link]
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PubChem. (n.d.). N-methoxy-N-methylcyclohexanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
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MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved from [Link]
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ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Capot Chemical. (n.d.). MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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MDPI. (2021). Migration of Sulfur and Nitrogen in the Pyrolysis Products of Waste and Contaminated Plastics. Energies. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]
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Navigating the Unseen: A Senior Scientist's Guide to Safely Handling N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the laboratory workflow is a routine yet critical event. Among these is N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, a compound with significant potential. However, its novelty means that comprehensive safety data may be limited. This guide is crafted to fill that gap, providing essential, immediate safety and logistical information built on a foundation of scientific principles and field-proven experience. Our goal is to empower you to handle this compound with the highest degree of safety, ensuring that your focus remains on groundbreaking research.
This document moves beyond a simple checklist. It delves into the "why" behind each recommendation, fostering a deep understanding of the potential risks and the rationale for the protective measures. By embracing these protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Hazard Assessment: A Proactive Approach to Safety
While a comprehensive Safety Data Sheet (SDS) for this compound is not yet widely available, an analysis of its structural components—a thiazole ring, a carboxamide group, and an N-methoxy-N-methylamide (Weinreb amide) functionality—allows for a proactive assessment of potential hazards. Supplier information often designates compounds of this nature with the hazard code "Xi," indicating it is an irritant, and notes it as "Harmful/Irritant".[1]
The thiazole moiety, a core component of many bioactive molecules, can present risks of skin and respiratory irritation.[2][3][4] Similarly, carboxamides as a class can be irritants. Therefore, a conservative approach that treats this compound as potentially harmful upon inhalation, ingestion, or skin contact is scientifically prudent.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, or inflammation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.
Given these potential risks, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended; it is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is a critical decision point in ensuring laboratory safety. It is more than a uniform; it is a carefully chosen barrier between you and potential harm. For this compound, the following PPE is mandatory.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Nitrile provides good resistance to a range of chemicals. Double-gloving is a critical best practice when handling compounds with limited safety data, providing an additional protective layer in case of a tear or puncture in the outer glove.[1] |
| Eyes | Safety Goggles with Side Shields | Goggles provide a seal around the eyes, offering superior protection from splashes, dust, and aerosols compared to safety glasses. The side shields ensure comprehensive coverage.[1][5] |
| Body | Cotton Laboratory Coat | A standard cotton lab coat protects the skin and personal clothing from minor spills and contamination. It should be fully buttoned to provide maximum coverage. |
| Respiratory | N95 Respirator or higher | When handling the solid compound outside of a certified chemical fume hood (e.g., during weighing), an N95 respirator is necessary to prevent the inhalation of fine particles. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound at every stage minimizes the risk of exposure.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend refrigeration.[1]
Weighing and Solution Preparation
The handling of the solid form of the compound presents the highest risk of aerosolization and inhalation.
Step-by-Step Weighing Procedure:
-
Designated Area: Whenever possible, conduct all weighing and handling of the solid compound within a certified chemical fume hood.
-
Don PPE: Before handling, don all required PPE as outlined in the table above.
-
Prepare the Area: Place a disposable weigh boat on the analytical balance.
-
Transfer the Compound: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Clean Up: After weighing, carefully clean the spatula and the balance area with a solvent-moistened wipe to remove any residual powder. Dispose of the wipe in the designated chemical waste container.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound within the fume hood. Cap the vessel before removing it from the hood.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management: A Calm and Coordinated Response
In the event of a spill, a prepared and methodical response is crucial to ensure the safety of all laboratory personnel.
Immediate Actions:
-
Alert Others: Immediately alert your colleagues in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.
Spill Cleanup Procedure:
-
Don Appropriate PPE: Before approaching the spill, don a fresh set of appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill and prevent it from spreading.[6][7]
-
Neutralize (if applicable): If the compound is dissolved in an acidic or basic solvent, neutralize it with the appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases).[8]
-
Collect the Waste: Carefully scoop the absorbed material into a designated chemical waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and wipe it down. Dispose of all cleaning materials in the chemical waste container.[9]
-
Doff PPE: Carefully remove and dispose of all contaminated PPE in the designated waste stream.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Decision Tree for Spill Response
Caption: A decision-making flowchart for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid this compound and any materials contaminated with it (e.g., weigh boats, contaminated wipes) must be disposed of in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10][11]
-
Contaminated PPE: All disposable PPE, such as gloves and respirators, that has been in contact with the compound should be placed in the solid hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[12]
Always adhere to your institution's specific guidelines for hazardous waste disposal. When in doubt, consult with your Environmental Health and Safety (EHS) department.
By integrating these detailed safety protocols into your laboratory practice, you build a resilient safety culture. This proactive and informed approach to handling novel compounds like this compound not only protects you and your colleagues but also upholds the rigorous standards of scientific integrity and responsibility.
References
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). BenchSci. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]
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Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Washington, DC: The National Academies Press. Retrieved from [Link]
-
Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
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Thiazole 500 SC Safety Data Sheet. Villa Crop Protection. Retrieved from [Link]
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Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). Environmental Health & Safety, West Virginia University. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Retrieved from [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. Retrieved from [Link]
-
Personal Protective Equipment Selection Guide. (2015, July 22). Arizona State University. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
-
OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. Retrieved from [Link]
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Guide for Chemical Spill Response. American Chemical Society. Retrieved from [Link]
-
Chemical Spill Procedures. California State University Monterey Bay. Retrieved from [Link]
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. westlab.com [westlab.com]
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- 9. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
